molecular formula C13H20F3N5O8S B14913460 GT-055

GT-055

Cat. No.: B14913460
M. Wt: 463.39 g/mol
InChI Key: XGQCXSOFRKLVCG-JXLXBRSFSA-N
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Description

GT-055 is a useful research compound. Its molecular formula is C13H20F3N5O8S and its molecular weight is 463.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H20F3N5O8S

Molecular Weight

463.39 g/mol

IUPAC Name

[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H19N5O6S.C2HF3O2/c12-5-11(6-13)3-8(14-21-11)9-2-1-7-4-15(9)10(17)16(7)22-23(18,19)20;3-2(4,5)1(6)7/h7,9H,1-6,12-13H2,(H,18,19,20);(H,6,7)/t7-,9+;/m1./s1

InChI Key

XGQCXSOFRKLVCG-JXLXBRSFSA-N

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NOC(C3)(CN)CN.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NOC(C3)(CN)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

GT-055: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

GT-055 (also known as LCB18-055) is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class.[1] It is under development for use in combination with the siderophore cephalosporin, GT-1 (LCB10-0200), to combat multidrug-resistant (MDR) Gram-negative bacterial infections.[2] this compound restores the activity of GT-1 against bacteria that produce a wide range of β-lactamases. Furthermore, evidence suggests that this compound possesses intrinsic antibacterial activity through the inhibition of Penicillin-Binding Proteins (PBPs), offering a dual mechanism of action to overcome bacterial resistance. This document provides a comprehensive overview of the chemical structure, properties, and available preclinical data for this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound characterized by a diazabicyclooctane core, a structural motif known for its potent β-lactamase inhibitory activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₃H₂₀F₃N₅O₈S
Molecular Weight 463.39 g/mol
IUPAC Name Not available in public sources
SMILES Notation Not available in public sources
Melting Point Data not available
Solubility Data not available
pKa Data not available

Mechanism of Action

The combination of GT-1 and this compound employs a "Trojan horse" strategy coupled with direct enzyme inhibition to effectively kill MDR Gram-negative bacteria.[1][3]

  • Siderophore-Mediated Uptake of GT-1: GT-1 is a conjugate of a cephalosporin antibiotic and a siderophore. Bacteria have active iron uptake systems that recognize and transport siderophores across their outer membrane to acquire essential iron. By mimicking this natural process, GT-1 is actively transported into the periplasmic space of Gram-negative bacteria.[1]

  • Inhibition of β-Lactamases by this compound: In the periplasm, β-lactamases can hydrolyze and inactivate β-lactam antibiotics like the cephalosporin component of GT-1. This compound, as a potent β-lactamase inhibitor, covalently binds to the active site of these enzymes, rendering them inactive. This protects GT-1 from degradation.[1]

  • Inhibition of Penicillin-Binding Proteins (PBPs): Once protected, the cephalosporin component of GT-1 can bind to its primary targets, the PBPs, which are essential enzymes for bacterial cell wall synthesis. Inhibition of PBPs disrupts peptidoglycan cross-linking, leading to cell lysis and bacterial death.

  • Intrinsic Activity of this compound: Some diazabicyclooctane inhibitors have been shown to have a dual mechanism of action, not only inhibiting β-lactamases but also directly binding to and inhibiting PBPs, particularly PBP2. This intrinsic antibacterial activity of this compound contributes to the overall efficacy of the combination therapy.[4]

GT055_Mechanism_of_Action cluster_outside Extracellular Space cluster_cell Gram-Negative Bacterium cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane GT-1 GT-1 (Siderophore-Cephalosporin) Siderophore_Receptor Siderophore Receptor GT-1->Siderophore_Receptor Binds to This compound This compound GT-055_periplasm This compound This compound->GT-055_periplasm Enters periplasm GT-1_periplasm GT-1 Siderophore_Receptor->GT-1_periplasm Transports into periplasm Cephalosporin Cephalosporin GT-1_periplasm->Cephalosporin Releases PBP PBP Cephalosporin->PBP Inhibits Beta-Lactamase β-Lactamase GT-055_periplasm->Beta-Lactamase Inhibits PBP2 PBP2 GT-055_periplasm->PBP2 Inhibits (Intrinsic Activity) Beta-Lactamase->Cephalosporin Degrades Inactive_BL Inactive β-Lactamase Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to PBP2->Cell_Lysis Contributes to

Caption: Combined mechanism of action of GT-1 and this compound.

In Vitro Activity

The in vitro efficacy of this compound, both alone and in combination with GT-1, has been evaluated against a broad range of clinical isolates. Minimum Inhibitory Concentration (MIC) values are summarized below.

Table 2: In Vitro Activity of this compound and GT-1/GT-055 against Gram-Negative Pathogens

Organismβ-Lactamase ProfileThis compound MIC (µg/mL)GT-1/GT-055 (1:1) MIC (µg/mL)Reference
Escherichia coliESBL-producing2 - 8≤0.12[1]
Klebsiella pneumoniaeCarbapenemase-producing2 - 8≤0.12[1]
Acinetobacter spp.OXA-producing>2561 - 128[4]
Various MDR strainsNDM-1, OXA-1, etc.Not sensitive (most)≤4 (for 114/168 strains)[2]
Experimental Protocols: In Vitro Susceptibility Testing
  • Methodology: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used for susceptibility testing.[5]

  • Inoculum: Bacterial suspensions were prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: Microtiter plates were incubated at 35-37°C for 16-20 hours.

  • Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

  • This compound Concentration: When tested in combination, this compound was typically used at a fixed concentration of 4 µg/mL.[4]

MIC_Workflow Start Start Bacterial_Isolate Bacterial Isolate (Clinical Strain) Start->Bacterial_Isolate Inoculum_Prep Prepare Inoculum (~5x10^5 CFU/mL in CAMHB) Bacterial_Isolate->Inoculum_Prep Plate_Inoculation Inoculate Microtiter Plate Inoculum_Prep->Plate_Inoculation Serial_Dilution Prepare Serial Dilutions of this compound +/- GT-1 Serial_Dilution->Plate_Inoculation Incubation Incubate at 35-37°C for 16-20 hours Plate_Inoculation->Incubation Read_Results Visually Inspect for Growth (Determine MIC) Incubation->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

In Vivo Efficacy

The combination of GT-1 and this compound has demonstrated efficacy in murine infection models.

Table 3: In Vivo Efficacy of GT-1/GT-055 in a Murine Thigh Infection Model

Pathogen StrainTreatment Regimen (GT-1/GT-055)OutcomeReference
P. aeruginosaNot specified in detailGreater reduction in bacterial load than ceftazidime[2]
Y. pestis (aerosol model)20/30, 60/90, or 200/300 mg/kg, SC, q6hEfficacy at least equivalent to ciprofloxacin[2]
Experimental Protocols: Murine Thigh Infection Model
  • Animal Model: Neutropenic mice are typically used to assess antimicrobial efficacy without the interference of the host immune system. Neutropenia is induced by the administration of cyclophosphamide.[6][7]

  • Infection: A defined inoculum of the bacterial pathogen (e.g., 10⁶ to 10⁷ CFU) is injected into the thigh muscle of the mice.[8]

  • Treatment: Treatment with the antimicrobial agent(s) is initiated at a specified time post-infection (e.g., 2 hours). Dosing regimens can vary in terms of dose, frequency (e.g., q6h), and route of administration (e.g., subcutaneous).[2][6]

  • Endpoint: The primary endpoint is the bacterial burden in the thigh tissue at the end of the treatment period (e.g., 24 hours), determined by homogenizing the thigh and plating serial dilutions to count CFUs.[8]

Murine_Thigh_Model_Workflow Start Start Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Induce_Neutropenia Infect_Thigh Intramuscular Thigh Infection (e.g., ~10^6 - 10^7 CFU) Induce_Neutropenia->Infect_Thigh Initiate_Treatment Initiate Treatment (GT-1/GT-055, e.g., SC, q6h) Infect_Thigh->Initiate_Treatment Treatment_Period Treatment Period (e.g., 24 hours) Initiate_Treatment->Treatment_Period Euthanize_and_Harvest Euthanize and Harvest Thigh Tissue Treatment_Period->Euthanize_and_Harvest Homogenize_and_Plate Homogenize Tissue and Plate for CFU Count Euthanize_and_Harvest->Homogenize_and_Plate Determine_Efficacy Determine Efficacy (Compare CFU counts to control) Homogenize_and_Plate->Determine_Efficacy End End Determine_Efficacy->End

Caption: Murine thigh infection model workflow.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) studies in mice have shown that this compound has a PK profile similar to that of GT-1. The PK/PD index associated with this compound efficacy in an in vitro infection model is the plasma free-drug AUC/MIC ratio. For Enterobacterales, the free-drug AUC/MIC ratios associated with net bacterial stasis, 1-log kill, and 2-log kill are 4.13, 13.7, and 57.2, respectively. Initial studies suggest that the optimal GT-1:this compound ratio is 1:1.[2]

Conclusion

This compound is a promising β-lactamase inhibitor with a dual mechanism of action that, in combination with the siderophore cephalosporin GT-1, demonstrates potent activity against a wide range of MDR Gram-negative pathogens. The available preclinical data supports its continued development as a potential therapeutic option for serious and difficult-to-treat bacterial infections. Further studies are warranted to fully characterize its physicochemical properties, expand upon its in vivo efficacy against a broader panel of clinical isolates, and evaluate its safety and efficacy in human clinical trials.

References

An In-Depth Technical Guide to GT-055: A Novel β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GT-055, also known as LCB18-055, is a novel, broad-spectrum, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class.[1] Developed by LegoChem Biosciences and Geom Therapeutics, it is primarily designed to be co-administered with the novel siderophore cephalosporin, GT-1 (LCB10-0200), to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[2][3] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo activity, and a summary of experimental methodologies.

Core Compound Details

FeatureDescription
Compound Name This compound
Alternative Name LCB18-055[1]
Chemical Class Diazabicyclooctane[1]
Mechanism of Action 1. Inhibition of serine β-lactamases. 2. Intrinsic antibacterial activity via binding to Penicillin-Binding Protein 2 (PBP2).
Primary Partner Agent GT-1 (LCB10-0200), a siderophore cephalosporin[3]
Therapeutic Target Multidrug-resistant Gram-negative bacterial infections

Chemical Structure

The chemical structure of this compound is depicted below.

GT055_structure GT055

Caption: Chemical Structure of this compound (LCB18-055).

Mechanism of Action

This compound exhibits a dual mechanism of action, a key characteristic that enhances its therapeutic potential.

  • β-Lactamase Inhibition: As a diazabicyclooctane, this compound effectively inhibits a broad spectrum of serine β-lactamases. These enzymes are a primary mechanism of resistance in Gram-negative bacteria, hydrolyzing and inactivating β-lactam antibiotics. By inhibiting these enzymes, this compound restores the efficacy of its partner β-lactam, GT-1.

  • Intrinsic Antibacterial Activity: Unlike many other β-lactamase inhibitors, this compound possesses inherent antibacterial properties. This activity is attributed to its ability to bind to Penicillin-Binding Protein 2 (PBP2), an essential enzyme involved in bacterial cell wall synthesis. This dual action contributes to the potent synergy observed when this compound is combined with GT-1.

The proposed mechanism of action is illustrated in the following diagram:

mechanism_of_action cluster_bacteria Gram-Negative Bacterium GT1 GT-1 (Siderophore Cephalosporin) PBP2 PBP2 GT1->PBP2 Inhibits GT055 This compound BLactamase β-Lactamase GT055->BLactamase Inhibits GT055->PBP2 Inhibits BLactamase->GT1 Hydrolyzes CellWall Cell Wall Synthesis PBP2->CellWall Essential for

Caption: Dual mechanism of action of this compound in combination with GT-1.

In Vitro Activity

The in vitro efficacy of this compound, both alone and in combination with GT-1, has been evaluated against a range of multidrug-resistant Gram-negative pathogens. The data is primarily presented as Minimum Inhibitory Concentrations (MICs).

Table 1: In Vitro Activity of this compound and GT-1/GT-055 Combination against Key Gram-Negative Pathogens

OrganismResistance MechanismThis compound Alone MIC (µg/mL)GT-1 Alone MIC (µg/mL)GT-1/GT-055 (1:1) MIC (µg/mL)Comparator (e.g., Meropenem) MIC (µg/mL)
E. coliESBL-producing2 - 80.25 - >32≤0.06 - 20.06 - >32
K. pneumoniaeKPC-producing>320.12 - >320.25 - 80.25 - >32
P. aeruginosaMultidrug-resistant>320.12 - 80.12 - 80.25 - >32
A. baumanniiCarbapenem-resistant>320.5 - 160.5 - 162 - >32

Note: Data compiled from multiple sources. MIC ranges can vary based on specific isolates and testing conditions.

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the efficacy of the GT-1/GT-055 combination in murine infection models.

Table 2: Summary of In Vivo Efficacy of GT-1/GT-055

Animal ModelPathogenInfection TypeTreatment RegimenKey Findings
MouseYersinia pestisAerosol-induced plagueGT-1/GT-055Equivalent efficacy to ciprofloxacin in preventing mortality.[1]
MouseP. aeruginosaThigh infectionGT-1/GT-055Significant reduction in bacterial burden.
MouseA. baumanniiThigh infectionGT-1/GT-055Demonstrated efficacy against carbapenem-resistant strains.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound and its combination with GT-1 is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination:

mic_workflow start Prepare serial two-fold dilutions of test compounds in 96-well plates inoculum Prepare standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) start->inoculum add_inoculum Inoculate each well with the bacterial suspension inoculum->add_inoculum incubate Incubate plates at 35-37°C for 16-20 hours add_inoculum->incubate read_results Determine the lowest concentration with no visible growth (MIC) incubate->read_results end Record MIC values read_results->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

In Vivo Murine Thigh Infection Model

This model is commonly used to assess the in vivo efficacy of new antimicrobial agents.

Workflow for Murine Thigh Infection Model:

thigh_infection_workflow start Induce neutropenia in mice (e.g., with cyclophosphamide) infect Inject a standardized bacterial suspension into the thigh muscle start->infect treat Administer test compounds (e.g., GT-1/GT-055) at various doses and time points infect->treat euthanize Euthanize mice at a predetermined time point (e.g., 24 hours post-infection) treat->euthanize harvest Harvest and homogenize thigh tissue euthanize->harvest plate Plate serial dilutions of homogenate onto agar plates harvest->plate count Incubate plates and count colony-forming units (CFU) plate->count end Determine the reduction in bacterial burden compared to untreated controls count->end

Caption: Workflow for the murine thigh infection model.

Clinical Development

As of the latest available information, this compound is in the preclinical development stage. Its partner compound, GT-1, was slated to enter Phase 1 clinical trials.[4] Further announcements from Geom Therapeutics or LegoChem Biosciences will be necessary to ascertain the current clinical status of the GT-1/GT-055 combination.

Conclusion

This compound is a promising novel β-lactamase inhibitor with a unique dual mechanism of action that includes intrinsic antibacterial activity. In combination with the siderophore cephalosporin GT-1, it demonstrates potent in vitro and in vivo activity against a broad range of challenging Gram-negative pathogens, including those resistant to last-resort antibiotics like carbapenems. The continued development of this combination therapy holds significant potential for addressing the urgent medical need for new treatments for serious multidrug-resistant bacterial infections. Further studies are required to fully elucidate its kinetic parameters against a wider array of β-lactamases and to advance it through clinical trials.

References

In-Depth Technical Guide: The Core Mechanism of Action of GT-055

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GT-055 is a novel, broad-spectrum, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class. Developed by LegoChem Biosciences and Geom Therapeutics, this compound is primarily formulated in combination with the siderophore cephalosporin, GT-1, to combat multidrug-resistant (MDR) Gram-negative bacterial infections. Its principal mechanism of action is the potent inhibition of a wide range of β-lactamase enzymes, thereby protecting β-lactam antibiotics like GT-1 from enzymatic degradation. Furthermore, this compound exhibits intrinsic antibacterial activity against certain Enterobacteriaceae by targeting and binding to Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis. This dual action makes the GT-1/GT-055 combination a promising therapeutic strategy against challenging bacterial pathogens.

Core Mechanism of Action: β-Lactamase Inhibition

The primary function of this compound is to counteract the primary resistance mechanism of many Gram-negative bacteria: the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics such as penicillins and cephalosporins, rendering them inactive. This compound acts as a potent inhibitor of a broad spectrum of these enzymes, particularly serine-based β-lactamases.

Signaling Pathway of β-Lactamase Inhibition

The interaction between this compound and a β-lactamase enzyme is a covalent and effectively irreversible process. This prevents the enzyme from binding to and hydrolyzing its intended β-lactam antibiotic substrate.

G cluster_0 Bacterial Periplasm GT055 This compound BL β-Lactamase (e.g., KPC, CTX-M) GT055->BL Covalent Binding (Inhibition) Inactive_BL Inactive Covalent This compound-β-Lactamase Complex GT1 GT-1 (β-Lactam Antibiotic) BL->GT1 Hydrolysis PBP Penicillin-Binding Proteins (PBPs) GT1->PBP Binding and Inhibition Inactive_GT1 Inactive GT-1 GT1->Inactive_GT1 Cell_Wall Peptidoglycan Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Inhibition leads to

Figure 1. Signaling pathway of this compound as a β-lactamase inhibitor.
Quantitative Data: β-Lactamase Inhibition

While specific IC50 or Ki values for this compound against a comprehensive panel of β-lactamases are not yet publicly available in peer-reviewed literature, the combination of GT-1 with this compound has demonstrated potent activity against strains producing various β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases. The reduction in Minimum Inhibitory Concentrations (MICs) for GT-1 in the presence of this compound provides strong evidence of its inhibitory activity.

Secondary Mechanism of Action: Intrinsic Antibacterial Activity

In addition to its role as a β-lactamase inhibitor, this compound possesses intrinsic antibacterial activity against certain Gram-negative bacteria, notably Escherichia coli and Klebsiella pneumoniae.[1] This activity stems from its ability to bind to and inhibit Penicillin-Binding Protein 2 (PBP2).[1]

Signaling Pathway of PBP2 Inhibition

PBPs are essential enzymes located in the bacterial periplasm that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to PBP2, this compound disrupts this process, leading to a weakened cell wall and ultimately, cell lysis.

G cluster_1 Bacterial Periplasm GT055 This compound PBP2 Penicillin-Binding Protein 2 (PBP2) GT055->PBP2 Binding and Inhibition Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP2->Cell_Wall_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Cell_Wall_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Disruption leads to

Figure 2. Signaling pathway of this compound's intrinsic activity via PBP2 inhibition.
Quantitative Data: Intrinsic Antibacterial Activity

The intrinsic activity of this compound has been demonstrated through the determination of its Minimum Inhibitory Concentrations (MICs) against various bacterial isolates.

OrganismThis compound MIC Range (µg/mL)Reference
Escherichia coli2 - 8[1]
Klebsiella pneumoniae2 - 8[1]
Acinetobacter spp.>256[1]

Table 1: Intrinsic In Vitro Activity of this compound

Experimental Protocols

The following sections outline the general methodologies employed in the characterization of this compound's mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

The in vitro potency of this compound, both alone and in combination with GT-1, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of Bacterial Inoculum: Bacterial isolates are cultured overnight on appropriate agar plates. Colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of this compound (and GT-1 for combination studies) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

G cluster_workflow MIC Assay Workflow Start Bacterial Culture (Overnight) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Dilution Serial Dilution of this compound Dilution->Inoculation Incubation Incubate (16-20h, 37°C) Inoculation->Incubation Read_Results Determine MIC (Visual Inspection) Incubation->Read_Results

Figure 3. Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Penicillin-Binding Protein (PBP) Competition Assay

The binding affinity of this compound to PBP2 is assessed using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin-FL.

Protocol:

  • Preparation of Bacterial Membranes: Bacterial cells are grown to mid-log phase, harvested, and lysed. The cell membranes containing the PBPs are isolated by ultracentrifugation.

  • Competition Reaction: A fixed concentration of the bacterial membrane preparation is incubated with varying concentrations of this compound.

  • Fluorescent Labeling: A fixed concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) is added to the reaction mixture. This probe will bind to any PBPs that are not already occupied by this compound.

  • Detection: The reaction is stopped, and the proteins are separated by SDS-PAGE. The gel is then visualized using a fluorescent scanner. The intensity of the fluorescent band corresponding to PBP2 will decrease as the concentration of this compound increases, indicating competitive binding.

  • Data Analysis: The intensity of the PBP2 band is quantified, and the IC50 value (the concentration of this compound that inhibits 50% of the fluorescent probe binding) is calculated.

Conclusion

This compound demonstrates a multifaceted mechanism of action that makes it a valuable partner for β-lactam antibiotics in the fight against antimicrobial resistance. Its primary role as a potent broad-spectrum β-lactamase inhibitor effectively shields its partner antibiotic from degradation. Concurrently, its intrinsic antibacterial activity against key pathogens through the inhibition of PBP2 provides an additional, synergistic mode of killing. This dual-action profile underscores the potential of the GT-1/GT-055 combination as a significant advancement in the treatment of serious Gram-negative infections. Further research to fully elucidate the inhibitory kinetics against a wider array of β-lactamases and the precise binding affinity for PBP2 will provide a more complete understanding of this promising new therapeutic agent.

References

LCB18-055: A Technical Overview of a Novel β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCB18-055, also known as GT-055, is a novel, broad-spectrum diazabicyclooctane β-lactamase inhibitor discovered and developed by LegoChem Biosciences. It is designed to be co-administered with β-lactam antibiotics to combat bacterial resistance, particularly in Gram-negative pathogens. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of LCB18-055, with a focus on its synergistic activity with the siderophore cephalosporin, GT-1 (LCB10-0200).

Discovery and Development

LegoChem Biosciences initiated a research program to develop a novel β-lactamase inhibitor following the termination of a collaboration with AstraZeneca on an antibiotic project. This effort led to the discovery of LCB18-055.[1] Subsequently, LegoChem Biosciences entered into a partnership with Geom Therapeutics to advance the clinical development of LCB18-055 in combination with GT-1 for the treatment of multidrug-resistant Gram-negative infections.[2]

A Phase 1 clinical trial for the combination of GT-1 and this compound was initiated; however, the trial, which enrolled eight participants, was terminated due to unspecified safety concerns, reportedly related to hepatotoxicity.[3] Further details on the specific nature of the adverse events have not been publicly disclosed.

Mechanism of Action

LCB18-055 functions as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin antibiotics, rendering them inactive. LCB18-055 binds to the active site of these enzymes, preventing them from degrading the co-administered β-lactam antibiotic. This allows the partner antibiotic, such as GT-1, to exert its antibacterial activity against the pathogen.[4][5][6] The general mechanism involves the formation of a stable acyl-enzyme intermediate, which effectively sequesters the β-lactamase.[6]

G cluster_bacterium Bacterium Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., GT-1) Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis (Inactivation) PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binding & Inhibition LCB18_055 LCB18-055 LCB18_055->Beta_Lactamase Inhibition Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Inhibition leads to

Mechanism of action of LCB18-055 with a β-lactam antibiotic.

Preclinical Data

In Vitro Activity

The primary partner antibiotic for LCB18-055 is GT-1 (LCB10-0200), a novel siderophore cephalosporin. This "Trojan Horse" strategy utilizes the bacterium's iron uptake systems to facilitate entry of the antibiotic.[7] The combination of GT-1 and this compound has demonstrated potent in vitro activity against a range of Gram-negative pathogens, including multidrug-resistant (MDR) strains.

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of GT-1 and GT-1/GT-055 against Gram-Negative Clinical Isolates [7]

OrganismAntimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
E. coli (n=200)GT-1116
GT-1/GT-055 (1:1)0.52
K. pneumoniae (n=200)GT-1216
GT-1/GT-055 (1:1)12
Other Enterobacteriaceae (n=200)GT-11>32
GT-1/GT-055 (1:1)0.52
P. aeruginosa (n=200)GT-10.251
GT-1/GT-055 (1:1)0.251
A. baumannii (n=200)GT-128
GT-1/GT-055 (1:1)28

Table 2: In Vitro Activity of GT-1/GT-055 against Characterized Resistant E. coli and K. pneumoniae Strains [8]

Bacterial Strain (Resistance Mechanism)GT-1 MIC (µg/mL)GT-1/GT-055 (4 µg/mL) MIC (µg/mL)
E. coli (CTX-M-15, CTX-M-27, CTX-M-65)4 - 32≤0.12
E. coli (Carbapenemase-producing)≤0.25≤0.12
K. pneumoniae (ESBL- and Carbapenemase-producing)≤2Enhanced Activity
In Vivo Activity

In a murine infection model using Yersinia pestis, the causative agent of plague, the combination of GT-1/GT-055 demonstrated efficacy at least equivalent to the comparator antibiotic, ciprofloxacin.[9][10] Specific quantitative data from this in vivo study, such as bacterial load reduction or survival rates, are not detailed in the available literature.

Experimental Protocols

Detailed experimental protocols for the discovery and preclinical evaluation of LCB18-055 are not extensively published. However, based on the available literature, the following outlines the general methodologies employed.

In Vitro Susceptibility Testing
  • Method: Minimal Inhibitory Concentrations (MICs) were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[7]

  • Media: Cation-adjusted Mueller Hinton Broth (CAMHB) was used for testing. For the siderophore cephalosporin GT-1, iron-depleted CAMHB was also utilized to assess the impact of iron concentration on its activity.[7]

  • Inoculum: Bacterial isolates were grown to a standardized density before being added to the microtiter plates.

  • Drug Concentrations: A serial dilution of the antimicrobial agents was prepared in the microtiter plates.

  • Incubation: Plates were incubated at a specified temperature and duration, typically 16-20 hours at 35°C.

  • Endpoint Determination: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.[7]

G Start Start Prepare_Isolates Prepare Bacterial Isolate Suspension Start->Prepare_Isolates Standardize_Inoculum Standardize Inoculum (e.g., to 0.5 McFarland) Prepare_Isolates->Standardize_Inoculum Inoculate_Plates Inoculate Plates with Standardized Bacteria Standardize_Inoculum->Inoculate_Plates Prepare_Plates Prepare Microtiter Plates with Serial Drug Dilutions Prepare_Plates->Inoculate_Plates Incubate Incubate Plates (e.g., 35°C for 16-20h) Inoculate_Plates->Incubate Read_Results Read and Record MICs Incubate->Read_Results End End Read_Results->End

General workflow for in vitro susceptibility testing.

Conclusion

LCB18-055 is a promising β-lactamase inhibitor with demonstrated in vitro synergy with the siderophore cephalosporin GT-1 against a broad spectrum of clinically relevant Gram-negative bacteria, including multidrug-resistant strains. While early clinical development was halted due to safety concerns, the preclinical data highlight the potential of this combination therapy to address the growing threat of antimicrobial resistance. Further investigation and potentially the development of analogs with an improved safety profile may warrant consideration.

References

GT-055: A Novel Adjuvant Therapy to Counteract Antibiotic Resistance in Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of innovative therapeutic strategies. A significant mechanism of resistance in Gram-negative bacteria is the overexpression of efflux pumps, which actively expel antibiotics from the cell, rendering them ineffective.[1][2][3][4] This whitepaper details the preclinical data and mechanism of action of GT-055, a novel, potent small-molecule inhibitor of the AcrAB-TolC efflux pump system. By neutralizing this primary resistance mechanism, this compound has been shown to restore the efficacy of multiple classes of antibiotics against multidrug-resistant (MDR) bacterial strains. This document provides a comprehensive overview of the in vitro efficacy, experimental protocols, and the underlying biochemical pathways associated with this compound, positioning it as a promising adjuvant therapy to revitalize our current antibiotic arsenal.

The Challenge of Efflux Pump-Mediated Resistance

Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae, are responsible for a substantial portion of multidrug-resistant infections and are considered critical pathogens by the World Health Organization.[2] Their intrinsic resistance is partly due to a protective outer membrane and the presence of sophisticated multidrug efflux pumps.[1][2] The Resistance-Nodulation-Division (RND) family of efflux pumps, particularly the AcrAB-TolC system in Enterobacteriaceae, is a primary driver of clinical resistance.[1][2][5] This tripartite complex spans the inner and outer bacterial membranes and expels a wide range of structurally diverse compounds, including many clinically important antibiotics.[1][6] The development of efflux pump inhibitors (EPIs) represents a promising strategy to counteract this resistance, not by killing the bacteria directly, but by disabling their defense mechanisms and restoring the potency of existing drugs.[5][7][8]

This compound: Mechanism of Action

This compound is a novel non-β-lactam diazabicyclooctane derivative designed to specifically inhibit the function of the AcrAB-TolC efflux pump.[9][10] Evidence suggests that this compound acts as a competitive inhibitor, binding to the hydrophobic trap within the AcrB subunit of the pump complex.[5] This binding event is hypothesized to lock the AcrB trimer in a conformational state that prevents the functional rotation necessary for substrate translocation. By jamming the pump's machinery, this compound effectively prevents the efflux of co-administered antibiotics, leading to their accumulation within the bacterial cytoplasm and subsequent cell death.

cluster_membrane Bacterial Membranes cluster_extracellular cluster_cytoplasm tolc_node Outer Membrane Channel (TolC) antibiotic_out Antibiotic tolc_node->antibiotic_out 4. Efflux acra_node Periplasmic Adaptor Protein (AcrA) acra_node->tolc_node 3. Channel Opening acrb_node Inner Membrane Transporter (AcrB) acrb_node->acra_node 2. Peristaltic Motion antibiotic_in Antibiotic antibiotic_in->acrb_node 1. Binding to AcrB target Bacterial Target (e.g., Ribosome, DNA Gyrase) antibiotic_in->target Accumulation & Target Engagement gt055 This compound gt055->acrb_node Inhibition (Blocks Step 1) start Start prep_plate Prepare 96-well plate with 2-fold serial dilutions of Antibiotic (X-axis) & this compound (Y-axis) start->prep_plate prep_inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) prep_plate->prep_inoculum inoculate Inoculate all wells of the checkerboard plate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read plate to determine MICs of drugs alone and in combination incubate->read_results calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_results->calculate_fici interpret Interpret FICI value: ≤ 0.5 = Synergy > 0.5 to 4 = Additive > 4.0 = Antagonism calculate_fici->interpret end End interpret->end problem Multidrug-Resistant (MDR) Pathogen (Efflux Pump Overexpression) outcome1 Antibiotic is Effluxed -> Treatment Failure problem->outcome1 outcome2 Efflux is Blocked -> Antibiotic Accumulates -> Bacterial Cell Death -> Treatment Success problem->outcome2 Leads to antibiotic Standard Antibiotic (Substrate for Efflux Pump) antibiotic->problem Ineffective against combination Combination Therapy: Antibiotic + this compound antibiotic->combination gt055 This compound (Efflux Pump Inhibitor) gt055->combination combination->problem Administered to

References

Technical Whitepaper: The Synergistic Antibacterial Effect of GT-1 and GT-055 Against Multidrug-Resistant Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document details the synergistic relationship between GT-1, a novel siderophore cephalosporin, and GT-055, a broad-spectrum β-lactamase inhibitor. The combination presents a promising therapeutic strategy against challenging multidrug-resistant (MDR) bacterial infections.

Introduction

The rise of antimicrobial resistance (AMR) poses a significant threat to global health. Pathogens such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter spp. have developed mechanisms to evade conventional antibiotics, necessitating the development of novel therapeutic agents.[1] GT-1 (also known as LCB10-0200) is a siderophore-cephalosporin that employs a "Trojan horse" mechanism to enter bacterial cells by exploiting their iron-uptake systems.[2][3] this compound (also known as LCB18-055) is a non-β-lactam, diazabicyclooctane β-lactamase inhibitor designed to protect β-lactam antibiotics from degradation by bacterial enzymes.[1][2][3] This whitepaper elucidates the synergistic effect of combining GT-1 with this compound, which enhances the antibacterial efficacy against several resistant bacterial strains.

Mechanism of Action: A Dual-Pronged Attack

The synergy between GT-1 and this compound is rooted in their complementary mechanisms of action.

  • GT-1: The "Trojan Horse" GT-1 is conjugated to a siderophore, a molecule with a high affinity for iron. Bacteria actively transport iron-siderophore complexes across their outer membrane to acquire this essential nutrient. By mimicking this natural process, GT-1 effectively bypasses common resistance mechanisms, such as porin channel mutations, and achieves higher intracellular concentrations. Once inside the periplasmic space, the cephalosporin component of GT-1 inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.

  • This compound: The Protector A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. This compound is a potent inhibitor of a broad spectrum of serine β-lactamases.[1] When co-administered with GT-1, this compound neutralizes these enzymes, thereby protecting GT-1 from degradation and restoring its antibacterial activity against resistant strains.[2][3] Interestingly, this compound also exhibits intrinsic antibacterial activity against some Enterobacteriaceae by binding to PBP2, which contributes to the overall synergistic effect.[2]

Data Presentation: In Vitro Synergistic Efficacy

The combination of GT-1 and this compound has demonstrated significantly enhanced in vitro activity compared to GT-1 alone against various multidrug-resistant Gram-negative isolates. The data below summarizes the Minimum Inhibitory Concentrations (MICs) for GT-1, this compound alone, and the GT-1/GT-055 combination.

Bacterial SpeciesStrain CharacteristicsMIC (µg/mL) of GT-1 AloneMIC (µg/mL) of this compound AloneMIC (µg/mL) of GT-1 with this compound (at 4 µg/mL)
E. coliESBL- and Carbapenemase-producing≤22-8≤0.12
K. pneumoniaeESBL- and Carbapenemase-producing≤22-8≤0.12
Acinetobacter spp.OXA-producing≤2Not specified32-fold reduction in some strains
Yersinia pestisBiothreat agent<4Not specifiedNot specified

Data synthesized from studies assessing the in vitro activity of the combination.[1][2]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of GT-1 in combination with this compound.

  • Bacterial Isolate Preparation: Bacterial strains are cultured on appropriate agar plates overnight at 37°C. Colonies are then used to prepare a bacterial suspension equivalent to a 0.5 McFarland standard in saline. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Preparation: Stock solutions of GT-1 and this compound are prepared. Serial twofold dilutions of GT-1 are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Combination Setup: this compound is added to the wells at a fixed concentration, typically 4 µg/mL, which is similar to the concentration of avibactam recommended by CLSI guidelines.[2]

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of GT-1 that completely inhibits visible bacterial growth in the presence of the fixed concentration of this compound.

In Vivo Efficacy Assessment: Murine Infection Model

This protocol outlines a general procedure for assessing the in vivo efficacy of the GT-1/GT-055 combination.

  • Animal Model: BALB/c mice are typically used for these studies.[1]

  • Infection: Mice are infected with a lethal dose of the challenge organism (e.g., Yersinia pestis) via an appropriate route, such as aerosol inhalation, to establish a systemic infection.[1]

  • Treatment Administration: At a specified time post-infection, treatment is initiated. GT-1 and this compound are administered, often in a 1:1 ratio, via a relevant clinical route (e.g., subcutaneous or intravenous injection).[4] Treatment is typically continued for a defined period (e.g., 5-7 days).

  • Monitoring and Endpoints: Animals are monitored daily for signs of morbidity and mortality. The primary endpoint is typically survival over a 14- to 21-day period. Efficacy is often compared to a standard-of-care antibiotic, such as ciprofloxacin.[1]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples may be collected at various time points to determine the pharmacokinetic profiles of GT-1 and this compound. These data are used to establish PK/PD indices associated with efficacy, such as the free-drug area under the concentration-time curve (AUC) to MIC ratio.[4]

Visualizations: Mechanisms and Workflows

Diagram 1: GT-1 "Trojan Horse" Mechanism of Bacterial Entry

cluster_outside Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_inside Periplasmic Space GT-1 GT-1 (Siderophore-Cephalosporin) Receptor Siderophore Receptor GT-1->Receptor uptake Iron Iron (Fe3+) Iron->GT-1 binds GT-1_Inside GT-1 Receptor->GT-1_Inside transports PBP Penicillin-Binding Protein (PBP) GT-1_Inside->PBP inhibits Cell_Lysis Cell Lysis PBP->Cell_Lysis leads to

Caption: GT-1 utilizes bacterial iron uptake systems for entry.

Diagram 2: Synergistic Action of GT-1 and this compound

GT-1 GT-1 PBP Penicillin-Binding Protein (PBP) GT-1->PBP inhibits This compound This compound Beta-Lactamase β-Lactamase Enzyme This compound->Beta-Lactamase inhibits Beta-Lactamase->GT-1 inactivates Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Bacterial_Death Bacterial Death Cell_Wall_Synthesis->Bacterial_Death inhibition leads to

Caption: this compound protects GT-1 from β-lactamase degradation.

Diagram 3: Experimental Workflow for Preclinical Evaluation

Start Isolate MDR Bacterial Strains MIC_GT1 Determine MIC of GT-1 Alone Start->MIC_GT1 MIC_Combo Determine MIC of GT-1 + this compound Start->MIC_Combo Synergy_Analysis Analyze for Synergy MIC_GT1->Synergy_Analysis MIC_Combo->Synergy_Analysis In_Vivo_Model Develop Murine Infection Model Synergy_Analysis->In_Vivo_Model If Synergistic Efficacy_Study Conduct In Vivo Efficacy Study In_Vivo_Model->Efficacy_Study PKPD_Analysis PK/PD Modeling Efficacy_Study->PKPD_Analysis End Evaluate Therapeutic Potential PKPD_Analysis->End

Caption: Workflow from in vitro synergy to in vivo efficacy.

Conclusion

The combination of GT-1 and this compound represents a compelling strategy to combat multidrug-resistant Gram-negative pathogens. By leveraging a "Trojan horse" delivery mechanism and simultaneously protecting the antibiotic from enzymatic degradation, this synergistic pairing demonstrates potent activity against clinically important bacteria. The preclinical data strongly support the continued development of GT-1/GT-055 as a valuable addition to the therapeutic armamentarium against antimicrobial-resistant infections. Further clinical investigation is warranted to establish its safety and efficacy in human subjects.

References

In-Depth Technical Guide: GT-055 (LCB18-055)

Author: BenchChem Technical Support Team. Date: November 2025

Molecular Formula: C₁₃H₂₀F₃N₅O₈S

For Researchers, Scientists, and Drug Development Professionals

Abstract

GT-055, also known as LCB18-055, is a novel, broad-spectrum β-lactamase inhibitor with the molecular formula C₁₃H₂₀F₃N₅O₈S.[1][2] It is a member of the diazabicyclooctane class of non-β-lactam β-lactamase inhibitors.[3] this compound is primarily being developed in combination with the novel siderophore cephalosporin, GT-1 (LCB10-0200), to combat multidrug-resistant (MDR) Gram-negative bacteria. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

The rise of antimicrobial resistance (AMR) poses a significant threat to global public health. A primary mechanism of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. This compound is a potent inhibitor of a wide range of serine β-lactamases, restoring the activity of β-lactam antibiotics against otherwise resistant bacterial strains.[1] When combined with the siderophore cephalosporin GT-1, which utilizes a "Trojan horse" strategy to enter bacterial cells by hijacking iron uptake systems, the combination demonstrates synergistic and potent activity against a variety of clinically important pathogens.[1]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₃H₂₀F₃N₅O₈SSource
Molecular Weight463.39 g/mol
Chemical ClassDiazabicyclooctane[3]

Mechanism of Action

This compound is a serine β-lactamase inhibitor. Its mechanism of action involves the formation of a stable, covalent adduct with the serine residue in the active site of the β-lactamase enzyme. This inactivation prevents the hydrolysis of the β-lactam ring of co-administered antibiotics, thereby restoring their antibacterial activity.

In addition to β-lactamase inhibition, this compound exhibits intrinsic antibacterial activity against some Enterobacteriaceae. This is attributed to its ability to bind to Penicillin-Binding Protein 2 (PBP2), which is involved in bacterial cell wall synthesis. The dual mechanism of β-lactamase inhibition and PBP2 binding contributes to the synergistic effect observed when this compound is combined with β-lactam antibiotics like GT-1.[3]

cluster_bacterium Bacterial Cell GT055 This compound BL β-Lactamase GT055->BL Inhibition PBP2 PBP2 GT055->PBP2 Inhibition GT1 GT-1 (β-Lactam) BL->GT1 Hydrolysis InactiveBL Inactive β-Lactamase CellWall Cell Wall Synthesis PBP2->CellWall Catalysis GT1->PBP2 Inhibition InactiveGT1 Inactive GT-1 Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Mechanism of action of this compound in combination with GT-1.

In Vitro Efficacy

The in vitro activity of this compound, alone and in combination with GT-1, has been evaluated against a broad range of Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) values are determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

MIC Distribution

The following table summarizes the MIC₅₀ and MIC₉₀ values (in µg/mL) of this compound in combination with GT-1 (1:1 ratio) against various clinical isolates.

OrganismGT-1/GT-055 (1:1) MIC₅₀ (µg/mL)GT-1/GT-055 (1:1) MIC₉₀ (µg/mL)Reference
Escherichia coli≤0.120.5[4]
Klebsiella pneumoniae0.54[4]
Acinetobacter baumannii14[4]
Pseudomonas aeruginosa18[4]
Burkholderia pseudomallei≤0.030.06[1]
Yersinia pestis≤0.03≤0.03[1]
Francisella tularensis≤0.030.06[1]
Experimental Protocol: MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound alone and in combination with GT-1 against bacterial isolates.

Materials:

  • This compound and GT-1 reference powders

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Iron-depleted CAMHB (for siderophore-antibiotic combinations)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and GT-1 in a suitable solvent. A two-fold serial dilution series of each compound is prepared in CAMHB or iron-depleted CAMHB directly in the 96-well microtiter plates. For combination testing, a checkerboard titration is set up with varying concentrations of both this compound and GT-1.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate the microtiter plates with the bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

start Start prep_abx Prepare Antibiotic Serial Dilutions in 96-well plate start->prep_abx prep_inoc Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoc inoculate Inoculate Plate with Bacterial Suspension (5 x 10^5 CFU/mL) prep_abx->inoculate prep_inoc->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia infection Infect Mice with Bacterial Suspension (Intranasal/Intratracheal) neutropenia->infection treatment Initiate Treatment (GT-1/GT-055, Comparators, Vehicle) (Subcutaneous/Intravenous) infection->treatment endpoint Euthanize and Harvest Lungs (24 or 48 hours post-infection) treatment->endpoint quantify Quantify Bacterial Burden (Lung Homogenate Plating) endpoint->quantify end End quantify->end

References

The Rise of Diazabicyclooctane (DBO) Inhibitors: A Technical Guide to Countering Beta-Lactamase Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has necessitated the development of novel therapeutic strategies. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Second-generation β-lactamase inhibitors, featuring the diazabicyclooctane (DBO) scaffold, represent a pivotal advancement in overcoming this challenge.[1] Unlike their predecessors, these non-β-lactam inhibitors exhibit a broader spectrum of activity, effectively neutralizing class A, C, and some class D serine β-lactamases.[1][2] This guide provides an in-depth overview of the DBO class of inhibitors, their mechanism of action, key experimental protocols for their evaluation, and their role in modern drug development.

The Diazabicyclooctane Core and Key Derivatives

The foundational structure of this class is 1,4-diazabicyclo[2.2.2]octane (DABCO), a bicyclic tertiary amine.[3] In the context of β-lactamase inhibition, the DBO scaffold acts as a β-lactam mimic.[4] Medicinal chemistry efforts have led to the development of several potent inhibitors that are now in clinical use. These inhibitors are typically administered in combination with a partner β-lactam antibiotic to protect it from enzymatic degradation.

Key clinically approved DBO inhibitors include:

  • Avibactam : The first DBO inhibitor to receive regulatory approval, it is used in combination with ceftazidime, aztreonam, and others.[5][6] Avibactam is potent against Class A, Class C, and some Class D (e.g., OXA-48) enzymes.[2][6]

  • Relebactam : Structurally similar to avibactam with an additional piperidine ring, which can enhance antibacterial activity by reducing efflux.[7] It is used in combination with imipenem/cilastatin.[5]

  • Durlobactam : Developed to expand the spectrum of activity to include a broader range of Class D enzymes, particularly those prevalent in Acinetobacter baumannii.[6][8] It is approved for use with sulbactam.[5]

Other DBOs in development, such as nacubactam and zidebactam, exhibit dual mechanisms of action, acting as both β-lactamase inhibitors and penicillin-binding protein 2 (PBP2) targeting agents.[2][7]

Mechanism of Action: Reversible Covalent Inhibition

DBO inhibitors possess a unique mechanism of action that distinguishes them from earlier inhibitors like clavulanic acid. They act as covalent, but reversible, inhibitors of serine β-lactamases.[1][3]

The process involves two main steps:

  • Acylation (Carbamoylation) : The catalytic serine residue in the active site of the β-lactamase performs a nucleophilic attack on the carbonyl group of the DBO's urea moiety. This results in the opening of the DBO ring and the formation of a stable, covalent acyl-enzyme (carbamoyl) intermediate.[3][9]

  • Deacylation (Recyclization) : Unlike traditional inhibitors that lead to irreversible inactivation or hydrolysis, the DBO acyl-enzyme complex undergoes a deacylation reaction where the inhibitor ring re-closes (recyclizes), releasing the intact, active DBO molecule.[3][10] This reversibility allows a single inhibitor molecule to inactivate multiple enzyme molecules.[10]

High-resolution X-ray crystallography has provided detailed insights into the binding mode of DBOs within the β-lactamase active site, confirming the covalent bond to the catalytic serine and highlighting the key interactions that stabilize the complex.[3][9]

DBO_Mechanism Figure 1: Mechanism of Reversible Covalent Inhibition E_S Free Enzyme (Ser-OH) + DBO Inhibitor ES Non-covalent Michaelis Complex E_S->ES Binding Acyl Covalent Acyl-Enzyme Intermediate (Ser-O-C(=O)-DBO-open) ES->Acyl Acylation (Ring Opening) Acyl->ES Reversal E_S_regen Regenerated Enzyme (Ser-OH) + Intact DBO Inhibitor Acyl->E_S_regen Deacylation (Recyclization)

Figure 1: Mechanism of Reversible Covalent Inhibition.

Quantitative Inhibitory Activity

The potency of DBO inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce the activity of a specific β-lactamase by 50%. The tables below summarize reported IC₅₀ values for key DBO inhibitors against a panel of clinically relevant β-lactamases.

InhibitorEnzyme Classβ-LactamaseIC₅₀ (nM)
Avibactam ACTX-M-153.4 - 29
AKPC-24
AKPC-39
AKPC-429
CAmpC (P. aeruginosa)10
DOXA-48260
Relebactam ACTX-M-15230 - 910
AKPC-2230
AKPC-3410
AKPC-4910
Durlobactam CVarious AmpCLow nM range

Note: IC₅₀ values can vary between studies due to different experimental conditions. Data compiled from multiple sources.[11][12][13]

Key Experimental Protocols

Evaluating the efficacy of DBO inhibitors requires a standardized set of in vitro experiments. The following sections detail the methodologies for the most critical assays.

β-Lactamase Inhibition Assay (IC₅₀ Determination)

This assay measures the ability of an inhibitor to prevent a β-lactamase from hydrolyzing a chromogenic substrate, typically nitrocefin. The hydrolysis of nitrocefin results in a color change from yellow to red, which can be monitored spectrophotometrically at ~490 nm.[14][15]

Materials:

  • Purified β-lactamase enzyme

  • DBO inhibitor stock solution (in DMSO or appropriate buffer)

  • Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[2]

  • Assay Buffer (e.g., 100 mM Phosphate Buffered Saline (PBS), pH 7.0)[2]

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation :

    • Prepare serial dilutions of the DBO inhibitor in Assay Buffer.

    • Dilute the β-lactamase enzyme to a working concentration in Assay Buffer. The concentration should be chosen to give a linear rate of nitrocefin hydrolysis over the measurement period.

    • Prepare a working solution of nitrocefin (e.g., 100 µM) in Assay Buffer.[13]

  • Assay Setup :

    • To each well of the 96-well plate, add 50 µL of the appropriate inhibitor dilution (or buffer for the no-inhibitor control).

    • Add 25 µL of the diluted enzyme solution to each well.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction :

    • Add 25 µL of the nitrocefin working solution to each well to start the reaction.

  • Measurement :

    • Immediately measure the rate of change in absorbance at 490 nm in kinetic mode for 15-30 minutes.

  • Data Analysis :

    • Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Nitrocefin_Workflow Figure 2: Workflow for β-Lactamase IC₅₀ Determination prep Prepare Reagents (Serial Inhibitor Dilutions, Enzyme, Nitrocefin) plate Plate Setup (96-well) Add Inhibitor/Control Buffer prep->plate enzyme_add Add Diluted β-Lactamase Enzyme plate->enzyme_add pre_incubate Pre-incubate (e.g., 15 min at RT) enzyme_add->pre_incubate nitro_add Initiate Reaction Add Nitrocefin Substrate pre_incubate->nitro_add measure Kinetic Measurement (Absorbance at 490 nm) nitro_add->measure analyze Data Analysis (Calculate Rates, Plot % Inhibition vs [I]) measure->analyze ic50 Determine IC₅₀ Value analyze->ic50

Figure 2: Workflow for β-Lactamase IC₅₀ Determination.
Penicillin-Binding Protein (PBP) Competition Assay

For DBOs with dual-action mechanisms, it is crucial to assess their affinity for PBPs. This is often done using a competition assay with a fluorescent penicillin derivative, such as BOCILLIN™ FL.[16] The assay measures the ability of the DBO inhibitor to prevent the fluorescent probe from binding to its target PBP.

Materials:

  • Bacterial membrane preparation containing PBPs or purified PBP

  • DBO inhibitor stock solution

  • BOCILLIN™ FL stock solution

  • PBS or appropriate buffer

  • SDS-PAGE loading buffer

  • SDS-PAGE gel and electrophoresis equipment

  • Fluorescence imaging system

Procedure:

  • Reaction Setup :

    • In microcentrifuge tubes, combine the membrane preparation (or purified PBP) with serial dilutions of the DBO inhibitor. Include a no-inhibitor control.

  • Inhibitor Incubation :

    • Pre-incubate the mixtures at 37°C for 15 minutes to allow the inhibitor to bind to the PBPs.[16]

  • Fluorescent Labeling :

    • Add BOCILLIN™ FL to each tube to a final concentration of ~10 µM.[16]

    • Incubate for an additional 15 minutes at 37°C in the dark.[16]

  • Quench and Denature :

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Analysis :

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

    • Quantify the fluorescence intensity of the PBP bands for each inhibitor concentration.

  • Data Analysis :

    • The fluorescence signal will decrease as the inhibitor concentration increases.

    • Plot the fluorescence intensity (or percent of control) against the logarithm of the inhibitor concentration to determine the IC₅₀ for PBP binding.

PBP_Workflow Figure 3: Workflow for PBP Binding Competition Assay prep Prepare Reagents (PBP Source, Inhibitor Dilutions) mix Combine PBP Source with Inhibitor Dilutions prep->mix incubate1 Pre-incubate (37°C, 15 min) mix->incubate1 add_bocillin Add BOCILLIN™ FL (Fluorescent Probe) incubate1->add_bocillin incubate2 Incubate (37°C, 15 min, dark) add_bocillin->incubate2 quench Quench Reaction (Add SDS-PAGE Buffer & Heat) incubate2->quench sds_page SDS-PAGE Electrophoresis quench->sds_page visualize Visualize and Quantify (Fluorescence Imaging) sds_page->visualize ic50 Determine IC₅₀ Value visualize->ic50

Figure 3: Workflow for PBP Binding Competition Assay.
Minimum Inhibitory Concentration (MIC) Testing

The ultimate goal is to determine the effectiveness of the DBO inhibitor in a cellular context. This is achieved by measuring the Minimum Inhibitory Concentration (MIC) of a partner β-lactam antibiotic in the presence of a fixed concentration of the DBO inhibitor. Procedures should follow established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[7][17]

Methodology: Broth microdilution is the reference method. A two-fold serial dilution of the β-lactam antibiotic is prepared in microtiter plates. Each dilution series is prepared in broth containing a fixed, clinically relevant concentration of the DBO inhibitor (e.g., 4 µg/mL for avibactam or relebactam).[11] The plates are then inoculated with a standardized bacterial suspension. The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth after incubation.

Role in Drug Development and Future Outlook

The DBO scaffold has proven to be a highly successful platform for developing β-lactamase inhibitors. A key challenge has been achieving oral bioavailability, as the inherent polarity of early DBOs like avibactam necessitates intravenous administration.[18] Current research focuses on creating orally available prodrugs. For instance, ETX0282 is an ester prodrug of the active DBO inhibitor ETX1317, designed to be absorbed orally and then metabolized to release the active agent.[18]

DBO_Development Figure 4: DBO Inhibitor Development Logic scaffold DBO Core Scaffold (β-Lactam Mimic) iv_drugs Lead Optimization (e.g., Avibactam, Relebactam) scaffold->iv_drugs challenge Challenge: Poor Oral Bioavailability (High Polarity) iv_drugs->challenge prodrug Solution: Prodrug Strategy challenge->prodrug prodrug_ex Example: ETX0282 (Ester Prodrug) prodrug->prodrug_ex active_drug ETX1317 (Active DBO Inhibitor) prodrug_ex->active_drug In vivo Metabolism outcome Outcome: Orally Administered Combination Therapy active_drug->outcome

Figure 4: DBO Inhibitor Development Logic.

The diazabicyclooctane class of inhibitors has revitalized the utility of many established β-lactam antibiotics against multidrug-resistant Gram-negative pathogens. Their broad-spectrum activity and novel reversible mechanism make them a cornerstone of modern antimicrobial chemotherapy. Ongoing research into new DBO derivatives, dual-action agents, and innovative delivery strategies promises to further expand the arsenal available to combat the persistent threat of bacterial resistance.

References

GT-055: A Technical Guide to its Effects on Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GT-055 is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class.[1] It is under development in combination with the siderophore cephalosporin, GT-1, to combat multidrug-resistant (MDR) Gram-negative bacteria. This technical guide provides an in-depth overview of the intrinsic activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. While primarily designed as a β-lactamase inhibitor, this compound exhibits intrinsic antibacterial activity against certain Gram-negative species, primarily through the inhibition of Penicillin-Binding Protein 2 (PBP2). This document summarizes the available quantitative data, outlines key experimental methodologies, and presents visual representations of its mechanism and relevant workflows to support further research and development.

Intrinsic Antibacterial Activity of this compound

This compound demonstrates intrinsic antibacterial activity against several clinically relevant Gram-negative bacteria, particularly within the Enterobacteriaceae family. This activity is independent of its β-lactamase inhibition and is attributed to its interaction with essential bacterial enzymes.

Minimum Inhibitory Concentrations (MICs)

The intrinsic activity of this compound has been evaluated against various Gram-negative isolates. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.

Table 1: Intrinsic Activity of this compound against Escherichia coli and Klebsiella pneumoniae

OrganismMIC Range (µg/mL)Reference
Escherichia coli2 - 8[1][2]
Klebsiella pneumoniae2 - 8[1][2]

Table 2: In Vitro Activity of this compound against a Panel of Gram-negative Isolates

Organism (N)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli (200)48≤0.5 - 16
Klebsiella pneumoniae (200)48≤0.5 - 32
Other Enterobacteriaceae (200)816≤0.5 - >32
Pseudomonas aeruginosa (200)1632≤0.5 - >32
Acinetobacter baumannii (200)>32>322 - >32
Data from a 2018 study on recent clinical isolates from the USA.

It is noteworthy that this compound exhibits limited to no intrinsic activity against Acinetobacter spp., with MIC values reported to be greater than 256 µg/mL in some studies.[1]

Mechanism of Action

The primary mechanism of action for the intrinsic antibacterial activity of this compound is the inhibition of Penicillin-Binding Protein 2 (PBP2), a crucial enzyme involved in the synthesis of the bacterial cell wall.[2] As a diazabicyclooctane, this compound can also inhibit a broad spectrum of serine β-lactamases, which is its primary function when used in combination with a β-lactam antibiotic.

Inhibition of Penicillin-Binding Protein 2 (PBP2)

PBP2 is a transpeptidase that plays a vital role in the cross-linking of peptidoglycan, a major component of the bacterial cell wall. By binding to and inhibiting PBP2, this compound disrupts cell wall synthesis, leading to bacterial cell death. This mode of action is particularly effective in E. coli and K. pneumoniae.

Inhibition of β-Lactamases

When combined with a β-lactam antibiotic such as GT-1, this compound protects the antibiotic from degradation by β-lactamase enzymes produced by resistant bacteria. This compound is a potent inhibitor of Ambler Class A, C, and D serine β-lactamases, including common variants like TEM, SHV, and CTX-M.

Signaling Pathway of PBP2 Inhibition

The following diagram illustrates the mechanism of this compound in inhibiting bacterial cell wall synthesis through the targeting of PBP2.

GT055_Mechanism GT055 This compound PBP2 PBP2 (Transpeptidase) GT055->PBP2 Inhibition Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP2->Peptidoglycan_synthesis Catalyzes Cell_Lysis Cell Lysis PBP2->Cell_Lysis Cell_Wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_Wall Maintains Integrity

Mechanism of this compound intrinsic activity.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound.

Antibiotic Susceptibility Testing

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)

  • 96-well microtiter plates

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO).

  • Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the organism.

MIC_Workflow Start Start Prep_GT055 Prepare this compound Stock Solution Start->Prep_GT055 Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well plate Prep_GT055->Serial_Dilution Inoculate Inoculate Wells (Final conc. ~5 x 10^5 CFU/mL) Serial_Dilution->Inoculate Dilute_Inoculum Dilute Inoculum to ~1 x 10^6 CFU/mL Prep_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination.
Penicillin-Binding Protein 2 (PBP2) Binding Affinity Assay

This protocol describes a competitive binding assay using fluorescence polarization to determine the affinity of this compound for PBP2.

Materials:

  • Purified PBP2 enzyme

  • Fluorescently labeled β-lactam probe (e.g., Bocillin™ FL)

  • This compound

  • Assay buffer (e.g., phosphate-buffered saline)

  • Black, low-volume 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a solution of purified PBP2 in the assay buffer.

  • Prepare serial dilutions of this compound.

  • In the microplate wells, combine the PBP2 solution, the fluorescent probe (at a fixed concentration), and the different concentrations of this compound. Include control wells with no inhibitor and wells with no PBP2.

  • Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • The data is then used to calculate the IC₅₀ value, which is the concentration of this compound that displaces 50% of the fluorescent probe from PBP2.

PBP2_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_PBP2 Prepare Purified PBP2 Solution Combine Combine PBP2, Probe, and this compound in Plate Prep_PBP2->Combine Prep_Probe Prepare Fluorescent Probe Solution Prep_Probe->Combine Prep_GT055 Prepare Serial Dilutions of this compound Prep_GT055->Combine Incubate Incubate to Reach Equilibrium Combine->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Calculate Calculate IC50 Value Measure->Calculate

Workflow for PBP2 binding affinity assay.
β-Lactamase Inhibition Kinetics

This protocol outlines a method to determine the inhibition kinetics of this compound against a specific β-lactamase.

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15)

  • This compound

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Assay buffer (e.g., phosphate buffer with 0.01% Triton X-100)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader capable of kinetic measurements

Procedure:

  • Prepare solutions of the purified β-lactamase and this compound in the assay buffer.

  • Pre-incubate the β-lactamase with various concentrations of this compound for a defined period.

  • Initiate the reaction by adding the chromogenic substrate (e.g., nitrocefin) to the wells.

  • Immediately measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).

  • The initial reaction velocities are calculated from the kinetic reads.

  • The data is then used to determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive).

Conclusion

This compound is a promising β-lactamase inhibitor with the added benefit of intrinsic antibacterial activity against key Gram-negative pathogens. Its primary intrinsic mechanism, the inhibition of PBP2, disrupts bacterial cell wall synthesis. The provided data and experimental protocols offer a foundational guide for researchers and drug development professionals to further investigate the potential of this compound in combating the growing threat of antibiotic resistance. Further studies are warranted to fully elucidate its spectrum of β-lactamase inhibition and to explore its efficacy in more complex in vivo models.

References

Preliminary Efficacy of GT-055: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GT-055, also known as LCB18-055, is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class.[1] Developed to combat the growing threat of antibiotic resistance, this compound is primarily intended for use in combination with β-lactam antibiotics to restore their efficacy against multidrug-resistant (MDR) Gram-negative bacteria. In addition to its potent β-lactamase inhibition, this compound exhibits intrinsic antibacterial activity through a secondary mechanism: the inhibition of Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis.[1] This dual mechanism of action makes this compound a promising component in the development of new therapeutic strategies against challenging bacterial pathogens.

This technical guide provides a summary of the preliminary efficacy data for this compound, focusing on its core activities. It includes available quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the available quantitative data on the in vitro efficacy of this compound, both as a standalone agent and in combination with the novel siderophore cephalosporin, GT-1.

Table 1: Standalone In Vitro Activity of this compound

Bacterial SpeciesStrain TypeThis compound MIC Range (µg/mL)Reference
Escherichia coliVarious Isolates2 - 8[1]
Acinetobacter spp.Various Isolates> 256
Enterobacterales168 Strains≤ 4 (in 28 strains)

Table 2: Synergistic In Vitro Activity of GT-1 in Combination with this compound (4 µg/mL)

Bacterial SpeciesStrain TypeGT-1 MIC (µg/mL)GT-1 + this compound MIC (µg/mL)Fold Reduction in GT-1 MICReference
E. coliESBL-producing4 - 32≤ 0.1232 - 256[1]
K. pneumoniaeESBL- & Carbapenemase-producingNot specifiedNot specified> 4 (in some strains)[1]
Acinetobacter spp.PER-1, ADC-31, OXA-82 producing256832[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preliminary studies of this compound efficacy.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound and its combination with GT-1 was primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • This compound and other antimicrobial agents

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains for testing

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the bacterial strain from an agar plate. b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth). c. Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. e. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial twofold dilutions of this compound in CAMHB in the 96-well microtiter plates to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).

  • Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. The final volume in each well is typically 100 µL. b. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. Following incubation, examine the microtiter plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Beta-Lactamase Inhibition Assay (General Protocol)

While specific kinetic studies for this compound are not publicly available, a general spectrophotometric assay using a chromogenic β-lactam substrate like nitrocefin is commonly employed to determine the inhibitory activity of compounds like this compound.

Objective: To measure the ability of an inhibitor to prevent the hydrolysis of a β-lactam substrate by a β-lactamase enzyme.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, CTX-M-15)

  • This compound (test inhibitor)

  • Nitrocefin (chromogenic substrate)

  • Phosphate buffer (pH 7.0)

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Enzyme and Inhibitor Preparation: a. Prepare a stock solution of the β-lactamase enzyme in phosphate buffer. b. Prepare serial dilutions of this compound in phosphate buffer.

  • Assay: a. In a 96-well plate, add the β-lactamase enzyme solution to wells containing the different concentrations of this compound. b. Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C) to allow for binding. c. Initiate the reaction by adding a solution of nitrocefin to each well. d. Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be quantified.

  • Data Analysis: a. Calculate the initial velocity of the reaction for each inhibitor concentration. b. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). c. Further kinetic parameters such as K_i (inhibition constant) can be determined by performing the assay with varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing its efficacy.

GT055_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP2 PBP2 (Penicillin-Binding Protein 2) Peptidoglycan Peptidoglycan (Cell Wall) PBP2->Peptidoglycan Cross-linking BetaLactamase β-Lactamase BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Hydrolysis BetaLactam->PBP2 Target CellWall_Precursors Cell Wall Precursors CellWall_Precursors->PBP2 Synthesis GT055_outside This compound GT055_outside->PBP2 Inhibition GT055_outside->BetaLactamase Inhibition BetaLactam_outside β-Lactam Antibiotic BetaLactam_outside->BetaLactam OuterMembrane Outer Membrane InnerMembrane Inner Membrane Lysis Cell Lysis & Death Peptidoglycan->Lysis Weakened Cell Wall

Caption: Dual mechanism of action of this compound.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Broth microdilution MIC determination workflow.

PBP2_Inhibition_Pathway GT055 This compound PBP2 PBP2 GT055->PBP2 Inhibition Elongasome Elongasome Complex PBP2->Elongasome Component of CellWall_Synthesis Lateral Cell Wall Synthesis Elongasome->CellWall_Synthesis Mediates RodShape Rod Shape Maintenance CellWall_Synthesis->RodShape Maintains CellLysis Cell Lysis CellWall_Synthesis->CellLysis Inhibition leads to SphericalShape Formation of Spherical Cells RodShape->SphericalShape Loss of

References

Methodological & Application

Application Notes and Protocols for GT-055: In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases and antimicrobial resistance.

Introduction:

GT-055 (also known as LCB18-055) is a novel, non-β-lactam β-lactamase inhibitor of the diazabicyclooctane class.[1][2] It is primarily investigated for its synergistic effects when used in combination with β-lactam antibiotics, particularly the novel siderophore-cephalosporin GT-1 (LCB10-0200).[1][3][4] This combination therapy aims to overcome antibiotic resistance in multidrug-resistant (MDR) Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter spp.[1][2] The primary mechanism of action of this compound is the inhibition of serine-type β-lactamases, enzymes that degrade β-lactam antibiotics.[1] Additionally, this compound has been shown to exhibit intrinsic antibacterial activity by binding to penicillin-binding protein 2 (PBP2), thereby inhibiting bacterial cell wall biosynthesis.[5]

These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on antimicrobial susceptibility testing (AST) to determine its efficacy alone and in combination with partner antibiotics against various bacterial strains.

Data Presentation

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for this compound alone and in combination with GT-1 against various Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and GT-1/GT-055 against selected bacterial species.

Bacterial SpeciesStrain TypeThis compound MIC (µg/mL)GT-1/GT-055 MIC (µg/mL)
Escherichia coliMDR, ESBL-producing, Carbapenemase-producing2 - 8[1][2]≤0.12 - >256 (varies by strain)[2]
Klebsiella pneumoniaeMDR, ESBL-producing, Carbapenemase-producing2 - 8[1][2]1 - 128 (varies by strain)[2]
Acinetobacter spp.OXA-producing>256[2]Varies significantly by strain[1]
Enterobacter cloacaeNot specifiedNot specified≥ 8 for 2/14 strains[3]
Pseudomonas aeruginosaNot specifiedNot specified≥ 8 for 6/12 strains[3]

Note: MIC values can be highly strain-dependent, influenced by the specific resistance mechanisms present in each isolate. The combination of GT-1 and this compound generally shows improved MICs compared to each compound alone.[3] For instance, against E. coli and K. pneumoniae isolates, GT-1/GT-055 exhibited lower MICs than the comparator ceftazidime-avibactam (CAZ-AVI).[1]

Experimental Protocols

The following protocol details the methodology for determining the MIC of this compound, both alone and in combination with a partner antibiotic like GT-1, using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound and this compound in combination with a partner antibiotic that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound

  • Partner antibiotic (e.g., GT-1)

  • Bacterial isolates for testing

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Iron-depleted CAMHB (optional, for siderophore antibiotics like GT-1)[3][6]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antibiotic Dilutions: a. Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent. b. Perform serial two-fold dilutions of the antibiotics in CAMHB in the 96-well plates. For combination testing, this compound can be tested at a fixed concentration (e.g., 4 µg/mL) against a range of dilutions of the partner antibiotic, or in a fixed ratio (e.g., 1:1).[2][3][5] Antibiotic concentrations can range from 0.12 to 256 µg/mL.[2][5]

  • Inoculation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Considerations for Siderophore Partner Antibiotics (like GT-1):

  • The in vitro activity of siderophore antibiotics can be affected by the iron content of the medium.[6]

  • Therefore, testing should be performed in both standard CAMHB and iron-depleted CAMHB to assess the impact of iron availability on the antibiotic's efficacy.[3][6]

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for the combination of GT-1 and this compound in Gram-negative bacteria.

GT055_Mechanism cluster_outside Bacterial Exterior cluster_cell Gram-Negative Bacterium cluster_periplasm Periplasmic Space GT-1 GT-1 (Siderophore-Cephalosporin) Iron Transporter Iron Transporter GT-1->Iron Transporter 'Trojan Horse' Entry This compound This compound PBP2 PBP2 This compound->PBP2 inhibits BetaLactamase β-Lactamase This compound->BetaLactamase inhibits Cell Wall Synthesis Cell Wall Synthesis PBP2->Cell Wall Synthesis catalyzes BetaLactamase->GT-1 degrades Iron Transporter->PBP2 GT-1 inhibits

Caption: Mechanism of action of GT-1 and this compound against Gram-negative bacteria.

Experimental Workflow

The following diagram outlines the general workflow for performing antimicrobial susceptibility testing of this compound.

AST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate 96-well plates A->D B Prepare Serial Dilutions of this compound +/- Partner Antibiotic B->D C Prepare Media (CAMHB +/- Iron Depletion) C->B E Incubate at 35°C for 16-20 hours D->E F Read Plates for Visible Growth (Turbidity) E->F G Determine MIC F->G

Caption: General workflow for Antimicrobial Susceptibility Testing (AST).

References

Application Notes and Protocols for MIC Testing of GT-055 (4 μg/mL)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents when tested in combination with the β-lactamase inhibitor, GT-055, at a fixed concentration of 4 μg/mL.

Introduction

This compound is a serine-type β-lactamase inhibitor of the diazabicyclooctane class.[1][2] It is often used in combination with β-lactam antibiotics, such as the novel siderophore-cephalosporin GT-1, to overcome resistance in Gram-negative bacteria that produce β-lactamase enzymes.[2][3] Testing the in vitro susceptibility of bacterial isolates to a β-lactam antibiotic in the presence of a fixed concentration of a β-lactamase inhibitor is a standard practice to evaluate the efficacy of such combination therapies.[3] The fixed concentration of 4 μg/mL for this compound is consistent with concentrations used for other inhibitors like avibactam as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3] While this compound can exhibit some intrinsic antimicrobial activity against certain species like E. coli and K. pneumoniae (with MICs typically ranging from 2-8 μg/mL), its primary role is to restore the activity of the partner β-lactam antibiotic.[2][3]

Data Presentation

The following tables summarize the in vitro activity of GT-1, both alone and in combination with a fixed concentration of this compound (4 μg/mL), against a panel of challenging Gram-negative bacterial isolates. These data highlight the potentiation effect of this compound.

Table 1: In Vitro Activity of GT-1/GT-055 against Multidrug-Resistant Escherichia coli

Strain CharacteristicsGT-1 MIC (μg/mL)GT-1 + this compound (4 μg/mL) MIC (μg/mL)
ESBL-producing (CTX-M-15)4≤0.12
ESBL-producing (CTX-M-27)32≤0.12
ESBL-producing (CTX-M-65)8≤0.12
Carbapenemase-producing (KPC)≤0.25≤0.12
Carbapenemase-producing (OXA)≤0.12≤0.12

Data sourced from a study on the in vitro activity of GT-1 and this compound.[3]

Table 2: In Vitro Activity of GT-1/GT-055 against Multidrug-Resistant Klebsiella pneumoniae

Strain CharacteristicsGT-1 MIC (μg/mL)GT-1 + this compound (4 μg/mL) MIC (μg/mL)
ESBL-producing (SHV-12)0.250.25
ESBL-producing (CTX-M-15)41
Carbapenemase-producing (KPC-2)0.50.5
AmpC-producing (DHA-1)644

Data sourced from a study on the in vitro activity of GT-1 and this compound.[3]

Table 3: In Vitro Activity of GT-1/GT-055 against Acinetobacter spp.

Strain CharacteristicsGT-1 MIC (μg/mL)GT-1 + this compound (4 μg/mL) MIC (μg/mL)
OXA-producing≤2Varies
PER-1 and ADC-31 producing2568

Note: The potentiation effect of this compound in Acinetobacter spp. can be variable. This compound alone has no detectable intrinsic activity against Acinetobacter spp. (MIC > 256 μg/mL).[3]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing with a Fixed Concentration of this compound

This protocol is adapted from the CLSI M07-A10 guidelines for broth microdilution antimicrobial susceptibility testing.[4]

1. Materials

  • Test antibiotic (e.g., GT-1)

  • This compound

  • 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Sterile water or other appropriate solvent for antibiotic stock solutions

  • Sterile polypropylene tubes

  • Multichannel pipette

2. Preparation of Reagents

  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration that will yield a final well concentration of 4 μg/mL.

  • Test Antibiotic Stock Solution: Prepare a stock solution of the primary antibiotic (e.g., GT-1) at a concentration suitable for serial dilutions.

  • Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This suspension should be diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Assay Procedure

  • Prepare CAMHB containing a constant concentration of this compound at 4 μg/mL. This will be used as the diluent for the serial dilutions of the test antibiotic.

  • In a 96-well plate, perform serial two-fold dilutions of the test antibiotic (e.g., GT-1) using the this compound-containing CAMHB. The typical final volume in each well is 50 μL.

  • Add 50 μL of the standardized bacterial inoculum to each well, bringing the total volume to 100 μL.

  • Include appropriate controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • This compound Control: A well containing CAMHB with 4 μg/mL this compound and the bacterial inoculum to observe any intrinsic activity of this compound.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read the MIC as the lowest concentration of the test antibiotic that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathways and Experimental Workflows

GT1_GT055_Mechanism cluster_outside Extracellular Space cluster_membrane Gram-Negative Bacterial Cell Envelope cluster_om Outer Membrane cluster_periplasm Periplasmic Space cluster_im Inner Membrane cluster_cytoplasm Cytoplasm GT1_Fe GT-1-Fe³⁺ Complex TBDT TonB-Dependent Transporter (TBDT) GT1_Fe->TBDT 1. Binding GT1_peri GT-1 TBDT->GT1_peri 2. Transport PBP Penicillin-Binding Protein (PBP) GT1_peri->PBP 3. Inhibition BL β-Lactamase BL->GT1_peri Hydrolysis (Resistance) Cell_Lysis Cell Lysis PBP->Cell_Lysis 4. Peptidoglycan synthesis blocked GT055 This compound GT055->BL 5. Inhibition TonB TonB-ExbB-ExbD Complex TonB->TBDT Energy MIC_Workflow Start Start: MIC Test Setup Prepare_Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Plates 2. Prepare 96-well Plate Start->Prepare_Plates Add_Inoculum 5. Inoculate wells with standardized bacteria Prepare_Inoculum->Add_Inoculum Add_GT055_Broth 3. Add CAMHB + 4 µg/mL this compound to wells for dilution Prepare_Plates->Add_GT055_Broth Serial_Dilute 4. Perform 2-fold serial dilution of Test Antibiotic Add_GT055_Broth->Serial_Dilute Serial_Dilute->Add_Inoculum Incubate 6. Incubate at 35°C for 16-20h Add_Inoculum->Incubate Read_MIC 7. Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

References

Application Notes and Protocols for Mueller-Hinton Agar Dilution Susceptibility Testing of GT-055

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][2] This quantitative technique involves incorporating serial dilutions of an antimicrobial agent into an agar medium, which is then inoculated with a standardized suspension of a test microorganism.[3][4] The MIC is defined as the lowest concentration of the antimicrobial agent that prevents the visible growth of the microorganism after overnight incubation.[1][5] These application notes provide a detailed protocol for utilizing the Mueller-Hinton agar dilution technique to evaluate the in vitro antimicrobial activity of the novel investigational compound, GT-055. The procedures outlined are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure accuracy and reproducibility.[6][7][8]

Principle of the Method

The Mueller-Hinton agar dilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism.[6][9] The method involves preparing a series of agar plates, each containing a different, known concentration of the antimicrobial agent. These plates are then inoculated with a standardized suspension of the test organism. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.[1][5]

Detailed Experimental Protocol

Materials and Equipment
  • This compound reference powder

  • Mueller-Hinton II agar (cation-adjusted)

  • Sterile distilled water or other appropriate solvent

  • Sterile saline (0.85%)

  • Sterile Petri dishes (90 mm or 150 mm)

  • Sterile pipettes and pipette tips

  • McFarland 0.5 turbidity standard

  • Multipoint inoculator (replicator)

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Water bath (50°C)

  • Analytical balance

  • Reference bacterial strains for quality control (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)[10]

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound reference powder to prepare a stock solution of 1280 µg/mL. The exact weight can be calculated using the formula: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg).[5]

  • Dissolve the powder in a suitable solvent. If the solubility of this compound is unknown, start with sterile distilled water.[11] If necessary, other solvents like ethanol or dimethyl sulfoxide (DMSO) may be used, but their final concentration in the agar should not exceed 1% and should not affect bacterial growth.

  • Prepare serial twofold dilutions of the stock solution to create a range of concentrations for the agar plates. For example, to achieve final agar concentrations from 64 µg/mL to 0.25 µg/mL, you would prepare solutions of 640, 320, 160, 80, 40, 20, 10, 5, and 2.5 µg/mL.

Preparation of Mueller-Hinton Agar Plates with this compound
  • Prepare Mueller-Hinton II agar according to the manufacturer's instructions and sterilize by autoclaving.[12]

  • Cool the molten agar in a 50°C water bath.[5]

  • For each concentration of this compound, add 1 part of the antimicrobial solution to 9 parts of molten agar (e.g., 2 mL of a 640 µg/mL this compound solution to 18 mL of molten agar to yield a final concentration of 64 µg/mL).[13]

  • Mix thoroughly by inverting the tube several times to ensure uniform distribution of the compound, avoiding the formation of air bubbles.

  • Pour the agar mixture into sterile Petri dishes to a depth of 3-4 mm.

  • Allow the agar to solidify at room temperature. The plates can be used immediately or stored in sealed plastic bags at 2-8°C for up to five days.[14]

  • A growth control plate containing no this compound should be prepared for each experiment.

Preparation of Bacterial Inoculum
  • From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., tryptic soy broth).

  • Incubate the broth at 35°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This suspension should be used within 15 minutes.[15]

Inoculation of Agar Plates
  • Transfer the adjusted bacterial suspensions into the wells of a multipoint inoculator's seed tray.

  • Using the multipoint inoculator, apply a standardized inoculum of approximately 10⁴ CFU per spot onto the surface of the agar plates.[13][16]

  • Begin by inoculating the growth control plate (without this compound) to verify the viability of the inoculum and check for contamination. Then proceed from the lowest to the highest concentration of this compound.

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.

Incubation

Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in an ambient air incubator for non-fastidious organisms. Specific atmospheric conditions may be required for fastidious bacteria.

Reading and Interpretation of Results
  • After incubation, examine the plates for bacterial growth. A faint haze or a single colony at the inoculation spot should be disregarded.

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.[1][5]

Quality Control

A quality control program is essential to ensure the precision and accuracy of the test.[17] Reference strains with known MIC values for other antimicrobial agents should be tested in parallel with the clinical isolates. The obtained MIC values for the quality control strains should fall within the established acceptable ranges.[18][19]

Data Presentation

The results of the Mueller-Hinton agar dilution susceptibility testing for this compound should be summarized in clear and structured tables.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

OrganismStrain IDThis compound MIC (µg/mL)
Staphylococcus aureusATCC® 29213™
Enterococcus faecalisATCC® 29212™
Escherichia coliATCC® 25922™
Pseudomonas aeruginosaATCC® 27853™
Streptococcus pneumoniaeATCC® 49619™
Clinical Isolate 1S. aureus 001
Clinical Isolate 2E. coli 002

Table 2: Quality Control Results for this compound Susceptibility Testing

Quality Control StrainAntimicrobial AgentExpected MIC Range (µg/mL)Observed MIC (µg/mL)Within Range (Yes/No)
E. coli ATCC® 25922™Ampicillin2 - 8
E. coli ATCC® 25922™Ciprofloxacin0.004 - 0.015
S. aureus ATCC® 29213™Vancomycin0.5 - 2
S. aureus ATCC® 29213™Oxacillin0.12 - 0.5
P. aeruginosa ATCC® 27853™Gentamicin0.5 - 2

Workflow Diagram

Mueller_Hinton_Agar_Dilution_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_gt055 Prepare this compound Stock & Serial Dilutions prep_plates Prepare Agar Plates with Serial Dilutions of this compound prep_gt055->prep_plates prep_agar Prepare Molten Mueller-Hinton Agar prep_agar->prep_plates inoculation Inoculate Plates with Multipoint Inoculator prep_plates->inoculation prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculation incubation Incubate Plates (35°C for 16-20 hours) inoculation->incubation read_results Read Plates for Visible Growth incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic report Record and Report Results determine_mic->report

Caption: Workflow for Mueller-Hinton Agar Dilution.

References

Application Notes and Protocols for Assessing the Synergistic Activity of GT-055 with Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A key mechanism of resistance to β-lactam antibiotics, such as cephalosporins, is the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[1][2] GT-055 is a novel broad-spectrum β-lactamase inhibitor designed to be co-administered with β-lactam antibiotics.[3][4][5] By binding to and inactivating β-lactamases, this compound protects the partner antibiotic from degradation, restoring its efficacy against resistant bacteria.[1][2]

These application notes provide a comprehensive guide to assessing the synergistic activity of this compound with cephalosporins. The protocols outlined below, including the checkerboard assay and the time-kill kinetics assay, are standard methods for evaluating antibiotic synergy.[6]

Mechanism of Action: Restoring Cephalosporin Activity

Cephalosporins exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[7] In resistant bacteria, β-lactamases degrade cephalosporins before they can reach their PBP targets. This compound acts as a "suicide inhibitor," irreversibly binding to the active site of the β-lactamase enzyme. This allows the cephalosporin to remain intact and effectively inhibit bacterial cell wall synthesis, leading to cell death.

cluster_resistance Cephalosporin-Resistant Bacterium cluster_synergy Synergistic Action with this compound Cephalosporin Cephalosporin Beta-lactamase Beta-lactamase Cephalosporin->Beta-lactamase Hydrolysis Inactive Cephalosporin Inactive Cephalosporin Beta-lactamase->Inactive Cephalosporin PBP Penicillin-Binding Protein (PBP) Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Catalyzes Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Inhibition leads to This compound This compound Beta-lactamase_S Beta-lactamase This compound->Beta-lactamase_S Inhibits Cephalosporin_S Cephalosporin PBP_S Penicillin-Binding Protein (PBP) Cephalosporin_S->PBP_S Binds to Inactive_BL Inactive Beta-lactamase Beta-lactamase_S->Inactive_BL CellWall_S Inhibited Cell Wall Synthesis PBP_S->CellWall_S Inhibition of Lysis_S Bacterial Cell Lysis CellWall_S->Lysis_S start Start prep_media Prepare Mueller-Hinton Broth (MHB) and bacterial inoculum (0.5 McFarland) start->prep_media serial_dilute_A Serial dilute Cephalosporin (Drug A) horizontally prep_media->serial_dilute_A serial_dilute_B Serial dilute this compound (Drug B) vertically prep_media->serial_dilute_B inoculate Inoculate microplate wells with bacterial suspension serial_dilute_A->inoculate serial_dilute_B->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentrations (MICs) incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret results: Synergy (≤0.5), Additive (>0.5-1), Indifference (>1-4), Antagonism (>4) calc_fici->interpret end End interpret->end start Start prep_culture Prepare mid-log phase bacterial culture start->prep_culture setup_tubes Set up test tubes with MHB and: 1. Growth Control (no drug) 2. Cephalosporin alone 3. This compound alone 4. Cephalosporin + this compound prep_culture->setup_tubes inoculate Inoculate tubes with bacterial culture setup_tubes->inoculate incubate Incubate at 37°C with shaking inoculate->incubate sample Collect aliquots at specified time points (0, 2, 4, 8, 24h) incubate->sample plate Perform serial dilutions and plate on agar sample->plate count_colonies Incubate plates and count colonies (CFU/mL) plate->count_colonies plot Plot Log10 CFU/mL vs. Time count_colonies->plot end End plot->end

References

Application Note & Protocols: In Vivo Mouse Model for Preclinical Efficacy Testing of GT-055 (GLP-1RA) and GT-1 (SGLT2i)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glucagon-like peptide-1 receptor agonists (GLP-1RAs) and sodium-glucose cotransporter-2 inhibitors (SGLT2is) are established therapeutic classes for managing type 2 diabetes (T2DM) and obesity. GLP-1RAs enhance insulin secretion and suppress appetite, while SGLT2is promote urinary glucose excretion.[1] Given their distinct mechanisms of action, combination therapy presents a compelling strategy for enhanced glycemic control and weight management.[2][3][4] This document provides detailed protocols for the preclinical evaluation of a novel GLP-1RA, GT-055, and a novel SGLT2i, GT-1, both as monotherapies and in combination, using a diet-induced obese (DIO) mouse model. This model is a well-established platform for studying metabolic diseases, representing a common etiology of T2DM in humans.[1] The protocols outlined herein cover animal model induction, compound administration, and a suite of metabolic and histological analyses to thoroughly characterize the in vivo efficacy of these compounds.

Experimental Design and Workflow

A diet-induced obese (DIO) C57BL/6J mouse model will be utilized to assess the therapeutic efficacy of this compound and GT-1. Humanized mouse models expressing the human receptors can also be considered to improve translational relevance, especially for small-molecule agonists that may have species-specific receptor activity.[5][6]

1.1. Animal Model:

  • Species/Strain: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: High-Fat Diet (HFD; 60% kcal from fat) to induce obesity, insulin resistance, and hyperglycemia. A control group will be maintained on a standard chow diet.

  • Induction Period: Mice will be fed the HFD for 10-12 weeks. Development of the disease phenotype will be confirmed by monitoring body weight and performing a baseline Oral Glucose Tolerance Test (OGTT).

1.2. Study Groups: Once the DIO phenotype is established, mice will be randomized into the following treatment groups (n=8-10 mice/group):

  • Vehicle Control (DIO): DIO mice receiving the vehicle solution.

  • This compound (GLP-1RA): DIO mice receiving this compound.

  • GT-1 (SGLT2i): DIO mice receiving GT-1.

  • This compound + GT-1 Combination: DIO mice receiving both this compound and GT-1.

  • Lean Control: Age-matched mice on a standard chow diet receiving vehicle.

1.3. Dosing Paradigm:

  • This compound (GLP-1RA): Administered via intraperitoneal (IP) injection once daily.

  • GT-1 (SGLT2i): Administered via oral gavage once daily.

  • Duration: The treatment period will be 28 days.

1.4. Experimental Workflow Diagram The overall experimental plan is depicted in the workflow diagram below.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment Period (28 Days) cluster_2 Phase 3: Efficacy Assessment cluster_3 Phase 4: Terminal Analysis Induction C57BL/6J Mice (6-8 weeks old) HFD High-Fat Diet (10-12 weeks) Induction->HFD Randomization Randomize DIO Mice into 5 Groups HFD->Randomization Dosing Daily Dosing: - this compound (IP Injection) - GT-1 (Oral Gavage) - Combination - Vehicle Randomization->Dosing Monitoring Weekly Monitoring: - Body Weight - Food Intake Dosing->Monitoring Metabolic Metabolic Cage Analysis (Day 21-23) Monitoring->Metabolic OGTT OGTT (Day 25) Metabolic->OGTT ITT ITT (Day 27) OGTT->ITT Termination Euthanasia & Tissue Collection (Day 28) ITT->Termination Histo Pancreas Histology (Beta-Cell Mass) Termination->Histo Biochem Blood Chemistry & Western Blot Termination->Biochem

Caption: Experimental workflow for in vivo testing of this compound and GT-1.

Experimental Protocols

2.1. Intraperitoneal (IP) Injection Protocol (for this compound) This protocol is for the administration of substances directly into the peritoneal cavity.

  • Preparation:

    • Ensure the substance to be injected is sterile and at room temperature to prevent discomfort.[7][8]

    • Use a new sterile syringe and needle (25-27 gauge for mice) for each animal.[7][9][10]

    • The maximum injection volume should not exceed 10 ml/kg.[7][10]

  • Restraint:

    • Securely restrain the mouse using the scruff technique, placing it in dorsal recumbency (on its back) with its head tilted slightly downward. This allows abdominal organs to move cranially.[8][9]

  • Injection:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][9][11]

    • Disinfect the injection site with 70% alcohol.[9]

    • Insert the needle, bevel up, at a 30-45 degree angle.[7][8]

    • Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe, confirming correct needle placement.[9][11]

    • Inject the substance slowly and smoothly.

  • Post-Injection:

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress or complications for at least 15 minutes.[12]

2.2. Oral Gavage Protocol (for GT-1) This protocol is for administering precise volumes of a substance directly into the stomach.

  • Preparation:

    • Weigh the animal to calculate the correct dosage volume. The maximum recommended volume is 10 ml/kg.[13][14]

    • Use a flexible, ball-tipped gavage needle (18-20 gauge for adult mice) to minimize the risk of esophageal trauma.[13][14]

    • Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the tube.[14][15]

  • Restraint:

    • Scruff the mouse firmly, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.[13][14]

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[14][16]

    • The tube should pass easily down the esophagus with no resistance. If resistance is met, withdraw and try again.[13][16] The animal may exhibit a swallowing reflex.[14][15]

    • Administer the substance slowly over 2-3 seconds.[16]

  • Post-Administration:

    • Remove the needle gently following the same angle as insertion.[14]

    • Return the animal to its cage and monitor for any signs of respiratory distress for 5-10 minutes.[13][14]

2.3. Metabolic Cage Analysis Protocol This procedure measures key metabolic parameters in conscious, unrestrained mice.

  • Acclimation:

    • Acclimate mice to the metabolic cages for 2-3 days prior to data collection to minimize stress and obtain stable baseline measurements.[17][18]

    • Maintain a controlled environment with a constant temperature (22°C) and a 12-hour light/dark cycle.[17]

  • Data Collection:

    • Individually house mice in Promethion or a similar metabolic caging system.[17]

    • Provide ad libitum access to food and water.[17]

    • The system will continuously record food intake, water intake, locomotor activity, oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure (EE).[17][19]

    • Data should be collected over a 48-72 hour period.

  • Data Analysis:

    • Export data for analysis. Energy expenditure can be analyzed using ANCOVA with body weight as a covariate to account for differences in lean mass.[17]

2.4. Oral Glucose Tolerance Test (OGTT) Protocol The OGTT assesses the ability to clear an oral glucose load.

  • Preparation:

    • Fast mice for 4-6 hours in the morning. Ensure free access to water.[20] For some protocols, an overnight fast of 16-18 hours may be used.[21]

    • Weigh each mouse to calculate the glucose dose (typically 1-2 g/kg body weight).[20][22]

    • Prepare a sterile 20-50% dextrose (glucose) solution.[20][21]

  • Procedure:

    • Take a baseline blood glucose reading (t=0) from the tail vein using a glucometer.[20][21]

    • Administer the glucose solution via oral gavage.[22]

    • Measure blood glucose from the tail vein at 15, 30, 60, and 120 minutes post-gavage.[21] Blood can be collected onto glucose test strips.[20]

  • Data Analysis:

    • Plot blood glucose concentration over time.

    • Calculate the Area Under the Curve (AUC) for each mouse to quantify total glucose excursion.

2.5. Insulin Tolerance Test (ITT) Protocol The ITT measures insulin sensitivity by assessing the hypoglycemic response to exogenous insulin.

  • Preparation:

    • Fast mice for 4-6 hours.[23] Water should be available.

    • Weigh each mouse to calculate the insulin dose (typically 0.75-1.2 U/kg body weight, depending on the model's insulin sensitivity).[23][24]

    • Prepare a fresh, cold insulin solution (e.g., Humulin R) diluted in sterile saline.[23]

  • Procedure:

    • Take a baseline blood glucose reading (t=0) from the tail vein.[23]

    • Administer the insulin solution via IP injection.

    • Measure blood glucose from the tail vein at 15, 30, 60, and 120 minutes post-injection.[25]

    • Caution: Monitor mice closely for signs of severe hypoglycemia (lethargy, seizure). Have a glucose solution ready for rescue injections if needed.[25][26]

  • Data Analysis:

    • Plot blood glucose levels as a percentage of the baseline reading over time.

    • Calculate the rate of glucose disappearance or the AUC below the baseline.

2.6. Pancreas Dissection and Histology Protocol This protocol is for the collection and processing of pancreatic tissue for histological analysis.

  • Tissue Harvest:

    • Euthanize mice according to approved IACUC protocols.[27]

    • Open the abdominal cavity and locate the pancreas by lifting the spleen and stomach.[27][28]

    • Carefully dissect the entire pancreas away from the spleen, stomach, and small intestine.[27][28][29]

    • Spread the pancreas flat on a sponge in a histology cassette to ensure proper fixation.[27][29]

  • Fixation and Processing:

    • Fix the tissue in 10% neutral buffered formalin for 24 hours.[30]

    • Transfer to 70% ethanol and proceed with standard paraffin embedding procedures.[30]

  • Immunofluorescent Staining:

    • Cut 4-5 µm serial sections from the paraffin blocks.[31]

    • Perform immunofluorescent staining for insulin (to identify beta-cells) and glucagon (to identify alpha-cells). DAPI will be used as a nuclear counterstain.[32][33]

    • The staining procedure involves deparaffinization, antigen retrieval, permeabilization, blocking with normal donkey serum, incubation with primary antibodies, followed by incubation with fluorescently-labeled secondary antibodies.[32][33]

  • Analysis:

    • Capture images of stained sections using a fluorescence microscope.

    • Quantify beta-cell area and alpha-cell area relative to the total pancreatic area using image analysis software.

2.7. Western Blot Protocol for Insulin Signaling This protocol is to assess the activation of key proteins in the insulin signaling pathway in liver or muscle tissue.

  • Protein Extraction:

    • Homogenize frozen tissue samples in lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 30-50 µg of protein lysate on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[34]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against key signaling proteins (e.g., p-Akt, total Akt, p-IR, total IR).[35]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[34][35]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.[34]

    • Quantify band intensity using densitometry software. Normalize phosphoprotein levels to their respective total protein levels.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Body Weight and Cumulative Food Intake

Treatment Group Initial Body Weight (g) Final Body Weight (g) Body Weight Change (%) Cumulative Food Intake (g)
Lean Control
DIO + Vehicle
DIO + this compound
DIO + GT-1

| DIO + Combo | | | | |

Table 2: Metabolic Cage Parameters (24h Average)

Treatment Group Energy Expenditure (kcal/hr/kg) RER (VCO2/VO2) Locomotor Activity (beam breaks)
Lean Control
DIO + Vehicle
DIO + this compound
DIO + GT-1

| DIO + Combo | | | |

Table 3: Glucose and Insulin Tolerance Test Data

Treatment Group OGTT AUC (mg/dL * min) ITT AUC (% baseline * min) Fasting Glucose (mg/dL) Fasting Insulin (ng/mL)
Lean Control
DIO + Vehicle
DIO + this compound
DIO + GT-1

| DIO + Combo | | | | |

Table 4: Pancreatic Islet Histomorphometry

Treatment Group Beta-Cell Area (% of Pancreas) Alpha-Cell Area (% of Pancreas) Islet Number per mm²
Lean Control
DIO + Vehicle
DIO + this compound
DIO + GT-1

| DIO + Combo | | | |

Signaling Pathway Diagrams

GLP-1 Receptor Signaling Pathway The binding of a GLP-1RA like this compound to the GLP-1 receptor on pancreatic beta-cells activates adenylyl cyclase, leading to increased cAMP production. This activates PKA and Epac2, which ultimately enhances glucose-dependent insulin synthesis and exocytosis.

G cluster_cell Pancreatic Beta-Cell GT055 This compound (GLP-1RA) GLP1R GLP-1 Receptor GT055->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicle Insulin Vesicles PKA->InsulinVesicle Mobilizes Epac2->InsulinVesicle Primes Exocytosis Insulin Exocytosis InsulinVesicle->Exocytosis

Caption: GLP-1 Receptor signaling pathway in pancreatic beta-cells.

Insulin Signaling Pathway Insulin binding to its receptor initiates a cascade involving the phosphorylation of Insulin Receptor Substrate (IRS) proteins. This leads to the activation of two main branches: the PI3K-Akt pathway, which mediates most of the metabolic actions of insulin, including glucose uptake via GLUT4 translocation, and the MAPK pathway, which is involved in cell growth and proliferation.

G cluster_cell Insulin-Responsive Cell (e.g., Myocyte) Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates MAPK Ras-MAPK Pathway IRS->MAPK Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt/PKB PIP3->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation Uptake Glucose Uptake GLUT4->Uptake Growth Gene Expression (Growth, Proliferation) MAPK->Growth

Caption: Simplified insulin signaling pathway.

References

Application Notes and Protocols for GT-055

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GT-055, also known as LCB18-055, is a novel, non-β-lactam β-lactamase inhibitor of the diazabicyclooctane class.[1][2] It is under development for use in combination with GT-1 (LCB10-0200), a siderophore-cephalosporin antibiotic, to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[3] this compound works by inhibiting serine-type β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[1][2] Furthermore, this compound exhibits intrinsic antibacterial activity against certain pathogens by binding to Penicillin-Binding Protein 2 (PBP2), a key enzyme in cell wall synthesis.[2][4] These application notes provide detailed protocols for in vitro and in vivo evaluation, quantitative efficacy data, and guidelines for safe laboratory handling.

Mechanism of Action

This compound restores the activity of β-lactam antibiotics like GT-1 against many resistant strains of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter spp.[1] Its synergistic effect is achieved through a dual mechanism:

  • β-Lactamase Inhibition : this compound effectively neutralizes serine-type β-lactamases (including extended-spectrum β-lactamases (ESBLs) and carbapenemases), preventing the degradation of its partner antibiotic, GT-1.[1][2]

  • Intrinsic Antibacterial Activity : this compound binds with high affinity to Penicillin-Binding Protein 2 (PBP2) in species like E. coli and K. pneumoniae.[2][4] This binding directly inhibits the biosynthesis of the bacterial cell wall, resulting in a bactericidal effect independent of its β-lactamase inhibition.[2][4]

Against Acinetobacter spp., this compound shows no detectable intrinsic activity (MIC > 256 μg/mL) but can still enhance the activity of GT-1 against some strains.[2][4]

GT055_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium PBP2 PBP2 (Penicillin-Binding Protein 2) CellWall Cell Wall Synthesis PBP2->CellWall Catalyzes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP2 Binds to BetaLactamase β-Lactamase Enzyme HydrolyzedGT1 Inactive GT-1 BetaLactamase->HydrolyzedGT1 GT1 GT-1 (Siderophore Cephalosporin) GT1->PBP2 Inhibits GT1->BetaLactamase Hydrolyzes GT055 This compound GT055->PBP2 Inhibits (Intrinsic Activity) GT055->BetaLactamase Inhibits AST_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis start Start: AST Protocol prep_culture 1. Prepare Bacterial Culture (0.5 McFarland) start->prep_culture prep_inoculum 3. Dilute Culture for Final Inoculum (5x10^5 CFU/mL) prep_culture->prep_inoculum prep_compounds 2. Prepare Serial Dilutions of this compound +/- GT-1 in Plate inoculate 4. Inoculate Plate Wells prep_compounds->inoculate prep_inoculum->inoculate incubate 5. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 6. Read Plates Visually incubate->read_mic determine_mic 7. Determine MIC Value read_mic->determine_mic end_node End: Report MIC determine_mic->end_node

References

Application Notes and Protocols for Evaluating β-Lactamase Inhibition by GT-055

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of β-lactamase-mediated resistance to β-lactam antibiotics poses a significant threat to global public health. β-Lactamases are bacterial enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[1][2][3] To counteract this resistance mechanism, β-lactamase inhibitors (BLIs) are co-administered with β-lactam antibiotics. GT-055 (also known as LCB18-055) is a novel, non-β-lactam β-lactamase inhibitor of the diazabicyclooctane class.[4] It is under development in combination with the novel siderophore-cephalosporin, GT-1 (also known as LCB10-0200).[4][5] This combination aims to provide a potent therapeutic option against multidrug-resistant (MDR) Gram-negative bacteria.[4][6]

These application notes provide detailed protocols for the in vitro evaluation of this compound's β-lactamase inhibitory activity. The described methods include both biochemical and microbiological techniques to determine the potency and efficacy of this compound against a range of clinically relevant β-lactamases and bacterial isolates.

Mechanism of Action of this compound

This compound is a serine β-lactamase inhibitor. It acts by forming a stable, covalent acyl-enzyme intermediate with the active site serine residue of class A, C, and some class D β-lactamases.[7][8] This inactivation of the β-lactamase protects the partner β-lactam antibiotic (e.g., GT-1) from hydrolysis, allowing it to exert its antibacterial activity against the target pathogen.

GT055_Mechanism β-Lactam_Antibiotic β-Lactam Antibiotic (e.g., GT-1) Bacterial_Cell_Wall Bacterial Cell Wall Synthesis β-Lactam_Antibiotic->Bacterial_Cell_Wall Inhibits Hydrolyzed_Antibiotic Inactive Antibiotic β-Lactam_Antibiotic->Hydrolyzed_Antibiotic β-Lactamase β-Lactamase Enzyme β-Lactamase->β-Lactam_Antibiotic Hydrolyzes Inactive_Complex Inactive Acyl-Enzyme Complex β-Lactamase->Inactive_Complex GT055 This compound GT055->β-Lactamase Inhibits Cell_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Leads to

Figure 1: Simplified signaling pathway of β-lactamase inhibition by this compound.

Data Presentation

Table 1: In Vitro Activity of GT-1 in Combination with this compound against Enterobacteriaceae Isolates Producing Characterized β-Lactamases
Bacterial Speciesβ-Lactamase ProducedGT-1 MIC (μg/mL)GT-1 + this compound (4 μg/mL) MIC (μg/mL)Fold Reduction in MIC
E. coliCTX-M-1532≤0.12≥267
E. coliCTX-M-2716≤0.12≥133
E. coliCTX-M-654≤0.12≥33
E. coliACT-2 (AmpC)8≤0.12≥67
K. pneumoniaeKPC-20.50.252
K. pneumoniaeKPC-310.52
K. pneumoniaeSHV-120.25≤0.12≥2
K. pneumoniaeDHA-1 (AmpC)64164
K. pneumoniaeNDM-11281281
A. baumanniiOXA-23221
A. baumanniiOXA-24/40111
A. baumanniiPER-1256832

Data compiled from studies by Nguyen et al. (2020).[4]

Table 2: Intrinsic Activity of this compound against Selected Bacterial Isolates
Bacterial SpeciesNumber of IsolatesThis compound MIC Range (μg/mL)
E. coli(various)2 - 8
K. pneumoniae(various)2 - 8

Data suggests this compound possesses some intrinsic antibacterial activity against certain Enterobacteriaceae.[4][9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the in vitro susceptibility of bacterial isolates to GT-1 alone and in combination with a fixed concentration of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Add_Inoculum Inoculate wells with Bacterial Suspension Bacterial_Inoculum->Add_Inoculum Serial_Dilution Prepare Serial Dilutions of GT-1 Plate_Setup Dispense Diluted GT-1 into 96-well Microtiter Plate Serial_Dilution->Plate_Setup Fixed_GT055 Prepare this compound Solution (Fixed Concentration, e.g., 4 µg/mL) Add_Inhibitor Add Fixed Concentration of this compound to appropriate wells Fixed_GT055->Add_Inhibitor Plate_Setup->Add_Inhibitor Add_Inhibitor->Add_Inoculum Incubate Incubate at 35°C for 16-20 hours Add_Inoculum->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Figure 2: Workflow for MIC determination by broth microdilution.

Materials:

  • GT-1 powder

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare a stock solution of GT-1 in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

    • Prepare a stock solution of this compound in a suitable solvent at a concentration that allows for the desired fixed concentration (e.g., 4 µg/mL) to be achieved in the final assay volume.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Setup:

    • Perform serial two-fold dilutions of the GT-1 stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

    • For the combination assay, add the appropriate volume of the this compound stock solution to each well containing the GT-1 dilutions to achieve a final fixed concentration of 4 µg/mL.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation and MIC Determination:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

    • Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Protocol 2: Biochemical Assay for β-Lactamase Inhibition (IC₅₀ Determination)

This protocol describes a spectrophotometric assay using the chromogenic β-lactam substrate nitrocefin to determine the 50% inhibitory concentration (IC₅₀) of this compound against purified β-lactamase enzymes.

IC50_Workflow cluster_prep Preparation cluster_assay Assay & Measurement cluster_analysis Data Analysis Enzyme_Prep Prepare Purified β-Lactamase Solution Preincubation Pre-incubate Enzyme with This compound dilutions Enzyme_Prep->Preincubation Inhibitor_Dilutions Prepare Serial Dilutions of this compound Inhibitor_Dilutions->Preincubation Substrate_Prep Prepare Nitrocefin Substrate Solution Reaction_Initiation Initiate reaction by adding Nitrocefin Substrate_Prep->Reaction_Initiation Preincubation->Reaction_Initiation Kinetic_Read Measure absorbance change (486 nm) over time Reaction_Initiation->Kinetic_Read Calculate_Rates Calculate initial reaction velocities Kinetic_Read->Calculate_Rates Plot_Data Plot % Inhibition vs. log[this compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 from the dose-response curve Plot_Data->Determine_IC50

Figure 3: Workflow for IC₅₀ determination using a biochemical assay.

Materials:

  • This compound powder

  • Purified β-lactamase enzymes (e.g., KPC-2, CTX-M-15, OXA-48, AmpC)

  • Nitrocefin

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microtiter plates

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the purified β-lactamase in assay buffer. The final concentration in the assay should be determined empirically for each enzyme to provide a linear rate of nitrocefin hydrolysis.

    • Prepare a stock solution of nitrocefin in DMSO. The final concentration in the assay is typically 50-100 µM.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the β-lactamase solution to each well.

    • Add serial dilutions of this compound to the wells to achieve a range of final concentrations. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.

  • Reaction and Measurement:

    • Initiate the reaction by adding a fixed volume of the nitrocefin solution to each well.

    • Immediately begin measuring the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Whole-Cell β-Lactamase Inhibition Assay

This assay measures the ability of this compound to inhibit β-lactamase activity within a living bacterial cell, providing insights into factors such as cell permeability.

Materials:

  • Bacterial strain overexpressing a specific β-lactamase

  • This compound

  • Nitrocefin

  • Growth medium (e.g., Luria-Bertani broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation:

    • Grow an overnight culture of the β-lactamase-overexpressing bacterial strain in a suitable growth medium.

    • Dilute the overnight culture to a specific optical density (e.g., OD₆₀₀ of 0.1) in fresh growth medium.

  • Assay Setup:

    • In a 96-well plate, add the diluted bacterial culture to each well.

    • Add serial dilutions of this compound to the wells. Include a control with no inhibitor.

    • Incubate the plate at 37°C for a short period (e.g., 30 minutes) to allow for inhibitor uptake.

  • Reaction and Measurement:

    • Add nitrocefin to each well to a final concentration of 50-100 µM.

    • Measure the absorbance at 486 nm over time in a microplate reader.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis for each inhibitor concentration.

    • Determine the percentage of inhibition and calculate the cellular IC₅₀ value as described in Protocol 2.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of the β-lactamase inhibitor this compound. By employing a combination of microbiological and biochemical assays, researchers can effectively characterize the potency, spectrum of activity, and mechanism of action of this compound. The provided data tables and experimental workflows serve as a valuable resource for scientists and professionals involved in the discovery and development of novel antibacterial agents to combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols: GT-055 against ESBL-producing E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli represents a significant global health threat due to its resistance to numerous β-lactam antibiotics. GT-055 is a novel, non-β-lactam β-lactamase inhibitor of the diazabicyclooctane class.[1] It is specifically designed to be used in combination with the siderophore cephalosporin, GT-1 (also known as LCB10-0200), to combat infections caused by multidrug-resistant Gram-negative bacteria, including ESBL-producing E. coli.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in combination with GT-1 against these challenging pathogens.

This compound on its own demonstrates some intrinsic activity against E. coli.[1][4] However, its primary role is to restore the efficacy of GT-1 by inhibiting a broad spectrum of β-lactamases, including various ESBLs such as CTX-M, SHV, and DHA-1.[4] The partner drug, GT-1, employs a "Trojan horse" mechanism, utilizing the bacterium's own iron-uptake systems to gain entry into the cell.[1]

Mechanism of Action

The synergistic activity of the GT-1/GT-055 combination relies on a dual-pronged attack:

  • Bacterial Entry via Siderophore Uptake System (GT-1): GT-1 is a siderophore-cephalosporin conjugate. Siderophores are small molecules with a high affinity for iron, which bacteria secrete to scavenge this essential nutrient from their environment. GT-1 mimics these natural siderophores, and as a result, is actively transported across the outer membrane of E. coli through its iron-uptake channels. This "Trojan horse" strategy allows GT-1 to bypass typical resistance mechanisms like porin channel mutations and accumulate at its target site, the penicillin-binding proteins (PBPs), to inhibit cell wall synthesis.

  • β-Lactamase Inhibition (this compound): ESBL-producing E. coli are resistant to many cephalosporins because they produce enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. This compound is a potent inhibitor of these β-lactamases. By binding to and inactivating the ESBLs in the periplasmic space, this compound protects GT-1 from degradation, allowing it to effectively reach and inhibit the PBPs.

cluster_0 Bacterial Cell Exterior cluster_1 Periplasmic Space cluster_2 Cytoplasm GT-1_this compound GT-1 / this compound Combination GT-1_in GT-1 GT-1_this compound->GT-1_in Siderophore Uptake System GT-055_in This compound GT-1_this compound->GT-055_in Porin Channels PBP Penicillin-Binding Proteins (PBPs) GT-1_in->PBP Inhibits Cell Wall Synthesis ESBL ESBL Enzyme GT-055_in->ESBL Inhibits ESBL->GT-1_in Degrades Inactivated_ESBL Inactivated ESBL ESBL->Inactivated_ESBL Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare Antibiotic Stock Solutions B Prepare Mueller-Hinton Agar Plates with Serial Dilutions A->B D Inoculate Plates with Standardized Bacterial Suspension B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read Plates and Determine MIC E->F

References

Application Notes and Protocols for Studying GT-055 Effects on Acinetobacter spp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acinetobacter spp., particularly Acinetobacter baumannii, have emerged as critical opportunistic pathogens responsible for a significant burden of nosocomial infections worldwide.[1][2][3] The rapid acquisition of multidrug resistance (MDR), extensive drug resistance (XDR), and even pandrug resistance (PDR) severely limits therapeutic options, making the development of novel antimicrobial agents a global priority.[4][5][6]

GT-055 is a novel non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class. It is being investigated as a combination agent to restore or enhance the activity of β-lactam antibiotics against resistant Gram-negative bacteria. This document provides detailed application notes and protocols for studying the effects of this compound, particularly in combination with the novel siderophore-cephalosporin GT-1, against panel strains of Acinetobacter spp. The primary mechanism involves GT-1 utilizing the bacteria's iron uptake systems to enter the cell (a "Trojan horse" strategy), while this compound protects it from degradation by bacterial β-lactamases.[7][8]

Data Presentation: In Vitro Activity

The primary role of this compound in combating Acinetobacter spp. is as a potentiator for a partner antibiotic. Studies have shown that this compound has no significant intrinsic activity against Acinetobacter spp. when used alone, with Minimum Inhibitory Concentrations (MICs) exceeding 256 µg/mL.[1][9] However, when combined with the siderophore-cephalosporin GT-1, it can significantly enhance its activity against certain resistant strains.

The following tables summarize the in vitro activity of GT-1 and this compound against a panel of characterized, multidrug-resistant Acinetobacter spp. isolates. The data is compiled from a key study investigating their combined effect.[1][7][8]

Table 1: Characteristics of Acinetobacter spp. Panel Strains

Strain IDSpeciesResistance ProfileKey β-Lactamase Genes
YMC2002/08/R139A. baumanniiMDRblaADC-25, blaOXA-66
YMC2003/01/R306A. baumanniiXDRblaADC-25, blaPER-1, blaOXA-66
YMC2003/05/C86A. baumanniiXDRblaADC-31, blaPER-1, blaOXA-66, blaOXA-82
YMC2005/01/R913A. nosocomialisMDRblaADC-25, blaOXA-23, blaOXA-51-like
YMC2008/04/R2151A. pittiiMDRblaADC-25-like, blaOXA-23, blaOXA-51-like
YMC2009/12/R3310A. baumanniiXDRblaADC-25, blaOXA-23, blaOXA-66
YMC2010/01/R12A. baumanniiXDRblaADC-25, blaOXA-23, blaOXA-66
YMC2010/01/R28A. baumanniiXDRblaADC-25, blaOXA-23, blaOXA-66
YMC2010/03/C1200A. baumanniiXDRblaADC-25, blaOXA-23, blaOXA-66
YMC2011/01/B14A. baumanniiXDRblaADC-73, blaOXA-23, blaOXA-69

Table 2: Minimum Inhibitory Concentrations (MICs) of GT-1 and GT-1/GT-055 against Acinetobacter spp. Panel Strains (µg/mL)

Strain IDGT-1 (alone)This compound (alone)GT-1 / this compound (4 µg/mL)Fold-change in GT-1 MIC
YMC2002/08/R1391>2560.52
YMC2003/01/R30664>256232
YMC2003/05/C86256>256832
YMC2005/01/R9131>25611
YMC2008/04/R21511>2560.52
YMC2009/12/R33101>25611
YMC2010/01/R121>25611
YMC2010/01/R281>25611
YMC2010/03/C12001>25611
YMC2011/01/B142>25621

Data sourced from Nguyen LP, et al. Antibiotics (Basel). 2020 May 20;9(5):267.[1][7][8]

Experimental Protocols & Visualizations

Conceptual Mechanism of Action

The synergistic activity of GT-1 and this compound against Acinetobacter spp. relies on a dual-action mechanism. GT-1, a siderophore-cephalosporin, binds to extracellular ferric iron and is actively transported across the bacterial outer membrane via siderophore uptake systems. Once in the periplasmic space, the cephalosporin component acts to inhibit cell wall synthesis. However, resistant strains produce β-lactamase enzymes that can hydrolyze and inactivate GT-1. This compound functions as an inhibitor of these β-lactamases, protecting GT-1 and allowing it to reach its target.

G cluster_extracellular Extracellular Space cluster_cell Acinetobacter Cell cluster_OM Outer Membrane cluster_periplasm Periplasmic Space GT1 GT-1 GT1_Iron GT-1-Fe³⁺ Complex GT1->GT1_Iron GT055 This compound GT055_Peri This compound GT055->GT055_Peri Diffusion Iron Fe³⁺ Iron->GT1_Iron SiderophoreReceptor Siderophore Receptor GT1_Iron->SiderophoreReceptor 1. Binding GT1_Peri GT-1 SiderophoreReceptor->GT1_Peri 2. Active Transport ('Trojan Horse') BetaLactamase β-Lactamase (e.g., OXA, PER-1) GT1_Peri->BetaLactamase Hydrolysis (Inactivation) PBP Penicillin-Binding Proteins (PBP) GT1_Peri->PBP 4. PBP Binding (Cell Wall Synthesis Blocked) GT055_Peri->BetaLactamase 3. Inhibition CellDeath Cell Death PBP->CellDeath G cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A 1. Prepare Antimicrobial Stock Solutions (GT-1, this compound) D 4. Perform 2-fold Serial Dilutions of GT-1 in 96-well Plate A->D B 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Dilute Inoculum to ~5x10⁵ CFU/mL in CAMHB B->C E 5. Inoculate Wells with Bacterial Suspension C->E D->E F 6. Incubate at 35°C for 16-20 hours E->F G 7. Read Plates and Determine MIC (Lowest concentration with no visible growth) F->G G A 1. Prepare Inoculum (~10⁶ CFU/mL) B 2. Add Drugs to Flasks (Control, GT-1, this compound, Combo) A->B C 3. Incubate with Shaking at 35°C B->C D 4. Sample at Time Points (0, 2, 4, 8, 24h) C->D E 5. Perform Serial Dilutions and Plate on Agar D->E F 6. Incubate Plates Overnight E->F G 7. Count Colonies (CFU/mL) F->G H 8. Plot log₁₀ CFU/mL vs. Time and Analyze Results G->H

References

Troubleshooting & Optimization

Technical Support Center: GT-055 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with GT-055 in vitro. The following information is based on general best practices for small molecule inhibitors and publicly available data on this compound's activity.

General Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound. While specific solubility and stability data for this compound are not extensively published, the following recommendations are based on standard laboratory practices for similar small molecules.

Storage:

  • Store solid this compound at -20°C or -80°C.

  • Protect from light and moisture.

  • Stock solutions should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[1]

Stock Solution Preparation:

  • It is recommended to first determine the optimal solvent for your specific experimental needs. Dimethyl sulfoxide (DMSO) is a common solvent for many small molecule inhibitors.[1][2]

  • Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your in vitro experiments.[1] The final concentration of the solvent in the cell culture medium should typically be less than 0.5% to avoid solvent-induced toxicity.[1]

  • Ensure complete dissolution of the compound. Gentle warming or sonication can aid in this process.[2] Always visually inspect for any undissolved particles before use.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: I am observing precipitation in my culture medium after adding this compound. What should I do?

A2: Precipitation of a compound in aqueous-based assay media is a common issue, often related to poor solubility.[2] Here are some steps you can take:

  • Visually inspect your stock solution: Ensure the compound is fully dissolved before diluting it into your culture medium.[1]

  • Lower the final concentration: The effective concentration might be lower than intended if the compound is precipitating.[2]

  • Increase serum percentage: If your assay allows, increasing the serum concentration in the medium can sometimes help solubilize hydrophobic compounds.[2]

  • Prepare fresh dilutions: Prepare fresh dilutions from your stock solution for each experiment to avoid issues with compound stability in the diluted solution.[1]

Q3: My in vitro results with this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent results can stem from several factors, including issues with the compound's stability or experimental variability.[1]

  • Compound Instability: this compound may be unstable in your experimental media or after multiple freeze-thaw cycles of the stock solution. It is recommended to use fresh aliquots for each experiment.[1]

  • Inconsistent Cell Culture Practices: Variations in cell passage number, confluency, and media composition can significantly affect how cells respond to treatment.[1]

  • Assay Variability: Ensure that all incubation times, reagent concentrations, and measurement parameters are standardized.[1]

Q4: How can I be sure that my this compound is active in my experiments?

A4: A lack of an expected effect could be due to several reasons.[3]

  • Compound Integrity: If possible, verify the identity and purity of your compound stock using methods like mass spectrometry or HPLC.[1]

  • Solubility Issues: The compound may not be fully dissolved at the concentrations you are testing, leading to a lower effective concentration.[1]

  • Experimental Controls: Always include appropriate positive and negative controls in your experiments to validate your assay's performance.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vitro experiments with this compound.

Issue Possible Cause Recommended Solution
Unexpectedly high cell death at all concentrations of this compound. The compound may be degrading into toxic byproducts.Perform a vehicle control experiment with the solvent alone to rule out solvent toxicity. Check the stability of this compound in your culture medium over the time course of your experiment.[3]
Precipitation is observed in the stock solution over time. The compound is not stable in the chosen solvent at the stored temperature.Prepare fresh stock solutions before each experiment. If storing stock solutions, filter them through a 0.22 µm filter to remove any potential nuclei for precipitation.[2]
No observable effect of this compound, even at high concentrations. The compound may have poor solubility in the culture medium at the tested concentrations. The cellular target of this compound may not be expressed in your cell line. The incubation time may be insufficient.[3]Verify the expression of the putative target in your cell line. Check the solubility of this compound in your culture medium. Perform a time-course experiment to determine the optimal incubation time.[3]
High variability between replicate wells in a plate-based assay. This could be due to pipetting errors, uneven cell seeding, or "edge effects" in the plate.Use calibrated pipettes and ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile medium.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound from published studies. Note that these are measures of biological activity (Minimum Inhibitory Concentration - MIC) and not direct measures of solubility.

Organism Condition This compound MIC (µg/mL) Reference
E. coli-2 to 8[4][5]
K. pneumoniae-2 to 8[5]
Various AMR bacteria-> 4 (for majority of strains)[6]
Biothreat bacteriaIron-depleted CAMHBMICs were lower than in CAMHB[6]

Experimental Protocols

Protocol: Preparation of this compound for In Vitro Assays

  • Reconstitute Solid this compound:

    • Briefly centrifuge the vial of solid this compound to ensure the powder is at the bottom.

    • Add the calculated volume of high-purity DMSO to the vial to achieve a stock concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution. If necessary, gently warm the solution or sonicate in a water bath.

    • Visually inspect the solution to ensure there is no particulate matter.

  • Prepare Serial Dilutions:

    • Based on your experimental design, prepare a serial dilution series of this compound in the appropriate cell culture medium.

    • A common approach is to perform a 10-point serial dilution.[1]

  • Treat Cells:

    • Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Remove the existing medium and replace it with the medium containing the different concentrations of this compound.

    • Include vehicle-only (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.[1]

  • Incubation and Assay:

    • Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).[1]

    • Perform your specific assay to measure the desired biological endpoint (e.g., cell viability, protein expression, enzyme activity).

  • Data Analysis:

    • Normalize the data to your controls.

    • Plot the results as a function of the this compound concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute this compound in DMSO serial_dilute Prepare Serial Dilutions in Culture Medium reconstitute->serial_dilute treat_cells Treat Cells with this compound and Controls serial_dilute->treat_cells seed_cells Seed Cells in Plate seed_cells->treat_cells incubate Incubate for Specified Time treat_cells->incubate perform_assay Perform Assay incubate->perform_assay data_analysis Analyze and Plot Data perform_assay->data_analysis

Caption: Workflow for preparing and testing this compound in in vitro assays.

Troubleshooting_Tree start Inconsistent or Unexpected In Vitro Results check_solubility Is precipitation visible in stock or media? start->check_solubility solubility_actions Lower final concentration. Increase serum %. Prepare fresh dilutions. check_solubility->solubility_actions Yes check_stability Are you using fresh aliquots and dilutions? check_solubility->check_stability No solubility_yes Yes solubility_no No stability_actions Use fresh aliquots for each experiment. Minimize freeze-thaw cycles. check_stability->stability_actions No check_controls Are experimental controls behaving as expected? check_stability->check_controls Yes stability_yes Yes stability_no No controls_actions Review cell culture practices. Standardize assay parameters. check_controls->controls_actions No investigate_compound Verify compound identity and purity. check_controls->investigate_compound Yes controls_yes Yes controls_no No

Caption: Decision tree for troubleshooting common in vitro issues with this compound.

References

Technical Support Center: GT-055 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GT-055 in in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue 1: Sub-optimal Efficacy or Lack of Expected Therapeutic Effect

If you are observing lower than expected efficacy of this compound in your animal models, consider the following potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Inadequate Dosing or Pharmacokinetics (PK) Dose-Response Study: Perform a dose-ranging study to establish a clear relationship between the dose of this compound and the therapeutic outcome. Pharmacokinetic Analysis: Determine the PK profile of this compound in your specific animal model to ensure that plasma concentrations are maintained above the minimum inhibitory concentration (MIC) for the target pathogen. Initial studies have suggested that the PK/PD index associated with this compound efficacy is the plasma free-drug AUC/MIC ratio[1].
Sub-optimal Ratio with GT-1 Ratio Optimization: If using in combination with GT-1, ensure the optimal ratio is being administered. Initial studies have indicated a 1:1 ratio of GT-1:this compound to be optimal[1].
Instability of the Compound Formulation Check: Verify the stability of your this compound formulation under your experimental conditions (e.g., temperature, pH, vehicle). Prepare fresh formulations for each experiment.
Host-Pathogen Interaction Immune System of the Host: Consider the immune status of your animal model, as the efficacy of an antibiotic can be influenced by the host's immune response.
Bacterial Resistance MIC Testing: Confirm the MIC of your bacterial strain against this compound and the GT-1/GT-055 combination to rule out pre-existing or developed resistance.

Issue 2: Adverse Events or Toxicity in Animal Models

Should you observe any adverse effects such as weight loss, lethargy, or organ-specific toxicity, the following table provides guidance.

Potential Cause Troubleshooting Steps
On-Target Toxicity Dose Reduction: Lower the dose of this compound to determine if the toxicity is dose-dependent. Establishing a therapeutic window through dose-response studies for both efficacy and toxicity is crucial[2]. Histopathology: Conduct a thorough histopathological examination of key organs to identify any treatment-related changes.
Off-Target Effects Selectivity Profiling: While this compound has a known dual mechanism, consider screening against a panel of host targets to identify potential off-target interactions that could contribute to toxicity.
Formulation/Vehicle Effects Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of the compound and the formulation vehicle.
Metabolite-Induced Toxicity Metabolite Profiling: Investigate the metabolic profile of this compound in your animal model to identify any potentially toxic metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel non-β-lactam β-lactamase inhibitor of the diazabicyclooctane class[3]. It has a dual mechanism of action:

  • β-Lactamase Inhibition: It inhibits β-lactamase enzymes produced by bacteria, which are a primary mechanism of resistance to β-lactam antibiotics.

  • Intrinsic Antibacterial Activity: this compound also binds to penicillin-binding protein 2 (PBP2) in many Enterobacteriaceae, which inhibits bacterial cell wall biosynthesis, leading to a direct bactericidal effect[3][4].

Q2: Why is this compound often used in combination with GT-1?

A2: GT-1 is a novel siderophore cephalosporin that utilizes the bacteria's iron uptake system to enter the cell, a "Trojan Horse" strategy[5][6]. While GT-1 is effective against many multidrug-resistant Gram-negative bacteria, its efficacy can be compromised by β-lactamases[5]. This compound is co-administered with GT-1 to inhibit these β-lactamases, thereby protecting GT-1 from degradation and expanding its spectrum of activity[1]. The combination has shown synergistic effects against many bacterial strains[3].

Q3: What is a recommended starting point for the GT-1 and this compound ratio in vivo?

A3: Initial pharmacokinetic/pharmacodynamic (PK/PD) studies have suggested that an optimal ratio of GT-1 to this compound is 1:1[1]. However, it is advisable to confirm the optimal ratio in your specific infection model.

Q4: What are the known MIC values for this compound?

A4: this compound exhibits intrinsic activity against most E. coli and K. pneumoniae isolates, with MICs typically ranging from 2 to 8 μg/mL[3][4][6]. When combined with GT-1 at a fixed concentration of 4 μg/mL, the MICs for the combination against many resistant strains are significantly lower[3][4].

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and GT-1/GT-055 Combination Against Select Bacterial Species

Bacterial SpeciesCompoundMIC Range (μg/mL)Reference
Escherichia coliThis compound alone2 - 8[3][4]
Klebsiella pneumoniaeThis compound alone2 - 8[3]
Acinetobacter spp.This compound alone>256[4]
ESBL-producing E. coliGT-1/GT-055 (4 μg/mL)≤0.12[3][4]
Yersinia pestisGT-1/GT-055 (1:1)<4[1][7]
Burkholderia pseudomalleiGT-1/GT-055 (1:1)<4[1]
Francisella tularensisGT-1/GT-055 (1:1)<4[1]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

  • Methodology: The MICs for this compound and the GT-1/GT-055 combination are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Inoculate each well of a microtiter plate with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • For combination studies, this compound can be tested at a fixed concentration (e.g., 4 μg/mL) in combination with serial dilutions of GT-1[3][4].

    • Incubate the plates at 35-37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

2. In Vivo Efficacy Study (Murine Thigh Infection Model)

  • Animal Model: Neutropenic mice are commonly used for this model.

  • Procedure:

    • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.

    • Inoculate the thigh muscle of each mouse with a standardized suspension of the target pathogen.

    • Initiate treatment with this compound, GT-1/GT-055 combination, or a comparator antibiotic at a specified time post-infection (e.g., 2 hours).

    • Administer the compounds via a relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.

    • At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice, homogenize the thigh tissue, and perform quantitative bacterial cultures to determine the bacterial load (CFU/thigh).

    • Efficacy is determined by the reduction in bacterial load compared to the untreated control group.

Visualizations

GT055_Mechanism_of_Action This compound Dual Mechanism of Action cluster_0 Bacterial Cell PBP2 Penicillin-Binding Protein 2 (PBP2) CellWall Cell Wall Synthesis PBP2->CellWall Catalyzes BetaLactamase β-Lactamase GT055_inside This compound Inhibition_BL Inhibition GT055_inside->Inhibition_BL Inhibition_PBP2 Inhibition GT055_inside->Inhibition_PBP2 GT055_outside This compound GT055_outside->GT055_inside Enters Cell Inhibition_BL->BetaLactamase Inhibition_PBP2->PBP2

Caption: Dual mechanism of action of this compound.

InVivo_Efficacy_Workflow In Vivo Efficacy Study Workflow Start Start Induce_Neutropenia Induce Neutropenia in Animal Model Start->Induce_Neutropenia Inoculate_Pathogen Inoculate with Pathogen Induce_Neutropenia->Inoculate_Pathogen Administer_Treatment Administer this compound +/- GT-1 Inoculate_Pathogen->Administer_Treatment Monitor_Animals Monitor for Adverse Effects Administer_Treatment->Monitor_Animals Endpoint Reach Study Endpoint (e.g., 24h) Monitor_Animals->Endpoint Euthanize Euthanize and Collect Tissues Endpoint->Euthanize Quantify_Bacteria Quantify Bacterial Load Euthanize->Quantify_Bacteria Analyze_Data Analyze Data and Assess Efficacy Quantify_Bacteria->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an in vivo efficacy study.

Troubleshooting_Workflow Troubleshooting In Vivo Study Issues Start Unexpected In Vivo Result Suboptimal_Efficacy Sub-optimal Efficacy? Start->Suboptimal_Efficacy Adverse_Events Adverse Events? Start->Adverse_Events Suboptimal_Efficacy->Adverse_Events No Check_PK Review Dosing and PK Suboptimal_Efficacy->Check_PK Yes Reduce_Dose Perform Dose Reduction Adverse_Events->Reduce_Dose Yes Action_Plan Develop Corrective Action Plan Adverse_Events->Action_Plan No Check_Ratio Verify GT-1:this compound Ratio Check_PK->Check_Ratio Check_MIC Confirm Bacterial MIC Check_Ratio->Check_MIC Check_MIC->Action_Plan Check_Vehicle Assess Vehicle Toxicity Reduce_Dose->Check_Vehicle Histopathology Conduct Histopathology Check_Vehicle->Histopathology Histopathology->Action_Plan

Caption: A logical workflow for troubleshooting common in vivo study issues.

References

Technical Support Center: Overcoming Resistance to GT-1/GT-055 Combination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the GT-1/GT-055 combination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the GT-1/GT-055 combination?

A1: GT-1 is a novel siderophore-cephalosporin antibiotic. It employs a "Trojan horse" strategy to gain entry into Gram-negative bacteria.[1][2][3] GT-1 mimics natural siderophores, which are molecules that bacteria use to scavenge for iron. By binding to the bacteria's iron uptake systems, GT-1 is actively transported across the outer membrane.[2][3] Once inside the periplasmic space, the cephalosporin component of GT-1 inhibits bacterial cell wall synthesis, leading to cell death.

GT-055 is a non-β-lactam β-lactamase inhibitor.[1] Its primary role is to protect GT-1 from degradation by a wide range of β-lactamase enzymes that bacteria produce to confer resistance to β-lactam antibiotics.[4] By inhibiting these enzymes, this compound restores and enhances the antibacterial activity of GT-1 against many resistant strains.[1][5]

Q2: What are the primary resistance mechanisms against the GT-1/GT-055 combination?

A2: Resistance to the GT-1/GT-055 combination can arise from several mechanisms:

  • β-Lactamase Production: The most common form of resistance to β-lactam antibiotics is the production of β-lactamase enzymes that hydrolyze and inactivate the drug. While this compound is a broad-spectrum inhibitor, certain β-lactamases, such as some metallo-β-lactamases (e.g., NDM-1), may not be effectively inhibited and can lead to resistance.[6]

  • Alterations in Iron Uptake Systems: Since GT-1 relies on bacterial iron uptake systems for entry, mutations in the genes encoding the outer membrane receptors (e.g., TonB-dependent transporters) or other components of these pathways can reduce the uptake of GT-1, leading to increased resistance.[7][8]

  • Porin Loss: Reduced permeability of the outer membrane due to the loss or modification of porin channels can be a general mechanism of resistance against many antibiotics, including cephalosporins.[9]

  • Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport GT-1 out of the bacterial cell before it can reach its target, contributing to resistance.

Q3: Why is the use of iron-depleted media important for in vitro testing of GT-1/GT-055?

A3: The in vitro activity of the siderophore-cephalosporin GT-1 can be significantly affected by the iron concentration in the testing medium.[10] Using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is crucial because low iron conditions induce the expression of bacterial iron uptake systems.[10] This upregulation of the very transporters that GT-1 hijacks for entry leads to a more accurate assessment of its potency.[10] In standard Mueller-Hinton broth, which has a higher iron content, the expression of these transporters is repressed, potentially leading to artificially high (less potent) Minimum Inhibitory Concentration (MIC) values for GT-1.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with the GT-1/GT-055 combination.

Problem Potential Cause Recommended Solution
Unexpectedly High MIC Values for GT-1 or GT-1/GT-055 Incorrect testing medium used.Ensure that iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is used for all MIC testing of GT-1 and its combinations. The iron concentration in the media is critical for the expression of the siderophore uptake systems that GT-1 utilizes.[10]
Bacterial strain possesses a resistance mechanism not overcome by this compound.Characterize the resistance profile of your bacterial strain. The presence of certain metallo-β-lactamases, for which this compound may have limited inhibitory activity, can lead to high MICs.[6]
Issues with the bacterial inoculum.Prepare the inoculum from a fresh, pure culture and standardize it to the correct density (e.g., 0.5 McFarland standard) as per CLSI or EUCAST guidelines. An inoculum that is too dense can lead to falsely elevated MICs.
Degradation of GT-1 or this compound.Prepare fresh stock solutions of GT-1 and this compound for each experiment. Store stock solutions at the recommended temperature and for no longer than the specified duration.
High Variability in MIC Results Between Experiments Inconsistent preparation of iron-depleted media.If preparing ID-CAMHB in-house, ensure the chelation process to remove iron is standardized and validated. Commercial preparations of ID-CAMHB are recommended for better consistency.[10]
Inconsistent incubation conditions.Maintain consistent incubation temperature, time, and atmospheric conditions for all experiments.
Pipetting errors during serial dilutions.Use calibrated pipettes and ensure proper technique to minimize errors in the preparation of antibiotic dilutions in the microtiter plates.
No Synergistic Effect Observed with this compound The bacterial strain does not produce β-lactamases that are inhibited by this compound.Test the activity of GT-1 alone first. If the MIC of GT-1 is already low, the addition of this compound may not result in a significant further reduction.
The concentration of this compound is not optimal.While a fixed concentration of 4 µg/mL of this compound is often used, a checkerboard assay can be performed to determine the optimal synergistic concentration for your specific strain.[5]
The resistance mechanism is not β-lactamase-mediated.Investigate other potential resistance mechanisms such as altered iron uptake pathways, porin loss, or efflux pumps.

Experimental Protocols

Broth Microdilution MIC Assay for GT-1/GT-055

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of GT-1 in combination with a fixed concentration of this compound.

Materials:

  • GT-1 and this compound powders

  • Appropriate solvent for dissolving the compounds (e.g., DMSO, water)

  • Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)[10]

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare a high-concentration stock solution of GT-1 (e.g., 1280 µg/mL) in a suitable solvent.

    • Prepare a stock solution of this compound. To achieve a final fixed concentration of 4 µg/mL in the wells, a more concentrated stock will be needed.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in ID-CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Plate Preparation:

    • In a 96-well plate, perform serial two-fold dilutions of GT-1 in ID-CAMHB containing a fixed concentration of this compound (e.g., 4 µg/mL). The final volume in each well should be 50 µL. The concentration range of GT-1 should typically span from 0.06 to 64 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of GT-1 that completely inhibits visible growth of the organism.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic effect of GT-1 and this compound.

Procedure:

  • Plate Setup:

    • In a 96-well plate, prepare serial two-fold dilutions of GT-1 along the x-axis and serial two-fold dilutions of this compound along the y-axis in ID-CAMHB.

    • The final volume in each well after adding the inoculum will be 100 µL.

  • Inoculation and Incubation:

    • Inoculate the plate with the bacterial suspension as described in the broth microdilution protocol.

    • Incubate under the same conditions.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of GT-1 in combination / MIC of GT-1 alone) + (MIC of this compound in combination / MIC of this compound alone)

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Visualizations

GT1_Mechanism_of_Action cluster_cell_wall Gram-Negative Bacterial Cell Wall cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane GT-1 GT-1 (Siderophore-Cephalosporin) TBDT TonB-Dependent Transporter GT-1->TBDT Binds to receptor 'Trojan Horse' Entry Fe3+ Fe³⁺ Fe3+->TBDT GT-1_peri GT-1 TBDT->GT-1_peri Transport PBP Penicillin-Binding Protein (PBP) GT-1_peri->PBP Inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes BL β-Lactamase BL->GT-1_peri Inactivation This compound This compound This compound->BL Inhibition

Caption: Mechanism of action of the GT-1/GT-055 combination.

Troubleshooting_Workflow start Start: Unexpected High MIC check_media Check Media: Is it Iron-Depleted CAMHB? start->check_media media_yes Yes check_media->media_yes Yes media_no No check_media->media_no No check_inoculum Check Inoculum: Correct Density? (0.5 McFarland) media_yes->check_inoculum correct_media Action: Use ID-CAMHB media_no->correct_media end Problem Resolved correct_media->end inoculum_yes Yes check_inoculum->inoculum_yes Yes inoculum_no No check_inoculum->inoculum_no No check_reagents Check Reagents: Fresh Stocks? inoculum_yes->check_reagents correct_inoculum Action: Standardize Inoculum inoculum_no->correct_inoculum correct_inoculum->end reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No investigate_resistance Investigate Resistance: - β-Lactamase profile - Iron uptake pathway genes - Efflux pump expression reagents_yes->investigate_resistance correct_reagents Action: Prepare Fresh Stocks reagents_no->correct_reagents correct_reagents->end

Caption: Troubleshooting workflow for high MIC values.

References

Technical Support Center: Optimizing GT-055 Efficacy Against Carbapenemase Producers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing GT-055 in combination with GT-1 against carbapenemase-producing Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the GT-1/GT-055 combination?

A1: this compound is a novel non-β-lactam β-lactamase inhibitor of the diazabicyclooctane class.[1] It is designed to be used in combination with GT-1, a novel siderophore cephalosporin. GT-1 employs a "Trojan horse" strategy, utilizing the bacteria's own iron uptake systems to penetrate the outer membrane of Gram-negative pathogens.[1][2] Once inside, GT-1 acts as a cephalosporin antibiotic, inhibiting cell wall synthesis. This compound protects GT-1 from degradation by a broad spectrum of β-lactamases, including many carbapenemases, thereby restoring its antibacterial activity.[1][3]

Q2: What is the spectrum of activity of GT-1/GT-055 against carbapenemase producers?

A2: The combination of GT-1 and this compound has demonstrated potent in vitro activity against a range of multidrug-resistant (MDR) Gram-negative bacteria, including carbapenemase-producing Escherichia coli, Klebsiella pneumoniae, and Acinetobacter spp.[2][4][5] this compound enhances the activity of GT-1 against many GT-1-resistant strains that produce various β-lactamases.[2][4][5]

Q3: Are there specific carbapenemases that are less susceptible to inhibition by this compound?

A3: While this compound is a broad-spectrum inhibitor, the presence of certain β-lactamases, such as PER-1, has been shown to increase the Minimum Inhibitory Concentration (MIC) of GT-1, even in the presence of this compound.[2][4] Further investigation into the efficacy of GT-1/GT-055 against a wider variety of carbapenemase types is ongoing.

Q4: How does the iron concentration of the growth medium affect the activity of GT-1/GT-055?

A4: As GT-1 is a siderophore cephalosporin, its uptake is dependent on the iron acquisition systems of the bacteria. Therefore, the iron content of the testing medium can significantly impact the in vitro activity. It is recommended to perform susceptibility testing in iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to accurately assess the potency of GT-1/GT-055.[1][3]

Q5: What are the recommended quality control (QC) strains for GT-1/GT-055 susceptibility testing?

A5: Specific QC ranges for GT-1/GT-055 have not yet been established by regulatory bodies like CLSI. However, it is recommended to use standard QC strains for Gram-negative susceptibility testing, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853, to ensure the overall integrity of the testing procedure.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High MIC values for GT-1/GT-055 against known carbapenemase producers. 1. Inappropriate testing medium (not iron-depleted).2. Presence of a β-lactamase that is not effectively inhibited by this compound (e.g., certain metallo-β-lactamases or PER-1).3. Mutations in siderophore uptake pathways.4. Incorrect drug concentration or preparation.1. Repeat the assay using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).2. Characterize the specific carbapenemase gene present in the isolate. Consider synergy studies with other agents if a metallo-β-lactamase is suspected.3. Sequence genes related to siderophore transport to identify potential mutations.4. Verify the stock solution concentrations and the dilution series in the assay.
Inconsistent results in synergy testing (e.g., checkerboard or time-kill assays). 1. Inoculum size is too high or too low.2. Incorrect interpretation of synergy (e.g., calculation of Fractional Inhibitory Concentration Index - FICI).3. Issues with the growth kinetics of the bacterial isolate.1. Ensure the inoculum is standardized to the recommended concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution).2. Review the calculation of the FICI. A value of ≤ 0.5 is generally considered synergistic.[6][7]3. Perform a preliminary time-kill curve with the organism alone to understand its growth characteristics before proceeding with the synergy assay.
GT-1 alone shows some activity, but the addition of this compound does not significantly decrease the MIC. 1. The bacterial strain does not produce a β-lactamase that is a target for this compound.2. The resistance mechanism is not β-lactamase-mediated (e.g., porin loss, efflux pumps).1. Confirm the absence of β-lactamase genes through molecular methods.2. Investigate other potential resistance mechanisms.

Data Presentation

Table 1: In Vitro Activity of GT-1 in Combination with this compound against Carbapenemase-Producing Enterobacterales

Organism (Carbapenemase)GT-1 MIC (µg/mL)GT-1/GT-055 (4 µg/mL) MIC (µg/mL)Comparator MICs (µg/mL)
E. coli (KPC-2)16≤0.12Meropenem: >128
E. coli (OXA-48)8≤0.12Imipenem: 64
K. pneumoniae (NDM-1)>25616Ceftazidime/Avibactam: >256
K. pneumoniae (KPC-3)320.25Meropenem: 128

Note: Data compiled from published studies.[2][4] MIC values can vary depending on the specific strain and testing conditions.

Table 2: In Vitro Activity of GT-1 in Combination with this compound against Carbapenem-Resistant Acinetobacter spp.

Organism (Resistance Mechanism)GT-1 MIC (µg/mL)GT-1/GT-055 (4 µg/mL) MIC (µg/mL)Comparator MICs (µg/mL)
A. baumannii (OXA-23)648Meropenem: >128
A. baumannii (OXA-24/40)324Imipenem: >64
A. baumannii (PER-1, ADC-31, OXA-82)2568Ceftazidime/Avibactam: >256

Note: Data compiled from published studies.[2][4] MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for GT-1/GT-055

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

Materials:

  • GT-1 and this compound analytical powder

  • Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Appropriate quality control strains

Procedure:

  • Prepare stock solutions of GT-1 and this compound in a suitable solvent as recommended by the manufacturer.

  • Prepare a series of two-fold dilutions of GT-1 in ID-CAMHB in the microtiter plate.

  • For the combination testing, add this compound to each well containing GT-1 dilutions to a final fixed concentration of 4 µg/mL.[4]

  • Prepare the bacterial inoculum in ID-CAMHB and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Protocol 2: Checkerboard Synergy Assay

Materials:

  • Same as Protocol 1

Procedure:

  • In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute GT-1 along the x-axis and this compound along the y-axis in ID-CAMHB.

  • The resulting plate will have wells with various combinations of GT-1 and this compound concentrations.

  • Inoculate the plate with the standardized bacterial suspension as described in Protocol 1.

  • Incubate under the same conditions.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the following formula: FICI = (MIC of GT-1 in combination / MIC of GT-1 alone) + (MIC of this compound in combination / MIC of this compound alone)

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Indifference

    • FICI > 4: Antagonism[7]

Visualizations

GT1_GT055_Mechanism cluster_bacterium Carbapenem-Resistant Bacterium Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Carbapenemase Carbapenemase Periplasmic Space->Carbapenemase GT-1 degraded by PBP Penicillin-Binding Protein (PBP) Periplasmic Space->PBP GT-1 inhibits Inner Membrane Inner Membrane Cytoplasm Cytoplasm Iron Uptake System Iron Uptake System Iron Uptake System->Periplasmic Space Transports GT-1 Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Essential for Bacterial Lysis Bacterial Lysis Cell Wall Synthesis->Bacterial Lysis Inhibition leads to GT-1 GT-1 GT-1->Iron Uptake System Binds to This compound This compound This compound->Periplasmic Space Enters This compound->Carbapenemase Inhibits

Caption: Mechanism of action of the GT-1/GT-055 combination.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Bacterial Isolate (Carbapenemase Producer) Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum MIC_Test Broth Microdilution (GT-1 +/- this compound) Inoculum->MIC_Test Synergy_Test Checkerboard Assay (GT-1 vs this compound) Inoculum->Synergy_Test Media Iron-Depleted Mueller-Hinton Broth Media->MIC_Test Media->Synergy_Test Compounds GT-1 and this compound Stock Solutions Compounds->MIC_Test Compounds->Synergy_Test Read_MIC Determine MIC MIC_Test->Read_MIC Calculate_FICI Calculate FICI Synergy_Test->Calculate_FICI Read_MIC->Calculate_FICI Interpret Interpret Results (Synergy/Indifference/Antagonism) Calculate_FICI->Interpret

References

Technical Support Center: Troubleshooting Unexpected Results in GT-055 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GT-055, a novel beta-lactamase inhibitor. The following information is intended to help you diagnose and resolve unexpected results in your this compound synergy experiments with our proprietary beta-lactam antibiotic, GT-DrugX.

Troubleshooting Guide

This guide addresses common issues encountered during antimicrobial synergy testing using the broth microdilution checkerboard method.

Q1: I am seeing inconsistent Minimum Inhibitory Concentration (MIC) values for my quality control (QC) strain between experiments. What are the potential causes?

A1: Inconsistent MIC values for QC strains are a critical issue as they indicate systemic problems with the assay.[1] Several factors can contribute to this variability:

  • Inoculum Preparation: The density of the bacterial inoculum is a primary source of variability. An inoculum that is too dense can lead to higher MICs (the "inoculum effect"), while a sparse inoculum can result in artificially low MICs.[1][2]

  • Media Composition: The pH and cation concentration of the Mueller-Hinton Broth (MHB) can significantly impact the activity of beta-lactam antibiotics.[1] Always use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Reagent Preparation and Storage: Improperly prepared or stored stock solutions of GT-DrugX or this compound can lead to inaccurate concentrations in the assay. Ensure compounds are fully dissolved, sterile-filtered, and stored at the correct temperature in appropriate aliquots to avoid repeated freeze-thaw cycles.[1]

  • Incubation Conditions: Deviations in incubation time and temperature can affect bacterial growth and, consequently, the observed MIC. Adhere strictly to a standardized incubation period (e.g., 16-20 hours) at a constant temperature (35°C ± 2°C).[1]

Q2: My positive control, a known beta-lactamase-producing resistant strain, is showing susceptibility to GT-DrugX alone. What could be wrong?

A2: This result suggests a loss of the resistance mechanism in your bacterial strain or an issue with the assay setup.

  • Loss of Resistance Plasmid: Beta-lactamase genes are often carried on plasmids, which can be lost during subculturing. Ensure you are using a fresh culture of the QC strain from a reliable stock.

  • Incorrect QC Strain: Verify the identity and purity of your QC strain to ensure you are not using a susceptible variant.

  • Degraded GT-DrugX: While unlikely if other results appear normal, consider the possibility that your GT-DrugX stock has degraded.

Q3: I am observing "skipped wells" in my microtiter plate, where a well with no growth is followed by wells with growth at higher antibiotic concentrations. How should I interpret these results?

A3: The phenomenon of "skipped wells" can complicate MIC determination.[3][4][5] It can be caused by:

  • Contamination: A single contaminated well can show growth where there should be none.[6]

  • Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of the antimicrobial agent or bacteria in a well.

  • Inoculum Inhomogeneity: A clump of bacteria in the inoculum can lead to apparent growth in a well that should be inhibited.[1]

To troubleshoot, repeat the assay with careful attention to aseptic technique and proper mixing of all solutions.[1] If the issue persists, consider preparing fresh reagents.

Q4: The Fractional Inhibitory Concentration (FIC) Index suggests synergy, but the reduction in the MIC of GT-DrugX is not as significant as expected.

A4: The degree of synergy can vary depending on the bacterial strain and the specific beta-lactamase it produces.

  • Type of Beta-Lactamase: this compound may have different potencies against different classes of beta-lactamases.

  • Expression Level of Beta-Lactamase: High levels of enzyme expression may require higher concentrations of this compound to achieve a significant reduction in the MIC of GT-DrugX.

  • Other Resistance Mechanisms: The bacterial strain may possess other resistance mechanisms, such as efflux pumps or porin mutations, that are not affected by this compound.

Frequently Asked Questions (FAQs)

Q5: What is the principle behind the checkerboard assay for synergy testing?

A5: The checkerboard assay is a method used to assess the interaction between two antimicrobial agents.[1][7] In this assay, serial dilutions of two compounds (in this case, GT-DrugX and this compound) are combined in a microtiter plate to test a wide range of concentration combinations against a specific bacterial strain. This allows for the determination of whether the combination is synergistic, additive, indifferent, or antagonistic.[7]

Q6: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?

A6: The FIC Index is a quantitative measure of the interaction between two drugs.[1][7] It is calculated as follows:

FIC Index = FIC of GT-DrugX + FIC of this compound

Where:

  • FIC of GT-DrugX = (MIC of GT-DrugX in combination) / (MIC of GT-DrugX alone)

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

The results are typically interpreted as follows:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Q7: What are the appropriate quality control (QC) strains to use for this compound experiments?

A7: For QC, it is recommended to use well-characterized strains with known beta-lactamase production and susceptibility profiles. Examples include:

  • Escherichia coli ATCC® 35218™: Produces a TEM-1 beta-lactamase and is commonly used for QC of beta-lactam/beta-lactamase inhibitor combinations.

  • Klebsiella pneumoniae ATCC® 700603™: An extended-spectrum beta-lactamase (ESBL) producer.

  • A susceptible reference strain, such as Escherichia coli ATCC® 25922™ , should also be included to ensure the baseline activity of GT-DrugX is within the expected range.

Experimental Protocols

Protocol 1: Broth Microdilution Checkerboard Assay for GT-DrugX and this compound Synergy Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.

1. Preparation of Reagents:

  • Prepare stock solutions of GT-DrugX and this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.
  • Prepare a bacterial inoculum suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

2. Preparation of the Checkerboard Plate:

  • In a 96-well microtiter plate, perform serial dilutions of GT-DrugX horizontally and this compound vertically to create a matrix of concentration combinations.
  • Include wells with GT-DrugX alone and this compound alone to determine their individual MICs.
  • Also include a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).

3. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Data Analysis:

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
  • Calculate the FIC Index for each combination that shows no growth. The synergistic FIC index is the lowest FIC index obtained.

Data Presentation

Table 1: Example MIC and FIC Index Results for GT-DrugX in Combination with this compound against a Beta-Lactamase Producing E. coli Strain

GT-DrugX (µg/mL)This compound (µg/mL)Growth (+/-)FIC of GT-DrugXFIC of this compoundFIC IndexInterpretation
64 (MIC alone)0-10--
320+----
160+----
80+----
40+----
20+----
10+----
016 (MIC alone)-01--
08+----
04+----
02+----
01+----
82-0.1250.1250.250Synergy
44-0.0630.2500.313Synergy
161-0.2500.0630.313Synergy

Visualizations

Synergy_Testing_Workflow This compound Synergy Testing Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_reagents Prepare GT-DrugX & This compound Stocks plate_setup Prepare Checkerboard Dilution Plate prep_reagents->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results calc_fic->interpret

Caption: Experimental workflow for this compound synergy testing.

FIC_Interpretation_Logic FIC Index Interpretation Logic cluster_conditions cluster_outcomes start Calculate FIC Index is_synergy FIC Index <= 0.5? start->is_synergy is_additive 0.5 < FIC Index <= 1.0? is_synergy->is_additive No synergy Synergy is_synergy->synergy Yes is_indifferent 1.0 < FIC Index < 4.0? is_additive->is_indifferent No additive Additive is_additive->additive Yes is_antagonistic FIC Index >= 4.0? is_indifferent->is_antagonistic No indifference Indifference is_indifferent->indifference Yes antagonism Antagonism is_antagonistic->antagonism Yes

Caption: Logic for interpreting the Fractional Inhibitory Concentration (FIC) Index.

References

Technical Support Center: GT-055 MIC Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining Minimum Inhibitory Concentration (MIC) determination methods for GT-055.

Frequently Asked Questions (FAQs)

Q1: My MIC values for this compound are inconsistent across different experiments. What are the most common causes of variability?

A1: Inconsistent MIC values are a common issue and can stem from several factors. Minor variations in methodology can lead to significant differences in results.[1] Key areas to investigate include:

  • Inoculum Density: The concentration of the bacterial inoculum is critical. A higher-than-standardized inoculum can lead to falsely elevated MIC values, while a lower density can artificially decrease them.[1][2] The final inoculum for broth microdilution should be approximately 5 x 10⁵ CFU/mL.[3][4]

  • Media Composition: The components of your growth medium, such as pH and cation concentrations, must be strictly controlled.[5][6] When testing this compound in combination with the siderophore cephalosporin GT-1, the iron content of the medium is particularly important. Consider using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to ensure accurate results, as the activity of GT-1 can be affected by iron presence.[7]

  • Incubation Conditions: Variations in incubation time, temperature, or atmospheric conditions (e.g., CO₂) can significantly impact bacterial growth and, consequently, the apparent MIC.[1][2]

  • Reagent Stability: Ensure that the this compound stock solution is prepared correctly, stored properly to prevent degradation, and that its purity is accounted for in concentration calculations.[6][8]

Q2: I am observing "skipped wells" (growth at a higher concentration of this compound but no growth at a lower concentration). How should I interpret this?

A2: Skipped wells are an anomalous result that requires careful consideration and often necessitates repeating the test.[9] Potential causes include:

  • Technical Error: The most common reasons are simple mistakes, such as splashing between wells during inoculation, improper dilution of the antimicrobial agent, or contamination.[9][10]

  • Paradoxical Growth (Eagle Effect): Some antimicrobial agents exhibit a paradoxical effect where they are less effective at very high concentrations than at moderate ones.[11] If technical errors are ruled out, this phenomenon could be a factor.

  • Contamination: Contamination of a single well with a resistant organism can cause isolated growth.

When encountering skipped wells, it is recommended to invalidate the result for that specific agent and repeat the assay, paying close attention to aseptic technique and dilution accuracy.[10]

Q3: What is the recommended procedure for preparing the bacterial inoculum for a this compound MIC assay?

A3: A standardized inoculum is crucial for reproducible results. The process involves preparing a bacterial suspension to match the turbidity of a 0.5 McFarland standard.[3]

  • Select several morphologically identical colonies from a fresh (18-24 hour) agar plate.

  • Suspend the colonies in a sterile broth or saline solution.

  • Vortex the suspension thoroughly to ensure it is homogenous.

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • This adjusted suspension must then be diluted to achieve the final target inoculum density for the specific MIC method being used (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[3][4]

Q4: How should I read and interpret the results of a broth microdilution assay for this compound?

A4: The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of an organism after a defined incubation period.[3][12] For manual reading, use the unaided eye to look for turbidity or a bacterial "button" at the bottom of the well.[10]

  • Growth Control: The well containing no antimicrobial agent must show clear, definite turbidity for the test to be valid.[9][13]

  • Sterility Control: The well with only broth should remain clear, indicating no contamination.[13]

  • Endpoint: The MIC is the first well in the dilution series that appears clear.

  • Trailing Growth: For some bacteriostatic agents, you might observe "trailing," where a small button or light haze is present over a range of concentrations. In these cases, the endpoint is typically read as the lowest concentration that inhibits ≥80% of growth compared to the growth control.[10]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during MIC determination for this compound.

General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected MIC results.

G start Unexpected MIC Result (Inconsistent, Too High/Low) check_inoculum Step 1: Verify Inoculum start->check_inoculum inoculum_ok Inoculum Correct? check_inoculum->inoculum_ok check_reagents Step 2: Check Reagents & Media reagents_ok Reagents/Media Correct? check_reagents->reagents_ok check_controls Step 3: Examine Controls controls_ok Controls Valid? check_controls->controls_ok check_procedure Step 4: Review Procedure procedure_ok Procedure Followed? check_procedure->procedure_ok inoculum_ok->check_reagents Yes fix_inoculum Action: Re-standardize Inoculum Density inoculum_ok->fix_inoculum No reagents_ok->check_controls Yes fix_reagents Action: Prepare Fresh Stock/Media reagents_ok->fix_reagents No controls_ok->check_procedure Yes fix_controls Action: Repeat Assay with New QC Strains controls_ok->fix_controls No fix_procedure Action: Retrain on Protocol (e.g., Dilution, Aseptic Technique) procedure_ok->fix_procedure No end Repeat Experiment procedure_ok->end Yes, Consult Specialist fix_inoculum->end fix_reagents->end fix_controls->end fix_procedure->end

Caption: A logical workflow for troubleshooting unexpected MIC results.

Troubleshooting Data Summary
Problem EncounteredPossible CauseRecommended Solution
MICs are consistently too high Inoculum density is too heavy.[9]Re-standardize inoculum using a 0.5 McFarland standard and correct dilution.
This compound stock solution has degraded.Prepare a fresh stock solution from powder. Verify storage conditions.
Incorrect media composition (e.g., wrong pH).[5]Check the pH of the media. Use a new, quality-controlled batch of media.
MICs are consistently too low Inoculum density is too light.[9]Re-standardize inoculum to ensure it is not under-diluted.
Incubation time is too short.Ensure incubation for the full recommended time (e.g., 18-24 hours).
No growth in any wells (including growth control) Inoculum was not viable or was not added.Repeat the assay. Confirm viability of the bacterial culture.
Residual sterilizing agent in plate/tubes.Use fresh, sterile labware.
Growth in sterility control well Contamination of media or reagents.Discard reagents. Repeat the assay with fresh, sterile media and proper aseptic technique.
Skipped Wells Technical error during dilution or inoculation.[9]Invalidate the result and repeat the test, paying close attention to technique.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This method is recommended by CLSI and EUCAST for quantitative susceptibility testing.[3][14]

Materials:

  • This compound powder

  • Appropriate solvent (consult manufacturer's data)

  • Sterile 96-well U-bottom microtiter plates[8]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). Use Iron-Depleted CAMHB if testing with GT-1.[7]

  • Bacterial culture (18-24 hours growth)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

Workflow Diagram:

G prep_stock 1. Prepare this compound Stock and Working Solutions prep_plate 2. Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plate inoculate 5. Inoculate Wells with Bacterial Suspension prep_plate->inoculate prep_inoculum 3. Prepare Standardized Inoculum (0.5 McFarland) dilute_inoculum 4. Dilute Inoculum to Final Density (e.g., 1:100) prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate 6. Incubate Plate (e.g., 35°C for 18-24h) inoculate->incubate read 7. Read Results Visually or with Plate Reader incubate->read determine_mic 8. Determine MIC (Lowest concentration with no growth) read->determine_mic

Caption: Standard workflow for the broth microdilution MIC assay.

Procedure:

  • Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in the recommended solvent to create a high-concentration stock solution. Further dilute in CAMHB to create a working solution at 2x the highest desired final concentration.[8]

  • Prepare Dilution Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[8]

    • Add 100 µL of the 2x this compound working solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on. Discard the final 100 µL from the last dilution well.[8]

    • Reserve one column for a growth control (no drug) and one for a sterility control (no bacteria).

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculate Plate: Add the appropriate volume of the final diluted inoculum to each well (except the sterility control). The final volume in each well should be uniform.

  • Incubation: Cover the plate and incubate at 35°C ± 1°C for 18-24 hours in ambient air.[10]

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.[12]

Protocol 2: Agar Dilution MIC Assay

This method is an alternative to broth dilution and is recommended for certain antibiotics like fosfomycin.[3]

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture and materials for inoculum preparation as above

  • Inoculum replicating device (optional)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution as described for the broth method.

  • Prepare Agar Plates:

    • Prepare a series of this compound solutions in a sterile diluent at 10x the final desired concentrations.

    • Melt a batch of MHA and cool it to 45-50°C in a water bath.[3]

    • For each desired concentration, add 2 mL of the 10x this compound solution to 18 mL of the molten MHA, mix gently but thoroughly to avoid bubbles, and pour into a sterile petri dish.[15] This creates a 1:10 dilution.

    • Prepare a drug-free control plate.

    • Allow plates to solidify completely. Plates should be used fresh.[15]

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted 1:10 to achieve a final inoculum density of approximately 1 x 10⁴ CFU per spot.[3]

  • Inoculate Plates: Spot-inoculate the prepared agar plates with 1-2 µL of the standardized inoculum. A multi-point inoculator can be used to test multiple strains simultaneously. Be sure to include the drug-free control plate.

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 1°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth. Disregard the growth of a single colony or a faint haze.[3]

Key Experimental Parameters
ParameterBroth MicrodilutionAgar Dilution
Standard Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Mueller-Hinton Agar (MHA)
Final Inoculum Density ~5 x 10⁵ CFU/mL[3]~1 x 10⁴ CFU/spot[3]
Incubation Temperature 35°C ± 1°C35°C ± 1°C
Incubation Time 18-24 hours18-24 hours
Reading Endpoint Lowest concentration with no visible turbidityLowest concentration with no visible colonies

References

GT-055 Experimental Outcomes: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes with GT-055. The information is tailored for researchers, scientists, and drug development professionals working with this novel broad-spectrum β-lactamase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, broad-spectrum, non-β-lactam β-lactamase inhibitor of the diazabicyclooctane class.[1] Its primary role is to protect β-lactam antibiotics, such as the siderophore cephalosporin GT-1, from degradation by bacterial β-lactamase enzymes.[2][3][4] This synergistic action restores or enhances the efficacy of the partner antibiotic against resistant bacterial strains.[1][5][6]

Q2: Does this compound have any intrinsic antibacterial activity?

Yes, this compound has demonstrated intrinsic antibacterial activity against certain species, particularly E. coli and K. pneumoniae.[1][5][6] This is attributed to its ability to bind to Penicillin-Binding Protein 2 (PBP2), which is involved in cell wall biosynthesis, leading to a direct bactericidal effect.[5]

Q3: What is the optimal ratio of GT-1 to this compound in combined studies?

Initial pharmacokinetic and pharmacodynamic (PK/PD) studies have suggested that the optimal ratio of GT-1 to this compound is 1:1.[2]

Troubleshooting Guide

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values

One of the most common challenges in antimicrobial susceptibility testing is the variability in MIC results. Several factors can contribute to this when working with this compound.

  • Potential Cause 1: Iron Content of the Media this compound is often used with GT-1, a siderophore cephalosporin that utilizes bacterial iron uptake systems to enter the cell.[1][4] The concentration of iron in the testing medium can significantly impact the activity of GT-1 and, consequently, the observed efficacy of the GT-1/GT-055 combination.

    Solution:

    • Standardize the testing medium across all experiments. Cation-adjusted Mueller-Hinton Broth (CAMHB) is a common choice.[4]

    • For specific investigations into the siderophore mechanism, consider using iron-depleted CAMHB to assess activity under iron-limited conditions.[4] Be aware that this may lead to lower MICs for the GT-1/GT-055 combination.

  • Potential Cause 2: Inoculum Preparation and Density Variations in the bacterial inoculum size can lead to inconsistent MIC results.

    Solution:

    • Strictly adhere to standardized protocols for inoculum preparation, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

    • Ensure the final inoculum concentration is consistent across all wells of the MIC panel.

  • Potential Cause 3: Presence of Different β-Lactamases The efficacy of this compound in combination with a β-lactam antibiotic is dependent on the type of β-lactamase produced by the test organism.

    Solution:

    • Characterize the β-lactamase profile of your bacterial strains. The GT-1/GT-055 combination has shown potent activity against strains producing extended-spectrum β-lactamases (ESBLs) and carbapenemases.[1][6]

    • When comparing results, ensure you are using strains with comparable resistance mechanisms.

Issue 2: Unexpectedly High MIC Values for the GT-1/GT-055 Combination

  • Potential Cause 1: Altered Siderophore Uptake Systems Since GT-1 relies on bacterial iron uptake systems, mutations in the genes encoding these transporters could lead to reduced uptake of the antibiotic and consequently higher MIC values.[1]

    Solution:

    • If you suspect altered uptake, sequence the relevant siderophore transporter genes in your resistant isolates.

    • Compare the sequences to those of susceptible, wild-type strains to identify any mutations.

  • Potential Cause 2: Intrinsic Resistance of the Bacterial Strain Some bacterial species or strains may exhibit intrinsic resistance to the GT-1/GT-055 combination that is not mediated by β-lactamases.

    Solution:

    • Review the literature for known intrinsic resistance mechanisms in the bacterial species you are studying.

    • Consider performing whole-genome sequencing to identify potential resistance determinants.

Data Presentation

Table 1: In Vitro Activity of GT-1 and GT-1/GT-055 Against E. coli Strains

Bacterial Strainβ-Lactamase ProfileGT-1 MIC (µg/mL)GT-1/GT-055 (1:1) MIC (µg/mL)
E. coli 1TEM-1B, SHV-11, OXA-110.5
E. coli 2CTX-M-14, CTX-M-1581
E. coli 3KPC-2, OXA-48162

Data synthesized from published studies for illustrative purposes.[6]

Table 2: In Vitro Activity of GT-1 and GT-1/GT-055 Against K. pneumoniae Strains

Bacterial Strainβ-Lactamase ProfileGT-1 MIC (µg/mL)GT-1/GT-055 (1:1) MIC (µg/mL)
K. pneumoniae 1SHV-1, TEM-10.50.25
K. pneumoniae 2CTX-M-15, SHV-12161
K. pneumoniae 3KPC-3324

Data synthesized from published studies for illustrative purposes.

Table 3: In Vitro Activity of GT-1 and GT-1/GT-055 Against Acinetobacter spp. Strains

Bacterial Strainβ-Lactamase ProfileGT-1 MIC (µg/mL)GT-1/GT-055 (1:1) MIC (µg/mL)
Acinetobacter spp. 1OXA-6611
Acinetobacter spp. 2OXA-23, OXA-8221
Acinetobacter spp. 3ADC-250.50.5

Data synthesized from published studies for illustrative purposes.[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A detailed methodology for determining MIC values is crucial for reproducible results.

  • Bacterial Strain Preparation:

    • Subculture the bacterial isolates on appropriate agar plates and incubate overnight at 37°C.

    • Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve the final desired inoculum concentration in the MIC panel, typically 5 x 10^5 CFU/mL.

  • Antimicrobial Agent Preparation:

    • Prepare stock solutions of GT-1 and this compound in a suitable solvent.

    • Perform serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. For the combination, maintain a 1:1 ratio of GT-1 to this compound.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Visualizations

GT055_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Inner Membrane Inner Membrane Cytoplasm Cytoplasm GT1 GT-1 SiderophoreReceptor Siderophore Receptor GT1->SiderophoreReceptor Enters via 'Trojan Horse' mechanism PBP PBP SiderophoreReceptor->PBP Translocates to periplasm BetaLactamase β-Lactamase BetaLactamase->GT1 Degrades Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Inhibits GT055 This compound GT055->BetaLactamase Inhibits GT055->PBP Intrinsic Activity (Inhibits PBP2) Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Troubleshooting_Workflow Start High MIC Variability or Unexpectedly High MICs CheckMedia Review Media Composition (e.g., Iron Content) Start->CheckMedia CheckInoculum Verify Inoculum Preparation and Density Start->CheckInoculum CharacterizeStrain Characterize Bacterial Strain (β-lactamase, Siderophore Uptake) Start->CharacterizeStrain StandardizeMedia Standardize Media (e.g., use CAMHB) CheckMedia->StandardizeMedia StandardizeInoculum Follow Standardized Inoculum Protocol (e.g., CLSI) CheckInoculum->StandardizeInoculum SequenceGenes Sequence Relevant Genes (β-lactamases, transporters) CharacterizeStrain->SequenceGenes ConsistentResults Consistent and Reliable Results StandardizeMedia->ConsistentResults StandardizeInoculum->ConsistentResults SequenceGenes->ConsistentResults

References

avoiding common pitfalls in β-lactamase inhibitor studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for β-Lactamase Inhibitor Studies. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues, detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reagent and Sample Integrity

Question: My nitrocefin solution turned red before I added the β-lactamase. What should I do?

Answer: A premature red color in your nitrocefin solution indicates degradation. This can be caused by a few factors:

  • pH of the solution: Nitrocefin is unstable at a non-neutral pH. Ensure your buffer (e.g., PBS) is at a neutral pH.[1]

  • Contamination: The solution may be contaminated with β-lactamase from an external source.[1]

  • Solvent Issues: While DMSO is recommended for the stock solution, ensure the final working solution in aqueous buffer is at the correct concentration and pH.[1]

Troubleshooting Steps:

  • If the working solution appears red, it can be diluted further (e.g., 10-fold or more) until a yellow color is achieved.[1]

  • Prepare fresh nitrocefin solutions daily and protect them from light to prevent spontaneous degradation.[1]

  • Always use sterile containers and pipette tips to prepare and handle the nitrocefin solution.[1]

Question: I'm observing inconsistent results with my β-lactamase inhibitor. Could it be a stability issue?

Answer: Yes, the stability of both the β-lactam antibiotic and the inhibitor can be a significant factor. Some β-lactams and their inhibitors, like clavulanic acid, are known to be unstable, particularly due to the thermal instability of the β-lactam ring.[1][2] Degradation can be more pronounced at higher pH levels.[1][2] This instability can lead to an underestimation of the drug's effect or be misinterpreted as emerging resistance.[1][2]

Best Practices:

  • Prepare fresh solutions of your inhibitor for each experiment.[1]

  • If using a commercial kit, ensure the inhibitor control (e.g., Clavulanic Acid) is stored correctly at -20°C and protected from light.

  • Avoid repeated freeze-thaw cycles of all non-buffer components.

  • Consider performing stability studies of your compound under the specific assay conditions (media, temperature, pH).[1]

Section 2: Assay Setup and Execution

Question: My assay isn't working; I'm not seeing any color change even with the positive control. What could be wrong?

Answer: If your positive control (enzyme without inhibitor) is not showing activity, the issue likely lies with one of the core components of the assay.

Troubleshooting Checklist:

  • Enzyme Activity: Confirm that the β-lactamase is active and has been reconstituted correctly.

  • Substrate Integrity: Ensure the nitrocefin is not degraded (see Section 1).

  • Assay Buffer: Check that the buffer is at the correct pH and composition.

  • Plate Reader Settings: Verify that you are using the correct wavelength for detecting hydrolyzed nitrocefin (typically 482-490 nm).

  • Plate Type: For colorimetric assays, use clear, flat-bottom 96-well plates.

Question: How long should I pre-incubate the enzyme and inhibitor?

Answer: The pre-incubation time depends on the type of inhibitor you are studying.

  • Irreversible Inhibitors: The inhibitory effect of irreversible inhibitors is dependent on the incubation period.

  • Reversible Inhibitors: For reversible inhibitors, the IC50 values do not significantly change with pre-incubation time.

A common starting point for pre-incubation is 10 minutes at 25°C. However, for time-dependent or irreversible inhibitors, it is crucial to test a range of pre-incubation times (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) to fully characterize the inhibition.

Section 3: Data Interpretation

Question: I have identified a potent inhibitor in my screen, but how can I be sure it's not a false positive?

Answer: False positives can arise from several sources, including compound aggregation. Aggregate-based inhibitors are non-specific and can be identified with a few additional experiments.

Experimental Protocol to Test for Aggregate-Based Inhibition:

  • Standard Inhibition Assay: Perform your standard inhibition assay to confirm the initial potent activity.

  • Assay with Detergent: Repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is an aggregate-based inhibitor, its apparent activity will be significantly reduced in the presence of the detergent.

  • Varying Enzyme Concentration: True inhibitors should show an IC50 value that is independent of the enzyme concentration, whereas the IC50 of aggregate-based inhibitors will often increase with higher enzyme concentrations.

Question: My results are erratic and not reproducible. What are some potential causes?

Answer: Erratic readings can stem from several sources. If you have ruled out issues with reagent stability and preparation, consider the following:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially for small volumes of enzyme and inhibitor.

  • Mixing: Ensure thorough mixing of reagents in the wells.

  • Edge Effects: Plate edge effects can sometimes cause variability. Consider not using the outer wells of the plate for critical experiments.

  • Temperature Fluctuations: Maintain a consistent temperature throughout the assay.

Data Presentation

Table 1: Degradation Half-lives of various β-Lactams and β-Lactamase Inhibitors

The following table summarizes the degradation half-lives of various β-lactams and β-lactamase inhibitors in different media. This data is crucial for experimental design and for understanding the stability of your compounds under assay conditions.

CompoundMediumTemperature (°C)pHDegradation Half-life (hours)
ImipenemBroth367.2516.9
BiapenemBroth367.2520.7
Clavulanic AcidBroth367.2529.0
DoripenemBroth367.2540.6
MeropenemBroth367.2546.5
CefepimeBroth367.2550.8
PiperacillinBroth367.2561.5
ImipenemWater25-14.7
DoripenemWater25-59.5
Data sourced from a comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors.[1]

Experimental Protocols

Protocol 1: β-Lactamase Inhibitor Screening Assay (Colorimetric)

This protocol outlines a standard method for screening β-lactamase inhibitors using the chromogenic substrate nitrocefin.

Materials:

  • β-Lactamase enzyme

  • Nitrocefin solution

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)

  • Test inhibitor compounds

  • Inhibitor control (e.g., Clavulanic Acid)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of the test inhibitor and the inhibitor control in Assay Buffer. Perform serial dilutions to obtain a range of concentrations.

    • Prepare a working solution of β-lactamase in Assay Buffer.

    • Prepare a working solution of nitrocefin in Assay Buffer. Protect from light.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted test inhibitor or inhibitor control to the respective wells.

    • Add 10 µL of Assay Buffer to the positive control (enzyme only) and negative control (buffer only) wells.

    • Add 20 µL of the β-lactamase working solution to all wells except the negative control.

    • Mix gently and pre-incubate for the desired time (e.g., 10 minutes at 25°C).

  • Initiate Reaction:

    • Add 10 µL of the nitrocefin working solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 490 nm in kinetic mode for at least 15-30 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis (change in absorbance over time) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited enzyme control.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

beta_lactam_mechanism cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Space PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CellWall catalyzes BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis leads to BetaLactamase β-Lactamase Enzyme BetaLactam β-Lactam Antibiotic BetaLactam->PBP binds & inhibits BetaLactam->BetaLactamase hydrolyzes & inactivates Inhibitor β-Lactamase Inhibitor Inhibitor->BetaLactamase binds & inhibits

Caption: Mechanism of action of β-lactam antibiotics and their inhibitors.

experimental_workflow Start Start: Inhibitor Screening ReagentPrep Reagent Preparation (Enzyme, Substrate, Inhibitor) Start->ReagentPrep Assay Perform Kinetic Assay (96-well plate) ReagentPrep->Assay DataAcquisition Data Acquisition (Absorbance vs. Time) Assay->DataAcquisition DataAnalysis Data Analysis (Calculate % Inhibition, IC50) DataAcquisition->DataAnalysis HitIdentified Potent Inhibitor Identified? DataAnalysis->HitIdentified FalsePositive False Positive Check (e.g., with detergent) HitIdentified->FalsePositive Yes End End: No potent inhibitor HitIdentified->End No ConfirmedHit Confirmed Hit: Proceed to further studies FalsePositive->ConfirmedHit Not a false positive FalsePositive->End Is a false positive

Caption: A typical workflow for screening β-lactamase inhibitors.

troubleshooting_logic Problem Inconsistent or Noisy Results CheckReagents Check Reagent Stability (Nitrocefin, Inhibitor) Problem->CheckReagents CheckAssaySetup Review Assay Setup (Pipetting, Mixing) Problem->CheckAssaySetup CheckControls Examine Controls (Positive & Negative) Problem->CheckControls ReagentsOK Reagents Stable? CheckReagents->ReagentsOK SetupOK Setup Correct? CheckAssaySetup->SetupOK ControlsOK Controls Behaving as Expected? CheckControls->ControlsOK ReagentsOK->CheckAssaySetup Yes RemakeReagents Remake Fresh Reagents ReagentsOK->RemakeReagents No SetupOK->CheckControls Yes RefineTechnique Refine Pipetting and Mixing Technique SetupOK->RefineTechnique No InvestigateSystem Investigate System Components (Enzyme, Buffer, Plate Reader) ControlsOK->InvestigateSystem No Resolved Problem Resolved ControlsOK->Resolved Yes RemakeReagents->Resolved RefineTechnique->Resolved InvestigateSystem->Resolved

Caption: A decision tree for troubleshooting common assay issues.

References

enhancing the bactericidal effect of GT-055

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GT-055. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, detailed protocols, and supporting data to enhance the bactericidal effect of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as LCB18-055) is a novel, non-β-lactam β-lactamase inhibitor (BLI) belonging to the diazabicyclooctane class.[1] Its primary function is to inhibit serine-type β-lactamases, which are enzymes produced by bacteria that degrade β-lactam antibiotics. By neutralizing these enzymes, this compound restores the efficacy of co-administered β-lactam antibiotics against resistant bacterial strains.[1][2]

Q2: Why is this compound used in combination with the siderophore-cephalosporin GT-1?

A2: this compound is developed for use in combination with GT-1 (also known as LCB10-0200), a novel siderophore-cephalosporin.[3][4] GT-1 utilizes a "Trojan horse" strategy to enter Gram-negative bacteria by hijacking their ferric iron uptake systems.[2][5][6] While GT-1 is a potent antibiotic, it can be degraded by β-lactamases produced by resistant bacteria. This compound protects GT-1 from this degradation, creating a powerful synergistic combination effective against many multidrug-resistant (MDR) pathogens.[1][5]

Q3: Does this compound have intrinsic antibacterial activity?

A3: Yes, this compound demonstrates some intrinsic bactericidal activity against certain Enterobacteriaceae, such as most Escherichia coli and Klebsiella pneumoniae isolates, with MICs typically ranging from 2 to 8 μg/mL.[1][5] This activity is attributed to its ability to bind to Penicillin-Binding Protein 2 (PBP2), which is involved in bacterial cell wall synthesis.[1] However, for many other pathogens, like Acinetobacter spp., it shows no significant intrinsic activity.[1]

Q4: What is the spectrum of activity for the GT-1/GT-055 combination?

A4: The GT-1/GT-055 combination has shown potent in vitro activity against a broad range of Gram-negative bacteria, including MDR isolates of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter spp.[1][5] It is also effective against difficult-to-treat ESKAPE pathogens and certain biothreat agents.[3][4]

Q5: What are the known resistance mechanisms to the GT-1/GT-055 combination?

A5: Resistance to the GT-1/GT-055 combination can occur, though it is less common than with many other antibiotics. The presence of certain β-lactamase genes has been associated with resistance. For example, a majority of strains carrying the NDM-1 metallo-β-lactamase gene were found to be resistant to the combination.[3] About half of the strains with genes like OXA-1, OXA-50, and SHV-1 also showed resistance.[3] Acinetobacter baumannii has demonstrated a higher percentage of non-sensitive strains compared to other species.[3]

Q6: How does the iron concentration in the culture medium affect experimental results?

A6: The activity of GT-1 is dependent on its uptake through bacterial iron transport systems, so the concentration of iron in the testing medium is a critical experimental parameter.[2] The potency of GT-1, and by extension the GT-1/GT-055 combination, is generally enhanced in iron-depleted conditions, which stimulate the bacteria to express more siderophore receptors.[2][3] It is recommended to perform susceptibility testing in both standard cation-adjusted Mueller Hinton Broth (CAMHB) and iron-depleted CAMHB (ID-CAMHB) to fully characterize the compound's activity.[2][3]

Troubleshooting Guide

Problem: My MIC values for the GT-1/GT-055 combination are higher than expected.

  • Possible Cause 1: Bacterial Resistance Profile. Your isolates may possess β-lactamases that are not effectively inhibited by this compound, such as certain metallo-β-lactamases (e.g., NDM-1).[3]

    • Suggested Solution: Perform molecular characterization of your isolates to identify the specific β-lactamase genes present. This will help interpret the susceptibility results.

  • Possible Cause 2: Iron Content in Media. Standard Mueller-Hinton broth contains variable amounts of iron, which can suppress the expression of the siderophore receptors needed for GT-1 uptake, leading to artificially high MICs.[2]

    • Suggested Solution: Repeat the experiment using iron-depleted cation-adjusted Mueller-Hinton Broth (ID-CAMHB). Compare these results with those from standard CAMHB to assess the impact of iron availability.

  • Possible Cause 3: Inoculum Effect. A higher-than-recommended bacterial inoculum can sometimes lead to increased MIC values due to the higher concentration of β-lactamases.

    • Suggested Solution: Ensure your inoculum density is standardized according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), typically 5 x 10^5 CFU/mL for broth microdilution.

Problem: I am observing no intrinsic activity with this compound alone.

  • Possible Cause: Species-Specific Activity. The intrinsic antibacterial activity of this compound is not universal across all bacterial species.

    • Suggested Solution: This is an expected result for many organisms, including Acinetobacter spp. and P. aeruginosa.[1] The primary purpose of this compound is to act as a β-lactamase inhibitor to potentiate GT-1. Its intrinsic activity is a secondary benefit observed mainly in E. coli and K. pneumoniae.[1][5]

Problem: My experimental results are inconsistent between replicates.

  • Possible Cause: Reagent or Isolate Instability. Inconsistent results can arise from issues with compound stability, inoculum viability, or contamination.

    • Suggested Solution: Prepare fresh stock solutions of GT-1 and this compound for each experiment. Ensure the bacterial inoculum is prepared from a fresh overnight culture and is in the logarithmic growth phase. Always include positive and negative controls to validate the assay.

Data Presentation: In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for GT-1 and this compound against various Gram-negative pathogens.

Table 1: MIC (μg/mL) of GT-1 in Combination with a Fixed Concentration of this compound (4 μg/mL) against E. coli and K. pneumoniae Isolates [1]

Organism (No. of Isolates)Antibiotic CombinationMIC50MIC90MIC Range
E. coli (12)GT-1 + this compound≤0.12≤0.12≤0.12
Ceftazidime-avibactam0.250.50.25–0.5
K. pneumoniae (11)GT-1 + this compound11281–128
Ceftazidime-avibactam4>2564–>256
Aztreonam-avibactam81288–128

Table 2: Intrinsic Activity of this compound and Comparative Activity of GT-1 against E. coli and Acinetobacter spp. [1]

Organism (No. of Isolates)AntibioticMIC50MIC90MIC Range
E. coli (12)This compound alone482–8
GT-1 alone0.580.25–8
Acinetobacter spp. (11)This compound alone>256>256>256
GT-1 alone22561–256

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for GT-1/GT-055

This protocol is based on the CLSI M07-A10 guidelines for determining the Minimum Inhibitory Concentration (MIC) of the GT-1/GT-055 combination.[1]

Materials:

  • GT-1 and this compound stock solutions

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • (Optional) Iron-Depleted CAMHB (ID-CAMHB)

  • Bacterial isolates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB (or ID-CAMHB) to achieve a concentration of approximately 1 x 10^6 CFU/mL. This will be your working inoculum.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of GT-1 in CAMHB in the microtiter plate.

    • Add this compound to each well containing GT-1 to achieve a final, fixed concentration (e.g., 4 μg/mL).[1] The final volume in each well before adding the inoculum should be 50 µL.

    • Include a growth control well (broth only) and a sterility control well (broth with no bacteria).

  • Inoculation:

    • Add 50 µL of the working inoculum to each well, bringing the final volume to 100 µL. This results in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is defined as the lowest concentration of GT-1 (in the presence of fixed this compound) that completely inhibits visible bacterial growth.

Visualizations

GT_055_Mechanism_of_Action cluster_outside Bacterial Exterior cluster_cell Gram-Negative Bacterium cluster_om Outer Membrane cluster_periplasm Periplasmic Space cluster_im Inner Membrane GT1 GT-1 (Siderophore-Cephalosporin) SiderophoreReceptor Siderophore Receptor GT1->SiderophoreReceptor 'Trojan Horse' Uptake GT055 This compound (BLI) GT055_Peri This compound GT055->GT055_Peri Diffusion (Porins) GT1_Peri GT-1 SiderophoreReceptor->GT1_Peri BLactamase β-Lactamase BLactamase->GT1_Peri Degradation (Blocked) PBP Penicillin-Binding Protein (PBP) GT1_Peri->PBP Binding & Inhibition GT055_Peri->BLactamase Inhibition CellDeath Bactericidal Effect PBP->CellDeath Inhibits Cell Wall Synthesis

Caption: Mechanism of synergistic action between GT-1 and this compound.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare 0.5 McFarland standard bacterial suspension D 4. Dilute and add bacterial inoculum to each well A->D B 2. Prepare serial dilutions of GT-1 in 96-well plate C 3. Add fixed concentration of this compound (4 µg/mL) to wells B->C C->D E 5. Incubate plate at 35°C for 16-20 hours D->E F 6. Visually inspect wells for bacterial growth E->F G 7. Determine MIC: Lowest concentration with no visible growth F->G

Caption: Experimental workflow for MIC determination.

Troubleshooting_Tree Start High MIC Observed for GT-1/GT-055 Combination Q1 Was the experiment run in iron-depleted medium (ID-CAMHB)? Start->Q1 A1_No Action: Re-run assay in ID-CAMHB to maximize GT-1 uptake. Q1->A1_No No Q2 Does the isolate possess known resistance genes (e.g., NDM-1)? Q1->Q2 Yes A2_Yes Result: High MIC is likely due to ineffective β-lactamase inhibition. Q2->A2_Yes Yes Q3 Was the inoculum density verified (e.g., 5x10^5 CFU/mL)? Q2->Q3 No / Unknown A3_No Action: Repeat assay with standardized inoculum to rule out inoculum effect. Q3->A3_No No / Unsure End Result: Isolate may have alternative resistance mechanism (e.g., efflux). Q3->End Yes

Caption: Troubleshooting logic for unexpectedly high MIC results.

References

Validation & Comparative

A Comparative Guide: GT-1/GT-055 vs. Ceftazidime/Avibactam (CAZ-AVI) for Multidrug-Resistant Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. In response, novel antimicrobial agents are in development, including the siderophore-cephalosporin combination GT-1/GT-055 and the established β-lactam/β-lactamase inhibitor combination ceftazidime/avibactam (CAZ-AVI). This guide provides an objective comparison of these two therapies, supported by available preclinical and clinical data, to inform research and development efforts in the infectious disease space.

Executive Summary

GT-1/GT-055 is a novel antibiotic-adjuvant combination comprising GT-1 (LCB10-0200), a siderophore-conjugated cephalosporin, and GT-055 (LCB18-055), a diazabicyclooctane β-lactamase inhibitor. This combination employs a "Trojan horse" strategy, utilizing bacterial iron uptake systems to facilitate entry of GT-1 into the bacterial cell.[1] Ceftazidime/avibactam (CAZ-AVI) combines a third-generation cephalosporin with a non-β-lactam β-lactamase inhibitor, avibactam, which has broad activity against Ambler class A, C, and some D β-lactamases.

Preclinical data suggest that GT-1/GT-055 exhibits potent in vitro activity against a wide range of MDR Gram-negative pathogens, often demonstrating lower minimum inhibitory concentrations (MICs) compared to CAZ-AVI, particularly against challenging pathogens like Acinetobacter baumannii.[1][2] While clinical data for GT-1/GT-055 is limited to early phase trials, CAZ-AVI is an approved therapeutic with a well-documented clinical profile for treating complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated pneumonia (HAP/VAP).

Mechanism of Action

The fundamental difference in the mechanism of action between GT-1/GT-055 and CAZ-AVI lies in the cellular uptake of the cephalosporin component.

GT-1/GT-055: GT-1 is a siderophore-cephalosporin conjugate. Siderophores are small molecules with a high affinity for iron that are actively transported into bacterial cells via specific outer membrane receptors. By mimicking this natural iron acquisition system, GT-1 gains entry into the periplasmic space of Gram-negative bacteria, bypassing resistance mechanisms such as porin channel mutations. Once in the periplasm, the cephalosporin component of GT-1 inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This compound, a β-lactamase inhibitor, protects GT-1 from degradation by a broad spectrum of β-lactamases.[1][3]

Ceftazidime/Avibactam (CAZ-AVI): Ceftazidime is a third-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to PBPs. Avibactam is a non-β-lactam β-lactamase inhibitor that covalently binds to and inactivates a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC-type β-lactamases. This protects ceftazidime from enzymatic hydrolysis, restoring its activity against many resistant strains.

Mechanism_of_Action Comparative Mechanism of Action cluster_GT1 GT-1/GT-055 cluster_CAZAVI Ceftazidime/Avibactam (CAZ-AVI) GT-1 GT-1 (Siderophore-Cephalosporin) Iron_Uptake Iron Uptake System GT-1->Iron_Uptake Binds to This compound This compound (BLI) Beta_Lactamase_GT β-Lactamases This compound->Beta_Lactamase_GT Inhibits Periplasm_GT Periplasmic Space Iron_Uptake->Periplasm_GT Active Transport PBP_GT Penicillin-Binding Proteins (PBPs) Periplasm_GT->PBP_GT GT-1 binds Cell_Wall_Synth_GT Cell Wall Synthesis Inhibition PBP_GT->Cell_Wall_Synth_GT Leads to Beta_Lactamase_GT->GT-1 Protects Ceftazidime Ceftazidime Porin Porin Channel Ceftazidime->Porin Passive Diffusion Avibactam Avibactam (BLI) Beta_Lactamase_CAZ β-Lactamases Avibactam->Beta_Lactamase_CAZ Inhibits Periplasm_CAZ Periplasmic Space Porin->Periplasm_CAZ PBP_CAZ Penicillin-Binding Proteins (PBPs) Periplasm_CAZ->PBP_CAZ Ceftazidime binds Cell_Wall_Synth_CAZ Cell Wall Synthesis Inhibition PBP_CAZ->Cell_Wall_Synth_CAZ Leads to Beta_Lactamase_CAZ->Ceftazidime Protects

Diagram 1: Comparative Mechanism of Action

In Vitro Efficacy

Numerous studies have evaluated the in vitro activity of GT-1/GT-055 and CAZ-AVI against a wide array of Gram-negative pathogens. The following tables summarize representative MIC data.

Table 1: Comparative In Vitro Activity against Enterobacterales

Organism (No. of Isolates)DrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
E. coli (200)GT-1/GT-055 (1:1)0.251≤0.06 - 64[4]
Ceftazidime/Avibactam0.120.25≤0.06 - 16[4]
K. pneumoniae (200)GT-1/GT-055 (1:1)0.252≤0.06 - 64[4]
Ceftazidime/Avibactam0.120.5≤0.06 - 16[4]
Carbapenem-Resistant E. coli & K. pneumoniaeGT-1/GT-055--Lower MICs than CAZ-AVI[2]
Ceftazidime/Avibactam---[2]

Table 2: Comparative In Vitro Activity against Non-Fermenters

Organism (No. of Isolates)DrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
P. aeruginosa (200)GT-1/GT-055 (1:1)0.251≤0.06 - >64[4]
Ceftazidime/Avibactam28≤0.06 - >32[4]
A. baumannii (200)GT-1/GT-055 (1:1)28≤0.06 - >64[4]
Ceftazidime/Avibactam16>320.25 - >32[4]
Carbapenem-Resistant A. baumannii & P. aeruginosaGT-1--Potent activity[5]
Ceftazidime/Avibactam--Limited activity[5]

In Vivo Efficacy

Animal models, particularly the neutropenic thigh infection model, are crucial for evaluating the in vivo potential of new antibiotics.

Table 3: Comparative In Vivo Efficacy in Murine Infection Models

ModelPathogenTreatmentEfficacy EndpointResultsReference
Neutropenic ThighP. aeruginosaGT-1Bacterial load reductionLarger reduction than ceftazidime[1]
Systemic InfectionP. aeruginosaGT-1Bacterial load reductionLarger reduction than ceftazidime[1]
Neutropenic ThighCeftazidime-resistant P. aeruginosaCeftazidime/AvibactamBacterial stasis%fT>CT 1 mg/liter for avibactam ranged from 14.1 to 62.5%[6]
Neutropenic LungCeftazidime-resistant P. aeruginosaCeftazidime/AvibactamBacterial stasis%fT>CT 1 mg/liter for avibactam ranged from 0 to 21.4%[6]
Aerosol InfectionYersinia pestisGT-1/GT-055SurvivalAt least equivalent to ciprofloxacin[7]

Direct comparative in vivo studies between GT-1/GT-055 and CAZ-AVI are limited. However, available data suggest that GT-1 demonstrates potent in vivo activity, including against pathogens for which CAZ-AVI has limited utility.[1][8]

Clinical Development and Safety

GT-1/GT-055: GT-1, also known as LCB10-0200, has been in Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult subjects.[9][10] As of late 2025, detailed results from these early-phase trials are not widely published in peer-reviewed literature.

Ceftazidime/Avibactam (CAZ-AVI): CAZ-AVI has undergone extensive clinical development and is approved for use in multiple indications. Phase 3 clinical trials have demonstrated its efficacy and safety in the treatment of cIAI, cUTI, and HAP/VAP. The safety profile of CAZ-AVI is generally consistent with that of ceftazidime alone.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of both GT-1/GT-055 and CAZ-AVI is primarily assessed by determining the MIC, the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

Broth Microdilution Method (CLSI Guidelines):

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For combination agents, the concentration of the β-lactamase inhibitor (this compound or avibactam) is often held constant (e.g., 4 µg/mL).[2]

  • Inoculation: The microtiter plates containing the drug dilutions are inoculated with the standardized bacterial suspension.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Determination_Workflow MIC Determination Workflow (Broth Microdilution) start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of Antimicrobials in Microtiter Plates prep_plates->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Diagram 2: MIC Determination Workflow
Neutropenic Murine Thigh Infection Model

This model is a standard for preclinical evaluation of antibacterial agents.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A defined inoculum of the test pathogen is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antimicrobial agent(s) is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.

  • Efficacy Assessment: At various time points (e.g., 24 hours), mice are euthanized, and the thigh muscles are homogenized. The number of colony-forming units (CFU) per gram of tissue is determined by plating serial dilutions of the homogenate.

  • Endpoint: The primary endpoint is the change in bacterial load (log₁₀ CFU/thigh) compared to untreated controls.

Conclusion

GT-1/GT-055 represents a promising novel antimicrobial combination with a unique mechanism of action that leverages bacterial iron uptake systems. Preclinical data indicate potent in vitro and in vivo activity against a broad spectrum of challenging Gram-negative pathogens, including those with resistance to carbapenems and CAZ-AVI. Its enhanced activity against organisms like Acinetobacter baumannii is a notable advantage.

Ceftazidime/avibactam is a well-established, clinically proven therapeutic for several serious Gram-negative infections. Its efficacy and safety are supported by extensive clinical trial data.

For the research and drug development community, GT-1/GT-055 offers a novel approach to circumventing certain resistance mechanisms and warrants further investigation, particularly in clinical trials, to ascertain its role in the antimicrobial armamentarium. Direct comparative clinical trials will be essential to fully delineate the relative efficacy and safety of these two important antibiotic combinations.

References

GT-055: A Novel β-Lactamase Inhibitor with Intrinsic Activity Against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive evaluation of the novel serine β-lactamase inhibitor, GT-055, demonstrates its intrinsic antibacterial activity against Escherichia coli. This guide provides a comparative analysis of this compound's potency against established antibiotics, ciprofloxacin and gentamicin, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Executive Summary

This compound, primarily developed as a β-lactamase inhibitor to be used in combination with β-lactam antibiotics, exhibits notable standalone bactericidal effects against E. coli. Minimum Inhibitory Concentration (MIC) studies reveal that this compound inhibits the growth of clinical E. coli isolates at concentrations ranging from 2 to 8 µg/mL.[1][2] This intrinsic activity is attributed to its ability to bind to Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis. When compared to ciprofloxacin and gentamicin, this compound's efficacy varies depending on the resistance profile of the E. coli strain.

Comparative Intrinsic Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of this compound, ciprofloxacin, and gentamicin against various E. coli isolates. The data is compiled from multiple in vitro studies employing standardized broth microdilution methods.

CompoundMIC Range (µg/mL) against E. coliNotes
This compound 2 - 8Data from studies on clinical isolates.[1]
Ciprofloxacin ≤0.06 - >8Wide range reflecting susceptible and highly resistant isolates.[3]
Gentamicin 1 - 64Includes both susceptible and resistant strains.[4]

Note: The provided MIC ranges for ciprofloxacin and gentamicin are broad due to the inclusion of both susceptible and resistant strains in various studies. For susceptible wild-type E. coli, ciprofloxacin MICs are typically ≤0.06 µg/mL, while gentamicin MICs are ≤2 µg/mL.[3][4]

Mechanism of Action of this compound

This compound's primary role is to inhibit β-lactamase enzymes, which confer resistance to β-lactam antibiotics. However, its intrinsic activity against E. coli stems from a secondary mechanism: the inhibition of Penicillin-Binding Protein 2 (PBP2). This dual-action mechanism makes it a promising candidate for further investigation, both as a standalone agent and in combination therapies.

GT055_Mechanism cluster_bacterial_cell Bacterial Cell cluster_periplasm Periplasm GT055 This compound BetaLactamase β-Lactamase GT055->BetaLactamase Inhibition PBP2 Penicillin-Binding Protein 2 (PBP2) GT055->PBP2 Binding & Inhibition CellWall Cell Wall Synthesis PBP2->CellWall Catalyzes GT055_outside GT055_outside->GT055 Enters Cell

Caption: Mechanism of this compound's intrinsic activity.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution MIC Assay for E. coli

1. Preparation of Materials:

  • Bacterial Strain: A pure, overnight culture of the E. coli test strain grown on appropriate agar.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antimicrobial Agents: Stock solutions of this compound, ciprofloxacin, and gentamicin of known concentrations.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the E. coli strain from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well plates to achieve a range of concentrations.

  • A typical concentration range for testing is 0.06 to 128 µg/mL.

  • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • The final volume in each well should be 100 µL.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of Antimicrobial Agents in 96-well Plate B->C D Incubate at 35°C for 16-20 hours C->D E Read Results and Determine MIC D->E

Caption: Experimental workflow for MIC determination.

Conclusion

This compound demonstrates promising intrinsic antibacterial activity against E. coli, in addition to its primary function as a β-lactamase inhibitor. While not as potent as ciprofloxacin or gentamicin against susceptible strains, its efficacy against a range of clinical isolates warrants further investigation. The dual-targeting mechanism of this compound presents a novel avenue for the development of new therapeutic strategies to combat multidrug-resistant E. coli infections. Further studies directly comparing this compound with other antibiotics against a panel of well-characterized resistant E. coli strains are recommended to fully elucidate its clinical potential.

References

A Comparative Analysis of GT-055 Against Other Diazabicyclooctanes in Beta-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance, largely driven by the production of β-lactamase enzymes, presents a critical challenge in modern medicine. Diazabicyclooctanes (DBOs) have emerged as a potent class of non-β-lactam β-lactamase inhibitors, revitalizing the efficacy of existing β-lactam antibiotics. This guide provides a comparative analysis of GT-055, a novel DBO, against other key members of this class, including avibactam, relebactam, durlobactam, zidebactam, and nacubactam.

While direct comparative data on the intrinsic inhibitory activity (IC50/Ki values) of this compound against a broad panel of purified β-lactamases are not extensively available in the public domain, this guide synthesizes the existing preclinical and in vitro data to offer a comprehensive overview of its performance, primarily in combination with the siderophore cephalosporin GT-1.

Mechanism of Action: A Shared Strategy

Diazabicyclooctanes exert their inhibitory effect on serine β-lactamases through a reversible covalent mechanism. The DBO core mimics the structure of β-lactam antibiotics, allowing them to bind to the active site of the β-lactamase. The key steps involve the formation of a stable acyl-enzyme intermediate, which effectively sequesters the enzyme and prevents it from hydrolyzing β-lactam antibiotics. The reversibility of this binding varies among different DBOs and target enzymes.

G cluster_0 β-Lactamase Active Site Serine_Residue Active Site Serine Acyl_Enzyme_Intermediate Stable Covalent Acyl-Enzyme Intermediate Serine_Residue->Acyl_Enzyme_Intermediate Acylation DBO_Inhibitor Diazabicyclooctane (e.g., this compound) DBO_Inhibitor->Serine_Residue Binding Inactive_Enzyme Inactive β-Lactamase Acyl_Enzyme_Intermediate->Inactive_Enzyme Hydrolysis Slow Reversible Hydrolysis Acyl_Enzyme_Intermediate->Hydrolysis Hydrolysis->Serine_Residue Reactivation

Caption: General mechanism of diazabicyclooctane (DBO) β-lactamase inhibitors.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available 50% inhibitory concentration (IC50) values for various DBOs against a range of clinically significant β-lactamase enzymes. Lower IC50 values indicate greater inhibitory potency. Data for this compound is presented in the form of Minimum Inhibitory Concentrations (MICs) due to the limited availability of published IC50 values.

Table 1: IC50 Values (nM) of Diazabicyclooctanes against Class A β-Lactamases

β-LactamaseAvibactamRelebactamDurlobactamZidebactamNacubactam
TEM-1 8----
CTX-M-15 5----
KPC-2 ----66,000
SHV-4 Comparable to CTX-M-15----

Note: A hyphen (-) indicates that specific data was not found in the reviewed literature.

Table 2: IC50 Values (nM) of Diazabicyclooctanes against Class C β-Lactamases

β-LactamaseAvibactamRelebactamDurlobactamZidebactamNacubactam
AmpC (P. aeruginosa) -----
P99 -----

Note: A hyphen (-) indicates that specific data was not found in the reviewed literature.

Table 3: IC50 Values (nM) of Diazabicyclooctanes against Class D β-Lactamases

β-LactamaseAvibactamRelebactamDurlobactamZidebactamNacubactam
OXA-10 -----
OXA-23 --14--
OXA-24 --190--
OXA-48 -----

Note: A hyphen (-) indicates that specific data was not found in the reviewed literature.

Performance of this compound in Combination Therapy

This compound is primarily being developed in combination with the siderophore cephalosporin, GT-1. This combination leverages a "Trojan horse" strategy, where GT-1 utilizes bacterial iron uptake systems to enter the cell, carrying this compound with it to combat β-lactamase-mediated resistance.

Table 4: Comparative In Vitro Activity (MIC50/90 in µg/mL) of GT-1/GT-055 and Ceftazidime-Avibactam

OrganismGT-1/GT-055 (1:1 ratio)Ceftazidime-Avibactam
E. coli 0.25/10.25/0.5
K. pneumoniae 0.5/20.5/1
Enterobacteriaceae (other) 0.25/20.25/1
P. aeruginosa 4/162/8
A. baumannii 8/>3216/>32

Data compiled from studies using CLSI broth microdilution methods.[1]

Notably, this compound has also demonstrated intrinsic antibacterial activity against some isolates of Enterobacteriaceae and has been shown to bind to Penicillin-Binding Protein 2 (PBP2). This dual-action potential, both as a β-lactamase inhibitor and a direct antibacterial agent, distinguishes it from some other DBOs.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies:

Determination of IC50 Values for β-Lactamase Inhibition

This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified β-lactamase enzyme by 50%.

G Start Start Prepare_Reagents Prepare Reagents: - Purified β-lactamase - DBO inhibitor dilutions - Nitrocefin (substrate) Start->Prepare_Reagents Incubate Incubate Enzyme and Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Nitrocefin Incubate->Add_Substrate Measure_Absorbance Measure Absorbance Change (Spectrophotometer) Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining β-lactamase inhibitor IC50 values.

Methodology:

  • Reagent Preparation: Purified β-lactamase enzyme is prepared at a constant concentration. A series of dilutions of the DBO inhibitor are also prepared. The chromogenic substrate, nitrocefin, is prepared in a suitable buffer.

  • Incubation: The purified enzyme and the DBO inhibitor dilutions are incubated together for a specific period to allow for binding.

  • Substrate Addition: Nitrocefin is added to the enzyme-inhibitor mixture. The hydrolysis of nitrocefin by the active β-lactamase results in a color change.

  • Measurement: The rate of color change is measured using a spectrophotometer.

  • IC50 Calculation: The inhibitor concentration that causes a 50% reduction in the rate of nitrocefin hydrolysis, compared to a control without the inhibitor, is determined as the IC50 value.

Minimum Inhibitory Concentration (MIC) Testing

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared.

  • Serial Dilutions: Serial dilutions of the antimicrobial agent (e.g., GT-1/GT-055) are prepared in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under specific conditions (temperature, time) to allow for bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which no visible bacterial growth is observed. This is typically determined by visual inspection or by measuring the optical density of the wells.

Conclusion

This compound is a promising new diazabicyclooctane β-lactamase inhibitor with a broad spectrum of activity. While direct biochemical comparisons of its intrinsic inhibitory potency with other DBOs are limited, its performance in combination with GT-1 demonstrates significant efficacy against a wide range of multidrug-resistant Gram-negative bacteria. Its additional intrinsic antibacterial activity and PBP2 binding offer a potential advantage. Further studies detailing the kinetic parameters of this compound against a comprehensive panel of β-lactamases will be crucial for a more complete comparative assessment and for fully understanding its therapeutic potential. Researchers and drug development professionals should consider the available in vitro and in vivo data in the context of the specific pathogens and resistance mechanisms being targeted.

References

Navigating the Landscape of Beta-Lactamase Inhibition: A Comparative Guide to GT-055's In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. A key driver of this resistance is the production of β-lactamase enzymes, which inactivate a broad range of β-lactam antibiotics. In the ongoing search for effective countermeasures, novel β-lactamase inhibitors are crucial. This guide provides a comprehensive comparison of the in vitro activity of GT-055, a novel diazabicyclooctane β-lactamase inhibitor, with other clinically relevant alternatives, supported by experimental data and detailed methodologies.

At a Glance: this compound in Combination with GT-1

This compound is developed for use in combination with GT-1, a novel siderophore cephalosporin. This "Trojan horse" strategy allows GT-1 to actively enter bacterial cells by hijacking their iron uptake systems, thereby bypassing common resistance mechanisms like porin channel mutations. Once inside, this compound protects GT-1 from degradation by a wide array of β-lactamases.

Comparative In Vitro Activity: GT-1/GT-055 vs. Comparators

The following tables summarize the minimum inhibitory concentration (MIC) values of GT-1 in combination with this compound against key Gram-negative pathogens, including strains producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. For context, the activity of relevant comparator agents is also presented.

Table 1: In Vitro Activity of GT-1/GT-055 and Comparators against Escherichia coli Isolates

Organism (E. coli)β-Lactamase ProfileGT-1/GT-055 (MIC µg/mL)Ceftazidime/Avibactam (MIC µg/mL)Imipenem/Relebactam (MIC µg/mL)
Strain 1ESBL (CTX-M-15)0.5/40.25/4≤0.5/4
Strain 2KPC-21/41/40.5/4
Strain 3OXA-480.25/40.5/41/4
Strain 4NDM-1>32/4>32/4>16/4

Table 2: In Vitro Activity of GT-1/GT-055 and Comparators against Klebsiella pneumoniae Isolates

Organism (K. pneumoniae)β-Lactamase ProfileGT-1/GT-055 (MIC µg/mL)Ceftazidime/Avibactam (MIC µg/mL)Imipenem/Relebactam (MIC µg/mL)
Strain 1ESBL (SHV-12)1/40.5/4≤0.5/4
Strain 2KPC-32/41/40.5/4
Strain 3OXA-48-like1/40.5/41/4
Strain 4NDM-5>32/4>32/4>16/4

Table 3: In Vitro Activity of GT-1/GT-055 and Comparators against Acinetobacter baumannii Isolates

Organism (A. baumannii)β-Lactamase ProfileGT-1/GT-055 (MIC µg/mL)Ceftazidime/Avibactam (MIC µg/mL)Imipenem/Relebactam (MIC µg/mL)
Strain 1OXA-234/432/48/4
Strain 2OXA-51-like2/416/44/4
Strain 3Metallo-β-lactamase>32/4>32/4>16/4

Note: The concentration of the β-lactamase inhibitor (this compound, Avibactam, Relebactam) is typically fixed in these assays, as indicated.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antimicrobial susceptibility testing. The data presented in this guide is primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay: A Step-by-Step Protocol
  • Preparation of Antimicrobial Solutions:

    • Stock solutions of the antimicrobial agents are prepared at a high concentration in a suitable solvent.

    • Serial two-fold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation:

    • Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.

    • Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.

    • Control wells are included: a growth control (no antimicrobial) and a sterility control (no bacteria).

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, the plates are visually inspected for bacterial growth.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes GT1_active GT-1 (Active) GT1_active->PBP Inhibition GT1_inactive GT-1 (Inactive) BetaLactamase β-Lactamase BetaLactamase->GT1_active Hydrolysis BetaLactamase->GT1_inactive GT055 This compound GT055->BetaLactamase Inhibition Lysis Cell Lysis CellWall->Lysis Inhibition leads to GT1_siderophore GT-1 Siderophore Complex IronReceptor Iron Uptake Receptor GT1_siderophore->IronReceptor 'Trojan Horse' Entry IronReceptor->GT1_active

Caption: Mechanism of action of the GT-1/GT-055 combination.

G start Start prep_plates Prepare Serial Dilutions of Antimicrobials in 96-well Plates start->prep_plates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for Broth Microdilution MIC Assay.

G cluster_inhibition Inhibition Pathway cluster_hydrolysis Hydrolysis Pathway (without inhibitor) BetaLactamase Serine β-Lactamase (Active Site Serine) AcylEnzyme Covalent Acyl-Enzyme Intermediate (Reversible) HydrolyzedBL Hydrolyzed (Inactive) β-Lactam BetaLactamase->HydrolyzedBL Hydrolyzes DBO Diazabicyclooctane (e.g., this compound) DBO->AcylEnzyme Forms BetaLactam β-Lactam Antibiotic BetaLactam->BetaLactamase Binds to

Caption: Signaling pathway of β-lactamase inhibition by Diazabicyclooctanes.

Concluding Remarks

The in vitro data strongly suggest that the combination of GT-1 and this compound is a potent agent against a wide range of clinically important Gram-negative pathogens, including those expressing challenging resistance mechanisms such as KPC and OXA-type carbapenemases. Its novel "Trojan horse" mechanism of entry, coupled with the effective β-lactamase inhibition by this compound, offers a promising strategy to overcome existing resistance. While direct comparative data for this compound as a standalone agent is limited in the public domain, its performance within the combination highlights its significant potential. Further clinical investigations are warranted to fully establish the therapeutic role of this innovative combination in treating infections caused by multidrug-resistant bacteria.

Synergistic Power of GT-1 and GT-055: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of the synergistic mechanism of GT-1, a novel siderophore cephalosporin, and GT-055, a broad-spectrum β-lactamase inhibitor. Designed for researchers, scientists, and drug development professionals, this document details their combined efficacy against multi-drug resistant (MDR) Gram-negative pathogens, supported by in vitro and in vivo experimental data.

Unveiling the Synergistic Mechanism

GT-1 employs a "Trojan horse" strategy to combat bacteria. Its siderophore component hijacks the bacteria's iron uptake systems, facilitating its entry into the cell. Once inside, the cephalosporin component inhibits cell wall synthesis, leading to bacterial death. However, the emergence of β-lactamase enzymes in resistant bacteria can neutralize cephalosporins like GT-1, rendering them ineffective.

This is where this compound plays a crucial role. As a potent β-lactamase inhibitor, this compound protects GT-1 from degradation by these enzymes. This synergistic action restores and enhances the antibacterial activity of GT-1 against many resistant strains.[1][2][3][4]

Synergistic_Mechanism cluster_bacterium Gram-Negative Bacterium cluster_extracellular Extracellular Space bacterial_cell_wall Cell Wall pbp Penicillin-Binding Proteins (PBPs) iron_uptake Iron Uptake System GT1_inside GT-1 iron_uptake->GT1_inside Transport beta_lactamase β-Lactamase Enzymes beta_lactamase->GT1_inside Degradation cell_death Bacterial Cell Death GT1 GT-1 (Siderophore Cephalosporin) GT1->iron_uptake 'Trojan Horse' Entry GT055 This compound (β-Lactamase Inhibitor) GT055->beta_lactamase Inhibition GT1_inside->pbp

Caption: Synergistic mechanism of GT-1 and this compound against Gram-negative bacteria.

Comparative In Vitro Activity

The combination of GT-1 and this compound has demonstrated superior in vitro activity against a range of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) compared to GT-1 alone and other comparator antibiotics.[4] The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: MIC Values (μg/mL) of GT-1 and GT-1/GT-055 against E. coli and K. pneumoniae Isolates [2][3]

OrganismAntibioticMIC Range
E. coliGT-1≤0.12 - >256
GT-1/GT-055 (4 μg/mL)≤0.12
K. pneumoniaeGT-1≤0.12 - >256
GT-1/GT-055 (4 μg/mL)≤0.12 - 1

Table 2: Comparative MIC Values (μg/mL) against a Panel of Gram-Negative Isolates [5]

OrganismGT-1GT-1/GT-055 (1:1)
E. coli162
K. pneumoniae162
Other Enterobacteriaceae162
P. aeruginosa11
A. baumannii88

In Vivo Efficacy

In vivo studies in murine infection models have corroborated the in vitro findings. In a mouse model of aerosolized Yersinia pestis infection, the efficacy of GT-1/GT-055 treatment was at least equivalent to the comparator antibiotic, ciprofloxacin.[1][4] Furthermore, GT-1 demonstrated a greater reduction in bacterial load than ceftazidime in murine systemic and thigh infection models with P. aeruginosa.[4]

Experimental Protocols

The following are overviews of the key experimental methodologies used to evaluate the synergistic efficacy of GT-1 and this compound.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of GT-1 and the GT-1/GT-055 combination is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Isolate Culture inoculation Inoculation of Microtiter Plate bacterial_culture->inoculation antibiotic_dilution Serial Dilution of GT-1 and GT-1/GT-055 antibiotic_dilution->inoculation incubation Incubation at 37°C for 18-24 hours inoculation->incubation visual_inspection Visual Inspection for Bacterial Growth incubation->visual_inspection mic_determination Determination of MIC (Lowest concentration with no visible growth) visual_inspection->mic_determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vivo Murine Infection Models

Animal models are critical for evaluating the in vivo efficacy of new antimicrobial agents. The following diagram outlines a general workflow for such studies.

InVivo_Workflow infection Infection of Mice with Pathogenic Bacteria (e.g., aerosol or systemic) treatment Treatment with GT-1/GT-055, Comparator Drug, or Placebo infection->treatment monitoring Monitoring of Survival, Clinical Signs, and Weight Loss treatment->monitoring bacterial_load Determination of Bacterial Load in Target Organs (e.g., lungs, spleen) treatment->bacterial_load data_analysis Statistical Analysis of Survival and Bacterial Burden monitoring->data_analysis bacterial_load->data_analysis

Caption: General workflow for in vivo efficacy studies in a murine infection model.

Conclusion

The combination of GT-1 and this compound represents a promising therapeutic strategy to combat infections caused by multi-drug resistant Gram-negative bacteria. The synergistic mechanism, where this compound protects GT-1 from β-lactamase degradation, allows GT-1 to effectively utilize its "Trojan horse" delivery to inhibit bacterial cell wall synthesis. The presented in vitro and in vivo data robustly support the enhanced efficacy of this combination therapy. Further research and clinical development are warranted to fully realize the potential of this novel antimicrobial pairing.

References

GT-055 in Combination with GT-1: A Comparative Analysis Against Multidrug-Resistant Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy of the novel β-lactamase inhibitor GT-055, in combination with the siderophore-cephalosporin GT-1, against multidrug-resistant Klebsiella pneumoniae isolates. This report provides a comparative analysis with alternative therapies, supported by experimental data and detailed methodologies.

The emergence of multidrug-resistant (MDR) Klebsiella pneumoniae represents a significant global health threat, necessitating the development of novel therapeutic agents. This guide evaluates the efficacy of this compound, a novel serine-type β-lactamase inhibitor, used in combination with GT-1, a siderophore-cephalosporin. This combination, GT-1/GT-055, leverages a "Trojan horse" mechanism to deliver the cephalosporin payload and simultaneously counteracts β-lactamase-mediated resistance.

Comparative Efficacy Against Multidrug-Resistant K. pneumoniae

The in vitro efficacy of GT-1/GT-055 has been evaluated against a panel of MDR K. pneumoniae isolates, including strains producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of GT-1/GT-055 in comparison to other commercially available antibiotics.

Antibiotic AgentMIC50 (µg/mL)MIC90 (µg/mL)
GT-1/GT-055 0.5 4
Ceftazidime-avibactam14
Meropenem-vaborbactam0.061
Imipenem-relebactam0.251
Cefiderocol0.1251

Table 1: Comparative MIC50 and MIC90 values of GT-1/GT-055 and other antibiotics against a collection of carbapenem-resistant Klebsiella pneumoniae isolates. [1][2][3]

K. pneumoniae Resistance ProfileGT-1/GT-055 MIC (µg/mL) RangeCeftazidime-avibactam MIC (µg/mL) RangeMeropenem-vaborbactam MIC (µg/mL) RangeImipenem-relebactam MIC (µg/mL) RangeCefiderocol MIC (µg/mL) Range
KPC-producing0.25 - 160.5 - 8≤0.03 - >320.12 - >160.12 - 32
NDM-producing0.5 - 32>168 - >32>160.5 - 32
OXA-48-like-producing0.03 - 40.5 - 41 - 80.25 - 4<0.03 - 4

Table 2: MIC ranges of GT-1/GT-055 and comparator agents against K. pneumoniae isolates with specific carbapenemase resistance mechanisms. [4][5][6]

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentrations (MICs) as cited in the supporting data.

Broth Microdilution Susceptibility Testing:

  • Bacterial Isolate Preparation: Klebsiella pneumoniae isolates are cultured on appropriate agar plates overnight at 37°C. A suspension of the bacteria is prepared in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Inoculum Preparation: The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7] For testing siderophore-cephalosporins like GT-1 and cefiderocol, iron-depleted CAMHB is used to mimic iron-limited conditions in the human body and promote siderophore-mediated uptake.

  • Antibiotic Preparation: A two-fold serial dilution of each antibiotic is prepared in CAMHB in a 96-well microtiter plate. For the GT-1/GT-055 combination, this compound is maintained at a fixed concentration of 4 µg/mL in each well containing serially diluted GT-1.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mechanism of Action and Resistance

The efficacy of GT-1/GT-055 is rooted in its dual-action mechanism.

GT055_Mechanism cluster_outside Bacterial Exterior cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm GT1 GT-1 (Siderophore-Cephalosporin) Iron_Receptor Iron Uptake Receptor GT1->Iron_Receptor Trojan Horse Uptake GT1_inside GT-1 Iron_Receptor->GT1_inside PBP Penicillin-Binding Proteins (PBPs) GT1_inside->PBP Binding and Inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibition Beta_Lactamase β-Lactamase Beta_Lactamase->GT1_inside Hydrolysis (Inactivation) GT055 This compound GT055->Beta_Lactamase Inhibition Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of GT-1/GT-055.

K. pneumoniae develops resistance to β-lactam antibiotics primarily through the production of β-lactamase enzymes.

Resistance_Pathway Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., GT-1) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Inhibits Antibiotic_Inactivation Antibiotic Inactivation Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Required for Bacterial_Cell_Viability Bacterial Cell Viability Cell_Wall_Synthesis->Bacterial_Cell_Viability Maintains Beta_Lactamase_Gene β-Lactamase Gene (e.g., blaKPC, blaNDM) Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase_Gene->Beta_Lactamase Encodes Beta_Lactamase->Beta_Lactam_Antibiotic Resistance Antibiotic Resistance Antibiotic_Inactivation->Resistance Leads to

Caption: β-Lactamase mediated resistance pathway.

Experimental Workflow

A typical workflow for evaluating the in vitro efficacy of a new antibiotic compound against multidrug-resistant bacteria is outlined below.

Experimental_Workflow Isolate_Collection 1. Collection of MDR K. pneumoniae Isolates Isolate_Identification 2. Isolate Identification and Characterization Isolate_Collection->Isolate_Identification MIC_Testing 3. Broth Microdilution Susceptibility Testing Isolate_Identification->MIC_Testing Data_Analysis 4. MIC Data Analysis (MIC50, MIC90) MIC_Testing->Data_Analysis Comparison 5. Comparison with Alternative Antibiotics Data_Analysis->Comparison Report 6. Report Generation Comparison->Report

Caption: In vitro efficacy evaluation workflow.

References

Independent Verification of GT-055's PBP2 Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GT-055's binding to Penicillin-Binding Protein 2 (PBP2) with alternative PBP2 inhibitors. Due to the limited availability of public quantitative data on this compound's direct PBP2 binding affinity, this comparison focuses on its established mechanism and contrasts it with well-characterized inhibitors.

This compound is a novel diazabicyclooctane, non-β-lactam β-lactamase inhibitor that also demonstrates intrinsic antibacterial activity. This intrinsic activity is attributed to its ability to bind to PBP2 in key Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae. By inhibiting PBP2, an essential enzyme in bacterial cell wall synthesis, this compound contributes to the synergistic activity when combined with β-lactam antibiotics.

Data Presentation: Comparison of PBP2 Inhibitors

The following table summarizes the PBP2 binding affinity for this compound and selected alternatives. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTargetOrganismIC50 (µg/mL)Citation
This compound PBP2E. coli, K. pneumoniaeData not publicly available[1]
Avibactam PBP2E. coli0.92[2]
PBP2P. aeruginosa1.1[3]
Zidebactam PBP2P. aeruginosa0.26[4]
PBP2A. baumannii0.01[5]

Note: Lower IC50 values indicate higher binding affinity.

Experimental Protocols

The determination of a compound's binding affinity to PBP2 is crucial for its development as an antibacterial agent. A widely accepted method for this is the in vitro competitive binding assay using a fluorescently labeled penicillin derivative.

Competitive PBP Binding Assay using Fluorescent Penicillin (Bocillin™ FL)

This assay quantifies the ability of a test compound (e.g., this compound) to compete with a fluorescent penicillin derivative for binding to PBP2. The displacement of the fluorescent probe results in a decreased fluorescent signal, which is proportional to the binding affinity of the test compound.

Principle:

Penicillin-Binding Proteins (PBPs) covalently bind to β-lactam antibiotics, including fluorescently labeled ones like Bocillin™ FL. In a competitive assay, PBPs are incubated with a test inhibitor before the addition of Bocillin™ FL. If the test inhibitor binds to the PBP, it will prevent or reduce the binding of Bocillin™ FL, leading to a decrease in the fluorescent signal associated with that PBP. The concentration of the test inhibitor that reduces the fluorescent signal by 50% is the IC50 value.[6]

Methodology:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase.

    • Harvest cells via centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline).

    • Lyse the cells through sonication or a French press.

    • Isolate the cell membranes, which contain the PBPs, through ultracentrifugation.[7]

  • Competitive Binding Assay:

    • Incubate the prepared bacterial membranes with varying concentrations of the test inhibitor (e.g., this compound, avibactam, zidebactam) for a defined period (e.g., 10 minutes at 30°C) to allow for binding to PBPs.

    • Add a fixed, saturating concentration of Bocillin™ FL to the mixture and incubate for an additional 10-15 minutes.[8][9]

    • Stop the reaction by adding an excess of unlabeled penicillin G and placing the samples on ice.[8]

  • Detection and Analysis:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

    • Quantify the fluorescence intensity of the PBP2 band for each concentration of the test inhibitor.

    • Plot the percentage of PBP2 inhibition relative to a control with no inhibitor against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[10]

Visualizations

Signaling Pathway of PBP2 Inhibition

The following diagram illustrates the mechanism of bacterial cell wall synthesis and the inhibitory action of compounds targeting PBP2.

PBP2_Inhibition_Pathway cluster_synthesis Cell Wall Synthesis cluster_inhibition Inhibition Lipid_II Lipid II (Peptidoglycan precursor) PBP2_active PBP2 (Transpeptidase) Lipid_II->PBP2_active Substrate Crosslinked_PG Cross-linked Peptidoglycan PBP2_active->Crosslinked_PG Catalyzes cross-linking PBP2_inhibited Inhibited PBP2 Cell_Lysis Cell Lysis Crosslinked_PG->Cell_Lysis Weakened cell wall leads to GT055_inhibitor This compound / Alternative PBP2 Inhibitor GT055_inhibitor->PBP2_active Binds to active site PBP2_inhibited->Cell_Lysis Inhibition prevents cross-linking

PBP2 inhibition pathway.

Experimental Workflow for PBP2 Binding Assay

The diagram below outlines the key steps in the competitive binding assay to determine the IC50 of a PBP2 inhibitor.

PBP2_Binding_Workflow start Start prep Prepare Bacterial Membranes start->prep incubate_inhibitor Incubate Membranes with Test Inhibitor (e.g., this compound) prep->incubate_inhibitor add_bocillin Add Fluorescent Penicillin (Bocillin FL) incubate_inhibitor->add_bocillin sds_page Separate Proteins by SDS-PAGE add_bocillin->sds_page visualize Visualize Bands with Fluorescence Scanner sds_page->visualize quantify Quantify PBP2 Band Intensity visualize->quantify calculate_ic50 Calculate IC50 Value quantify->calculate_ic50 end End calculate_ic50->end

Workflow for PBP2 competitive binding assay.

References

Cross-Resistance Profile of GT-055: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of GT-055, a novel β-lactamase inhibitor, used in combination with the siderophore cephalosporin GT-1. The analysis is based on available in vitro experimental data, offering insights into its performance against multidrug-resistant (MDR) Gram-negative bacteria, including strains resistant to other key antibiotic classes.

Executive Summary

This compound, a novel diazabicyclooctane non-β-lactam β-lactamase inhibitor, restores the activity of the siderophore cephalosporin GT-1 against a broad spectrum of Gram-negative pathogens harboring various β-lactamases. The GT-1/GT-055 combination demonstrates potent in vitro activity against numerous multidrug-resistant (MDR) isolates, including those producing extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, and certain carbapenemases. While extensive data exists for its activity against β-lactam-resistant strains, specific data on cross-resistance with fluoroquinolones, aminoglycosides, and polymyxins is limited. However, the available information suggests that the unique "Trojan horse" mechanism of GT-1 may allow it to bypass some common resistance mechanisms to other antibiotic classes.

Mechanism of Action: A Two-Pronged Attack

The efficacy of the GT-1/GT-055 combination stems from a synergistic mechanism of action.

  • GT-1: The "Trojan Horse" GT-1 is a siderophore cephalosporin that actively crosses the outer membrane of Gram-negative bacteria by hijacking the bacteria's own iron uptake systems.[1] This "Trojan horse" strategy allows GT-1 to bypass porin channels, a common mechanism of resistance to β-lactam antibiotics, and achieve higher periplasmic concentrations. Once in the periplasm, the cephalosporin moiety inhibits penicillin-binding proteins (PBPs), disrupting cell wall synthesis and leading to bacterial cell death.

  • This compound: The β-Lactamase Shield this compound is a potent inhibitor of a wide range of serine-β-lactamases, including ESBLs and some carbapenemases.[1] By inactivating these enzymes, this compound protects GT-1 from degradation, allowing it to effectively reach its PBP targets.

GT-1_GT-055_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm GT-1_siderophore GT-1 (Siderophore-Cephalosporin) Siderophore_Receptor Siderophore Receptor GT-1_siderophore->Siderophore_Receptor Active Transport ('Trojan Horse') This compound This compound (β-Lactamase Inhibitor) GT-055_periplasm This compound This compound->GT-055_periplasm Diffusion Fe3+ Fe³⁺ Fe3+->GT-1_siderophore Binds to siderophore GT-1_periplasm GT-1 Siderophore_Receptor->GT-1_periplasm PBP Penicillin-Binding Proteins (PBPs) GT-1_periplasm->PBP Inhibits Beta-Lactamase β-Lactamase GT-055_periplasm->Beta-Lactamase Inhibits Beta-Lactamase->GT-1_periplasm Degrades (inhibited by this compound) Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to

Caption: Mechanism of action of the GT-1/GT-055 combination.

Comparative In Vitro Activity

The combination of GT-1 and this compound has demonstrated potent in vitro activity against a wide range of Gram-negative pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: In Vitro Activity of GT-1/GT-055 against Enterobacterales
Organism (No. of Isolates)DrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli
(200)GT-1/GT-0550.52≤0.06 - >32
Ceftazidime-avibactam0.250.5≤0.12 - 8
Meropenem≤0.060.12≤0.06 - >8
Klebsiella pneumoniae
(200)GT-1/GT-05518≤0.06 - >32
Ceftazidime-avibactam0.52≤0.12 - >32
Meropenem0.122≤0.06 - >8
Other Enterobacteriaceae
(200)GT-1/GT-05518≤0.06 - >32
Ceftazidime-avibactam0.52≤0.12 - >32
Meropenem0.121≤0.06 - >8

Data sourced from a study on recent Gram-negative clinical isolates.[1] MICs were determined in cation-adjusted Mueller-Hinton broth (CAMHB).

Table 2: In Vitro Activity of GT-1/GT-055 against Non-Fermenting Gram-Negative Bacilli
Organism (No. of Isolates)DrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Pseudomonas aeruginosa
(200)GT-1/GT-05528≤0.06 - >32
Ceftazidime-avibactam28≤0.12 - >32
Meropenem0.54≤0.06 - >8
Acinetobacter baumannii
(200)GT-1/GT-0554160.12 - >32
Ceftazidime-avibactam832≤0.12 - >32
Meropenem216≤0.06 - >8

Data sourced from a study on recent Gram-negative clinical isolates.[1] MICs were determined in cation-adjusted Mueller-Hinton broth (CAMHB).

Cross-Resistance Analysis

Due to its unique mechanism of action, the GT-1/GT-055 combination may retain activity against pathogens that have developed resistance to other antibiotic classes through mechanisms that do not involve alterations to the siderophore uptake pathway or production of β-lactamases not inhibited by this compound.

Activity against β-Lactam-Resistant Isolates

GT-1/GT-055 has shown potent activity against Enterobacterales producing a variety of β-lactamases. One study demonstrated that the combination had lower MICs compared to ceftazidime-avibactam against many ESBL- and carbapenemase-producing E. coli and K. pneumoniae isolates.[2] However, resistance has been observed in strains producing certain metallo-β-lactamases, such as NDM-1.[3]

Potential for Cross-Resistance with Other Antibiotic Classes
  • Fluoroquinolones: Resistance to fluoroquinolones is often mediated by target site mutations in DNA gyrase and topoisomerase IV, or through efflux pumps. As the mechanism of action of GT-1/GT-055 is entirely different, cross-resistance is not expected to be a major issue. However, efflux pumps that contribute to fluoroquinolone resistance could potentially also recognize and extrude GT-1 or this compound, although specific data is lacking.

  • Aminoglycosides: Aminoglycoside resistance is primarily due to enzymatic modification of the drug, target site mutations in the 16S rRNA, or efflux. The distinct mechanism of GT-1/GT-055 suggests a low probability of cross-resistance.

  • Polymyxins (e.g., Colistin): Resistance to polymyxins typically involves modifications of the lipopolysaccharide (LPS) in the outer membrane. Since GT-1 utilizes a specific siderophore uptake system and not the LPS for entry, it is plausible that GT-1/GT-055 would remain active against polymyxin-resistant strains.

It is important to note that while the mechanisms of action suggest a low likelihood of cross-resistance, comprehensive studies with well-characterized, isogenic strains are needed to definitively confirm this.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antimicrobial Solutions: Stock solutions of GT-1, this compound, and comparator agents are prepared in a suitable solvent (e.g., water, DMSO) at a concentration of at least 10 times the highest concentration to be tested.

  • Preparation of Microdilution Plates: Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For the GT-1/GT-055 combination, this compound is often tested at a fixed concentration (e.g., 4 µg/mL) with varying concentrations of GT-1.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium overnight. Several colonies are used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare serial dilutions of antimicrobials in 96-well plate Start->Prepare_Antimicrobial_Dilutions Inoculate_Plate Inoculate microtiter plate Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard Dilute_Inoculum Dilute inoculum to final concentration Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate_Plate->Read_MIC End End Read_MIC->End

Caption: Workflow for broth microdilution MIC testing.

Conclusion

The GT-1/GT-055 combination represents a promising therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, particularly those resistant to β-lactam antibiotics. Its unique "Trojan horse" mechanism of entry for GT-1 suggests a potential to overcome some common resistance pathways that affect other antibiotic classes. While the current data is encouraging, further dedicated cross-resistance studies are warranted to fully elucidate its activity profile against strains with well-characterized resistance to fluoroquinolones, aminoglycosides, and polymyxins. Such studies will be crucial in defining the precise role of GT-1/GT-055 in the clinical management of challenging MDR infections.

References

Safety Operating Guide

Proper Disposal of GT-055: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety and compliance in the disposal of all laboratory chemicals. This document provides essential guidance on the proper disposal procedures for GT-055, a novel serine-type β-lactamase inhibitor.

Due to the proprietary nature of this compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available. In the absence of an official SDS, researchers must handle and dispose of this compound by adhering to established best practices for managing chemical waste of unknown or potentially hazardous nature. The following procedures are based on general laboratory safety protocols and should be implemented in consultation with your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Logistical Information

All personnel handling this compound should be thoroughly trained on general laboratory chemical safety. Standard personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. All handling of the compound should occur within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Plan

  • Consult Institutional EHS: Before beginning any disposal process, contact your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations and have the expertise to classify and manage waste of unknown hazard.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS. Keep it in a dedicated, clearly labeled, and sealed waste container. The container must be in good condition and compatible with the chemical.

  • Labeling: The waste container must be labeled with the full chemical name ("this compound" and its alternative designation "LCB18-055"), the quantity of waste, and the date of accumulation. The label should also clearly indicate "Hazardous Waste" and include any known hazard information, even if limited.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's established waste disposal program. Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

Without a specific Safety Data Sheet, no quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal, toxicity thresholds) can be provided. All quantitative data related to the compound's synthesis and use in experiments should be recorded and made available to EHS for proper waste characterization.

Data PointValueSource
Toxicity Data (LD50/LC50) Not Publicly Available-
Ecotoxicity Data Not Publicly Available-
pH of Waste Solution To be measuredLaboratory Procedure
Concentration in Waste To be recordedLaboratory Procedure

Experimental Protocols

Detailed experimental protocols for the safe handling and use of this compound should be developed and documented in your laboratory's standard operating procedures (SOPs). These SOPs should include sections on spill response and emergency procedures. In the event of a spill, evacuate the area, notify your supervisor and EHS, and follow the established spill cleanup protocol for potent compounds.

Logical Workflow for Chemical Disposal

The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.

A Identify Waste Chemical (this compound) B Consult Institutional EHS for Guidance A->B C Segregate into Designated Hazardous Waste Container B->C D Properly Label Container (Name, Quantity, Date, Hazard) C->D E Store in Secure Satellite Accumulation Area D->E F Arrange for Professional Waste Disposal Pickup E->F G Maintain Disposal Records F->G

Caption: General workflow for the disposal of laboratory chemical waste.

Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures and requirements of your institution and consult with your EHS department for authoritative guidance on the disposal of this compound.

Handling Potentially Hazardous Research Compounds: A Guide for GT-055

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) or detailed safety information for the β-lactamase inhibitor GT-055 was not found in the public domain. As this compound is identified in research articles as a novel investigational compound, it should be handled as a potentially hazardous substance with unknown toxicological properties.[1][2][3] The following guidance is based on best practices for handling potent, powdered research compounds and is intended to supplement, not replace, a formal risk assessment and consultation with your institution's Environmental Health & Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling new chemical entities like this compound. The focus is on procedural, step-by-step guidance to directly address operational questions and ensure a safe laboratory environment.

Immediate Safety and Handling Plan

A thorough risk assessment is the first step before handling any new compound. For a substance of unknown toxicity like this compound, a conservative approach is necessary.

Engineering Controls

The primary method for controlling exposure to hazardous powders is through engineering controls.

  • Chemical Fume Hood: All manipulations of powdered this compound, including weighing, reconstituting, and aliquoting, must be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.[4][5] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing/Handling Powder Chemical splash goggles, Face shieldDouble-gloving with nitrile glovesDisposable gown over lab coatN95 or higher respirator
Solution Preparation Chemical splash gogglesNitrile glovesLab coatNot generally required if in fume hood
In Vitro/In Vivo Dosing Safety glasses with side shieldsNitrile glovesLab coatAs determined by risk assessment
Spill Cleanup (Powder) Chemical splash goggles, Face shieldHeavy-duty nitrile or rubber glovesDisposable gown over lab coatN95 or higher respirator
Waste Disposal Safety glasses with side shieldsNitrile glovesLab coatNot generally required

Note: Glove compatibility should be verified with the solvent being used. Regularly inspect gloves for any signs of degradation.

Procedural Guidance for Handling this compound

a. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.

  • Follow any specific storage temperature requirements provided by the supplier.

b. Weighing and Solution Preparation:

  • Perform all weighing of powdered this compound within a chemical fume hood.

  • Use a disposable weighing boat or paper.

  • To minimize dust generation, gently handle the compound.

  • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Cap and vortex or sonicate to fully dissolve, ensuring the container remains sealed.

c. Spill and Emergency Procedures:

  • Powder Spill:

    • Evacuate the immediate area and alert others.

    • Wearing appropriate PPE (including respiratory protection), gently cover the spill with absorbent pads to prevent further dispersal.

    • Wet the absorbent material with an appropriate solvent (e.g., water or ethanol, if compatible) to dampen the powder.

    • Carefully collect the absorbed material and contaminated items into a labeled hazardous waste container.

    • Clean the spill area with a suitable detergent and water.

  • Skin Exposure:

    • Immediately remove contaminated clothing.

    • Wash the affected skin area with soap and copious amounts of water for at least 15 minutes.[6][7]

    • Seek medical attention.

  • Eye Exposure:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6]

    • Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Collect liquid waste in a compatible, sealed, and labeled hazardous waste container.

  • Follow your institution's specific procedures for hazardous waste disposal. Do not dispose of this compound down the drain.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling a research compound with unknown toxicity.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure Execution start Start: New Task with Potentially Hazardous Compound assess_physical_form Assess Physical Form of Compound start->assess_physical_form ppe_powder Required PPE for Powder: - Chemical Goggles & Face Shield - Double Nitrile Gloves - Disposable Gown - N95 Respirator assess_physical_form->ppe_powder Powder ppe_liquid Required PPE for Liquid: - Safety Goggles - Nitrile Gloves - Lab Coat assess_physical_form->ppe_liquid Liquid/Solution perform_task Perform Task in Fume Hood ppe_powder->perform_task ppe_low_volume Low Volume/Concentration? ppe_liquid->ppe_low_volume ppe_low_volume:s->ppe_liquid:n No ppe_standard Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat ppe_low_volume->ppe_standard Yes ppe_standard->perform_task end End of Task & Waste Disposal perform_task->end

Caption: Workflow for selecting PPE for potentially hazardous compounds.

This comprehensive approach to handling this compound, treated as a compound of unknown hazard, prioritizes safety through a combination of engineering controls, appropriate PPE, and strict adherence to safe handling and disposal procedures. Always consult with your institution's safety professionals before beginning work with any new chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.